molecular formula C9H10O2 B171590 1-(2-Hydroxyphenyl)propan-2-one CAS No. 13100-05-5

1-(2-Hydroxyphenyl)propan-2-one

Cat. No.: B171590
CAS No.: 13100-05-5
M. Wt: 150.17 g/mol
InChI Key: OCKHLUBUCIHKRG-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)propan-2-one (CAS 13100-05-5), with a molecular weight of 150.17 g/mol and the formula C9H10O2, is a versatile phenolic ketone of significant interest in organic and medicinal chemistry research . Its structure, featuring a phenolic hydroxyl group, a ketone, and an active methylene group, allows for diverse chemical modifications, making it a valuable scaffold for synthesizing complex molecules . A prominent application is its role as a key precursor in the synthesis of flavonoids and related heterocyclic systems, such as 3-hydroxyflavanones and 2-(1-hydroxyalkyl)-3-coumaranones . Furthermore, it serves as a fundamental building block for creating novel compounds with potential biological activities. Researchers have utilized this scaffold to develop derivatives, including β-amino ketones and 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have been investigated for their antimicrobial and anticancer properties, particularly against multidrug-resistant pathogens . The compound's reactivity also enables its use in green chemistry approaches; for instance, biotransformation using yeast cultures like Saccharomyces cerevisiae and Yarrowia lipolytica can efficiently hydrogenate related chalcone structures to produce saturated propanone derivatives with high conversion rates and minimal side products . Beyond pharmaceutical research, the core structure is integral in materials science for developing organic compounds with non-linear optical (NLO) properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKHLUBUCIHKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466050
Record name 1-(2-hydroxyphenyl)propan-2-one
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13100-05-5
Record name 2-Propanone, 1-(2-hydroxyphenyl)-
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Record name 1-(2-hydroxyphenyl)propan-2-one
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Record name 2-PROPANONE, 1-(2-HYDROXYPHENYL)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Hydroxyphenyl)propan-2-one from 2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the synthetic strategies for converting 2-hydroxyacetophenone to 1-(2-hydroxyphenyl)propan-2-one. The document delves into the mechanistic underpinnings of viable synthetic routes, offers detailed experimental protocols, and discusses the critical parameters influencing the reaction outcome.

Introduction: The Significance of this compound

This compound is a valuable chemical intermediate in the synthesis of various biologically active molecules and fine chemicals. Its structural motif, featuring a phenylpropanone backbone with a phenolic hydroxyl group, makes it a versatile precursor for the construction of more complex molecular architectures. A robust and efficient synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.

The starting material, 2'-hydroxyacetophenone, is a readily available and relatively inexpensive compound.[1] It is a naturally occurring alkyl-phenylketone found in various plants and foods, including green tea and cocoa beans.[1] This guide will explore the chemical transformations necessary to introduce a methylene group between the carbonyl and the methyl group of 2'-hydroxyacetophenone, thereby achieving the target molecule.

Synthetic Strategies: A Mechanistic Perspective

The conversion of an acetophenone to a phenylpropan-2-one derivative requires the formal insertion of a methylene (-CH2-) group. Several classical and modern organic reactions can be considered for this transformation. However, the presence of the acidic phenolic hydroxyl group in the starting material, 2-hydroxyacetophenone, introduces a layer of complexity that must be carefully managed. This section will discuss potential synthetic routes, highlighting the chemical principles and potential challenges associated with each.

A direct and conceptually simple approach is the alkylation of the enolate of 2-hydroxyacetophenone.[2][3] This method involves the deprotonation of the α-carbon to the carbonyl group to form a nucleophilic enolate, which then reacts with a methylating agent.

Challenges:

  • Chemoselectivity: The phenolic proton is significantly more acidic (pKa ≈ 10) than the α-protons of the ketone (pKa ≈ 19-20). Therefore, a strong base will preferentially deprotonate the phenol, rendering the α-carbon non-nucleophilic.

  • O- vs. C-Alkylation: Even if the enolate can be formed, there is a possibility of competing O-alkylation of the enolate, leading to the formation of a vinyl ether byproduct.

To circumvent these challenges, a protecting group strategy for the phenolic hydroxyl group is often necessary.

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids.[4][5] A variation of this reaction could potentially be adapted to achieve the desired transformation. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[4]

Mechanism Outline:

  • Formation of an enamine from the ketone and the secondary amine.[4]

  • Reaction of the enamine with sulfur.[4]

  • Rearrangement and hydrolysis to yield the thioamide at the terminal carbon of the alkyl chain.[4]

  • Hydrolysis of the thioamide to the corresponding carboxylic acid, followed by further functional group manipulations to arrive at the target ketone.

Challenges:

  • The reaction conditions are often harsh and may not be compatible with the free hydroxyl group.

  • The reaction typically leads to a terminal functional group, which would require additional steps to convert to the desired propan-2-one structure.

The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[6][7][8][9] This intermediate can then be hydrolyzed and decarboxylated to yield a ketone with an additional carbon atom.

Mechanism Outline:

  • Deprotonation of the α-haloester to form a carbanion.[8]

  • Nucleophilic attack of the carbanion on the carbonyl group of 2-hydroxyacetophenone.[8]

  • Intramolecular SN2 reaction to form the epoxide ring.[8]

  • Hydrolysis of the ester group.

  • Decarboxylation of the resulting β-keto acid to yield the target ketone.

Challenges:

  • The basic conditions required for the initial deprotonation could lead to deprotonation of the phenol.

  • The reactivity of the carbonyl group in 2-hydroxyacetophenone might be influenced by the ortho-hydroxyl group.

Recommended Synthetic Protocol: A Two-Step Approach via Phenolic Protection and Enolate Alkylation

Based on the analysis of the potential synthetic strategies, a two-step approach involving the protection of the phenolic hydroxyl group followed by the alkylation of the ketone enolate is the most reliable and controllable method. This section provides a detailed experimental protocol for this synthesis.

To prevent the interference of the acidic phenolic proton, it is crucial to protect this functional group prior to the alkylation step. A common and effective protecting group for phenols is the methoxymethyl (MOM) ether.

Experimental Protocol: Synthesis of 2-(Methoxymethoxy)acetophenone

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Hydroxyacetophenone136.1510.0 g0.0734
Dichloromethane (DCM)84.93150 mL-
N,N-Diisopropylethylamine (DIPEA)129.2519.0 g (25.6 mL)0.147
Methoxymethyl chloride (MOM-Cl)80.517.1 g (6.3 mL)0.0881

Procedure:

  • Dissolve 2-hydroxyacetophenone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) dropwise to the solution.

  • Slowly add methoxymethyl chloride (MOM-Cl) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-(methoxymethoxy)acetophenone.

With the phenolic group protected, the α-carbon of the ketone can be selectively deprotonated to form the enolate, which is then alkylated with a methylating agent. The protecting group is subsequently removed to yield the final product.

Experimental Protocol: Synthesis of this compound

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-(Methoxymethoxy)acetophenone180.2010.0 g0.0555
Tetrahydrofuran (THF), anhydrous72.11100 mL-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene-30.5 mL0.0611
Methyl iodide (CH3I)141.948.6 g (3.8 mL)0.0611
Hydrochloric acid (HCl), 2 M36.4650 mL-

Procedure:

  • Dissolve 2-(methoxymethoxy)acetophenone in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA) solution dropwise to the reaction mixture.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid. This step also serves to remove the MOM protecting group.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete deprotection.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford this compound.

Reaction Schematics and Workflows

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation & Deprotection Start 2-Hydroxyacetophenone Protected 2-(Methoxymethoxy)acetophenone Start->Protected MOM-Cl, DIPEA, DCM Alkylated 1-(2-(Methoxymethoxy)phenyl)propan-2-one Protected->Alkylated 1. LDA, THF, -78°C 2. CH3I Final This compound Alkylated->Final 2M HCl

Figure 1: Overall synthetic workflow for the preparation of this compound.

Enolate_Alkylation_Mechanism Ketone Protected Ketone Enolate Lithium Enolate Ketone->Enolate LDA, THF, -78°C MethylIodide CH3-I Enolate->MethylIodide Nucleophilic Attack Alkylated Alkylated Product MethylIodide->Alkylated SN2 Displacement

Figure 2: Simplified mechanism of the enolate alkylation step.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, the methylene protons, and the methyl protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the phenolic O-H stretch and the carbonyl C=O stretch.

Conclusion

The synthesis of this compound from 2-hydroxyacetophenone is most effectively achieved through a two-step sequence involving the protection of the phenolic hydroxyl group, followed by α-alkylation of the ketone enolate and subsequent deprotection. This approach provides a high degree of control over the reaction and avoids the chemoselectivity issues associated with direct alkylation. The detailed protocol provided in this guide offers a reliable method for the preparation of this valuable chemical intermediate, which can be readily implemented in a research or process development setting.

References

  • FooDB. (2010). Showing Compound 2'-Hydroxyacetophenone (FDB010500).
  • ResearchGate. (2005).
  • Google Patents. (1996). US5696274A - Syntheses based on 2-hydroxyacetophenone.
  • National Institutes of Health. (2022).
  • ResearchGate. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones.
  • Organic Chemistry Portal. Darzens Reaction.
  • SpectraBase. 1-(2-hydroxyphenyl)-2-methyl-propan-1-one.
  • Chemistry LibreTexts. (2025). 22.
  • Wikipedia. Willgerodt rearrangement.
  • ResearchGate. (2025). Recent advances in the Willgerodt–Kindler reaction.
  • Oreate AI. (2026).
  • NC State University Libraries. (n.d.). 22.
  • National Institutes of Health. (2023). Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on Copper.
  • Wikipedia. Darzens reaction.
  • Diva-portal.org. (2022).
  • Supporting Information. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones.
  • University of Oxford. (n.d.).
  • Master Organic Chemistry.
  • ResearchGate. (2025).
  • ChemicalBook. (2025). 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9.
  • Organic Chemistry Tutor. Darzens Reaction.
  • J. Soc. Ouest-Afr. Chim. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction.
  • Sciencemadness.org. OF WILLGERODT REACTION CONDITIONS WITH KETONES.
  • ResearchGate. (2025). The Willgerodt Reaction. II. A Study of Reaction Conditions with Acetophenone and Other Ketones1,2.
  • NIST. 2-Propanone, 1-hydroxy-.
  • National Institutes of Health. (2022). Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. PubMed Central.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(2-Hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides an in-depth analysis of the spectroscopic characterization of 1-(2-Hydroxyphenyl)propan-2-one, a molecule of interest in synthetic chemistry and as a building block for more complex pharmaceutical compounds. This document moves beyond a simple recitation of data, offering a rationale for experimental design and interpretation rooted in the principles of physical organic chemistry. We will explore the molecule's structural nuances through a multi-technique approach, including Nuclear Magnetic Resonance (¹H, ¹³C, DEPT), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section provides not only the expected data but also detailed, field-tested protocols and the underlying scientific causality for the observed spectral features.

Introduction: The Structural Rationale

This compound is a phenolic ketone with a unique set of structural features that dictate its spectroscopic signature. The molecule comprises a benzene ring activated by a hydroxyl (-OH) group and substituted with a propan-2-one side chain at the ortho position. This arrangement facilitates intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen, a critical interaction that profoundly influences its ¹H NMR and FT-IR spectra. Understanding this and other key features—such as the distinct electronic environments of the aromatic protons and the different carbon types—is paramount for unambiguous structural confirmation.

This guide is structured to follow a logical analytical workflow, beginning with NMR to establish the carbon-hydrogen framework and proceeding through vibrational spectroscopy, mass analysis, and electronic transitions.

G cluster_workflow Spectroscopic Characterization Workflow Start Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) - Carbon-Hydrogen Framework Start->NMR Primary Structure IR FT-IR Spectroscopy - Functional Group ID - H-Bonding Analysis NMR->IR Confirm Functional Groups MS Mass Spectrometry - Molecular Weight - Fragmentation Pattern IR->MS Verify Molecular Mass UV UV-Vis Spectroscopy - Electronic Transitions - Conjugation Analysis MS->UV Probe Electronic System End Structural Elucidation & Confirmation UV->End

Caption: A logical workflow for the complete spectroscopic characterization of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing precise information about the chemical environment of each hydrogen and carbon atom. For this compound, we employ ¹H, ¹³C, and DEPT-135 experiments to build a complete picture.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity). The ortho-substitution pattern and the presence of an exchangeable phenolic proton create a distinctive and informative spectrum.

Expected Spectral Features:

  • Phenolic Proton (-OH): A broad singlet, typically downfield (> 9 ppm), due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent.[1]

  • Aromatic Protons (Ar-H): Four protons on the benzene ring will appear in the aromatic region (~6.8–7.5 ppm).[2] Due to the ortho-substitution, they constitute a complex, non-first-order splitting pattern (multiplet). The electron-donating -OH group and electron-withdrawing acetylmethyl group influence their specific shifts.[3]

  • Methylene Protons (-CH₂-): A singlet integrating to two protons. Its position is influenced by the adjacent aromatic ring and carbonyl group, typically expected around 3.7 ppm.

  • Methyl Protons (-CH₃): A sharp singlet integrating to three protons, located further upfield (~2.2 ppm), characteristic of a methyl ketone.

Self-Validating Protocol: ¹H NMR Acquisition with D₂O Shake

This protocol includes a deuterium exchange step, which is a classic, self-validating method to unequivocally identify the hydroxyl proton signal.

  • Sample Preparation (Tube A): Accurately weigh 10-15 mg of purified this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Record the chemical shifts, integrations, and multiplicities.

  • Deuterium Exchange (Tube A): Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O). Cap the tube securely and shake vigorously for 30-60 seconds to facilitate the H/D exchange.

  • Second Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the phenolic -OH proton will either disappear or be significantly diminished in intensity.[1][2] This confirms its identity.

  • Data Analysis: Compare the two spectra to confirm the assignment of the phenolic proton and proceed with the assignment of the remaining signals.

Carbon-13 (¹³C) and DEPT NMR Spectroscopy

A standard broadband-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule. Combining this with a DEPT-135 experiment allows for the definitive assignment of carbon types (CH₃, CH₂, CH, and quaternary C).

Expected Spectral Features:

  • Carbonyl Carbon (C=O): The most deshielded carbon, appearing far downfield (> 200 ppm).[4]

  • Aromatic Carbons: Six distinct signals are expected in the 115-160 ppm range. The carbon bearing the -OH group (C-OH) will be the most downfield of the ring carbons, while the carbon attached to the propanone chain will also be distinct. The remaining four CH carbons will appear within the typical aromatic window.

  • Methylene Carbon (-CH₂-): A signal expected in the 40-50 ppm range.

  • Methyl Carbon (-CH₃): The most shielded (upfield) carbon, typically appearing around 30 ppm.[4]

Data Interpretation with DEPT-135: The DEPT-135 experiment is crucial for distinguishing between the different carbon types, adding a layer of trust and certainty to the assignments.

  • Positive Signals: CH₃ and CH carbons.

  • Negative Signals: CH₂ carbons.

  • Absent Signals: Quaternary carbons (including the C=O and the two substituted aromatic carbons).[5][6]

G cluster_dept DEPT-135 Logic for Carbon Assignment Input ¹³C Spectrum (All Carbon Signals) DEPT135 Run DEPT-135 Experiment Input->DEPT135 Positive Positive Peaks (Upward) DEPT135->Positive Phase Edit Negative Negative Peaks (Downward) DEPT135->Negative Phase Edit Absent Absent Peaks (Compared to ¹³C) DEPT135->Absent Comparison CH_CH3 Identify CH and CH₃ Groups Positive->CH_CH3 CH2 Identify CH₂ Groups Negative->CH2 Quat Identify Quaternary Carbons (C, C=O) Absent->Quat

Caption: Workflow for using DEPT-135 to assign carbon multiplicities.

Summary of Expected NMR Data

Assignment ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) DEPT-135
C=O-~206 ppmAbsent
C-OH (Ar)-~155 ppmAbsent
C-CH₂ (Ar)-~121 ppmAbsent
CH (Ar)~6.8-7.5 ppm (m)~118-132 ppmPositive
-CH₂-~3.7 ppm (s)~45 ppmNegative
-CH₃~2.2 ppm (s)~30 ppmPositive
-OH> 9 ppm (br s)--

(Note: Exact chemical shifts are predictive and can vary based on solvent and experimental conditions.)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups by detecting their characteristic vibrational frequencies. For this compound, the key diagnostic feature is the evidence of intramolecular hydrogen bonding.

Expected Spectral Features:

  • O-H Stretch (Phenolic): A very broad absorption band in the 3400-3100 cm⁻¹ region. The broadening is a direct consequence of the strong intramolecular hydrogen bond to the carbonyl oxygen. A sharp, "free" O-H stretch (~3600 cm⁻¹) will be absent or of very low intensity.

  • C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).

  • C=O Stretch (Ketone): A strong, sharp absorption band. In a typical acyclic ketone, this appears around 1715 cm⁻¹.[7] However, due to conjugation with the aromatic ring and, more importantly, the intramolecular hydrogen bonding, this bond is weakened and its frequency is lowered, typically appearing in the 1680-1650 cm⁻¹ range. This shift is a key piece of evidence for the molecule's conformation.

  • C=C Stretches (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

  • C-O Stretch (Phenolic): A strong band appearing in the 1260-1180 cm⁻¹ region.

Experimental Protocol: FT-IR Analysis (KBr Pellet)

This solid-state method is ideal for observing the effects of intramolecular hydrogen bonding without interference from solvent molecules.

  • Sample Preparation: Grind a small amount (~1-2 mg) of the dry, purified compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the resulting spectrum, identifying the key vibrational bands and comparing them to expected values, paying close attention to the positions and shapes of the -OH and C=O bands as evidence for hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecular structure. Electron Ionization (EI) is a common high-energy technique that induces characteristic fragmentation.

Expected Spectral Features:

  • Molecular Ion (M⁺•): The molecular weight of this compound (C₉H₁₀O₂) is 150.17 g/mol . A peak at m/z = 150 will correspond to the molecular ion. The intensity of this peak may vary depending on its stability.

  • Key Fragmentation Pathways: Ketones and benzyl systems exhibit predictable fragmentation.[8][9]

    • Alpha-Cleavage: The most common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group.

      • Loss of a methyl radical (•CH₃, 15 Da) results in a prominent acylium ion at m/z = 135 .

      • Loss of the 2-hydroxybenzyl radical (•CH₂C₆H₄OH, 107 Da) results in the acetyl cation at m/z = 43 , which is often the base peak in the spectrum.[7]

    • Benzylic Cleavage: Cleavage of the bond between the methylene group and the carbonyl carbon can lead to the formation of a stable 2-hydroxybenzyl cation at m/z = 107 .

G cluster_ms Key EI Fragmentation Pathways M Molecular Ion (M⁺•) m/z = 150 Frag135 [M - CH₃]⁺ m/z = 135 M->Frag135 α-cleavage (- •CH₃) Frag107 [HO-C₆H₄-CH₂]⁺ m/z = 107 M->Frag107 Benzylic Cleavage Frag43 [CH₃CO]⁺ m/z = 43 (Base Peak) M->Frag43 α-cleavage (- •CH₂C₆H₄OH)

Caption: Predicted major fragmentation ions for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or, if coupled with GC, through the GC column.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment peaks and propose fragmentation pathways that are consistent with the known structure. The base peak (most intense peak) at m/z = 43 provides strong validation for the methyl ketone moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugation and chromophores. Phenolic compounds have characteristic absorption patterns.[10][11]

Expected Spectral Features: The spectrum of this compound is dominated by π → π* transitions associated with the benzene ring and an n → π* transition associated with the carbonyl group.

  • π → π Transitions:* Expect strong absorption bands (high molar absorptivity, ε) in the range of 210-230 nm and a second, less intense band around 270-290 nm. These are characteristic of substituted benzene rings.

  • n → π Transition:* A weak absorption band (low ε) corresponding to the carbonyl group's non-bonding to anti-bonding orbital transition is expected at a longer wavelength, typically in the 300-330 nm region.[12] The position of this band can be sensitive to the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

  • Solution Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record the baseline).

  • Spectrum Acquisition: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition. The presence of the characteristic phenolic and carbonyl absorptions confirms the electronic nature of the molecule.

Conclusion

The combination of NMR (¹H, ¹³C, DEPT), FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and self-validating framework for the complete structural characterization of this compound. The data derived from these techniques are highly complementary: NMR defines the carbon-hydrogen skeleton, FT-IR confirms functional groups and intramolecular interactions, MS verifies the molecular weight and substructural motifs, and UV-Vis probes the conjugated electronic system. This multi-faceted approach ensures the highest degree of confidence in the structural assignment, a critical requirement for any subsequent application in research or drug development.

References

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). MDPI. Retrieved from [Link]

  • Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • 1-(2-hydroxyphenyl)-2-methyl-propan-1-one - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-Propanone, 1-(2-acetyl-3-hydroxyphenyl)- - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Ethane;1-(2-hydroxyphenyl)propan-1-one | C11H16O2 | CID 91582845. (n.d.). PubChem. Retrieved from [Link]

  • Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. Retrieved from [Link]

  • Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. (2025). ResearchGate. Retrieved from [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • FTIR spectrum of 2-propanone. (n.d.). ResearchGate. Retrieved from [Link]

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). INOVATUS. Retrieved from [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • DEPT: A tool for 13C peak assignments. (2015). Nanalysis. Retrieved from [Link]

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  • 2'-Hydroxypropiophenone | C9H10O2 | CID 69133. (n.d.). PubChem. Retrieved from [Link]

  • HNMR spectra of ortho, meta & para substituted aromatic compounds. (2025). YouTube. Retrieved from [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2024). ResearchGate. Retrieved from [Link]

  • DEPT NMR: Signals and Problem Solving. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018). YouTube. Retrieved from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 1,2-Propanedione, 1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (n.d.). World News of Natural Sciences. Retrieved from [Link]

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  • THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

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  • Correlations of Polar Effects of Substituents with Nuclear Magnetic Resonance Spectra of Phenols. (n.d.). ACS Publications. Retrieved from [Link]

  • Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025). Edinburgh Instruments. Retrieved from [Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). (n.d.). NP-MRD. Retrieved from [Link]

  • Mass Spectrometry Part 6 - Fragmentation in Ketones. (2023). YouTube. Retrieved from [Link]

  • C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

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  • 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-. (2018). SIELC Technologies. Retrieved from [Link]

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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(2-Hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(2-Hydroxyphenyl)propan-2-one, tailored for researchers, scientists, and professionals in drug development. We will delve into the molecular characteristics that define its spectral signature, with a particular focus on the profound effects of intramolecular hydrogen bonding. This document will further detail the experimental protocols for acquiring a high-fidelity spectrum and conclude with a thorough interpretation of the spectral data.

Molecular Structure and Spectroscopic Implications

This compound is an organic compound featuring a phenyl ring substituted with a hydroxyl (-OH) group and a propan-2-one group at adjacent positions. This specific arrangement facilitates the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group. This structural feature is a critical determinant of its IR spectrum.

The primary functional groups that contribute to the IR spectrum are:

  • Phenolic Hydroxyl (-OH): Typically exhibits a strong, broad absorption band.

  • Ketone Carbonyl (C=O): Presents a sharp, intense absorption peak.

  • Aromatic Ring (C=C): Shows characteristic absorptions in the fingerprint region.

  • Aliphatic C-H bonds: From the methyl and methylene groups.

The intramolecular hydrogen bond significantly influences the vibrational frequencies of both the O-H and C=O bonds. This interaction weakens the O-H bond, causing its stretching frequency to decrease and the corresponding spectral band to broaden.[1][2][3] Conversely, the hydrogen bond also weakens the C=O bond, leading to a decrease in its stretching frequency compared to a non-hydrogen-bonded ketone.[4]

Caption: Molecular structure of this compound with key functional groups.

Experimental Protocol: High-Fidelity FTIR Spectroscopy

To obtain a reliable IR spectrum of this compound, precise sample preparation and instrument operation are paramount. Fourier Transform Infrared (FTIR) spectroscopy is the technique of choice for its high sensitivity and speed.[5][6]

Sample Preparation

Given that this compound is a solid at room temperature, two primary methods for sample preparation are recommended:

Method A: Potassium Bromide (KBr) Pellet Technique [7]

This is a common method for obtaining high-quality spectra of solid samples.[7]

  • Grinding: A small amount of the sample (1-2 mg) is ground with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The grinding must be thorough to ensure a fine, homogenous mixture, which minimizes light scattering.

  • Pellet Formation: The mixture is then transferred to a pellet press and subjected to high pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Method B: Attenuated Total Reflectance (ATR) Technique [8]

ATR-FTIR is a simpler and faster method that requires minimal sample preparation.[8]

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is impeccably clean.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is used to ensure firm and uniform contact between the sample and the crystal surface.

  • Analysis: The spectrum is then recorded.

Experimental_Workflow cluster_prep Preparation Options Start Sample Acquisition Prep Sample Preparation Start->Prep KBr KBr Pellet Prep->KBr Solid ATR ATR Prep->ATR Solid/Liquid Analysis FTIR Analysis Data Data Processing Analysis->Data End Spectral Interpretation Data->End KBr->Analysis ATR->Analysis

Caption: Generalized workflow for FTIR analysis of this compound.

Instrumental Parameters

For optimal results, the following FTIR spectrometer settings are recommended:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32-64 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) must be collected before sample analysis.

Spectral Interpretation and Data Analysis

The IR spectrum of this compound is characterized by several key absorption bands. The precise positions of these bands can be influenced by the sample preparation method and the physical state of the sample.

Vibrational Mode Expected Wavenumber (cm⁻¹) (Free) Observed Wavenumber (cm⁻¹) (H-Bonded) Intensity
O-H Stretch3650-35903400-3200 (broad)Strong
Aromatic C-H Stretch3100-30003100-3000Medium-Weak
Aliphatic C-H Stretch3000-28503000-2850Medium
C=O Stretch1725-1705~1680Strong, Sharp
Aromatic C=C Stretch1600-14501600-1450Medium-Weak
C-O Stretch1260-10001260-1000Medium
Aromatic C-H Bending900-675900-675Strong
Detailed Band Assignments
  • O-H Stretching Region (3400-3200 cm⁻¹): The presence of a broad and intense absorption band in this region is a clear indication of the hydrogen-bonded hydroxyl group. The significant broadening is a hallmark of strong hydrogen bonding.[3] In very dilute solutions in a non-polar solvent, a sharper, weaker peak corresponding to the free O-H stretch might be observed at higher wavenumbers.[2]

  • C-H Stretching Region (3100-2850 cm⁻¹): This region contains absorptions from both the aromatic C-H bonds (above 3000 cm⁻¹) and the aliphatic C-H bonds of the propanone side chain (below 3000 cm⁻¹). These peaks are typically of medium to weak intensity.

  • Carbonyl (C=O) Stretching Region (~1680 cm⁻¹): A strong and sharp absorption in this region is characteristic of the ketone carbonyl group. The frequency is lower than that of a typical aliphatic ketone (around 1715 cm⁻¹) due to the electron-donating effect of the phenyl ring and, more significantly, the intramolecular hydrogen bonding.[4]

  • Fingerprint Region (below 1600 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule. Key features include:

    • Aromatic C=C stretching: Bands of variable intensity are expected between 1600 and 1450 cm⁻¹.

    • C-O stretching: A medium intensity band corresponding to the phenolic C-O stretch is anticipated in the 1260-1000 cm⁻¹ range.

    • Aromatic C-H bending: Strong absorptions due to out-of-plane C-H bending vibrations appear between 900 and 675 cm⁻¹, and their pattern can provide information about the substitution pattern of the aromatic ring.

Conclusion

The infrared spectrum of this compound is a powerful tool for its structural elucidation and characterization. The most informative features of the spectrum are the broad O-H stretching band and the downshifted C=O stretching frequency, which collectively provide definitive evidence for the presence of a strong intramolecular hydrogen bond. This guide provides the necessary theoretical background and practical protocols for researchers to confidently acquire and interpret the IR spectrum of this compound, aiding in its identification and further investigation in various scientific and developmental contexts.

References

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Filarowski, A., Koll, A., Kochel, A., Kalenik, J., & Hansen, P. E. (2004). The intramolecular hydrogen bond in ortho-hydroxy acetophenones. Journal of Molecular Structure, 700(1–3), 67–72.
  • JoVE. (2024). IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]

  • Krishnamurthi, P., et al. (2015). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Advanced in Applied Science Research, 6(12):44-52.
  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). This compound. AIST. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Wade, L. G. (n.d.). IR Spectroscopy of Hydrocarbons.

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An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Scaffold in Chemical Synthesis and Drug Discovery

1-(2-Hydroxyphenyl)propan-2-one, a member of the hydroxyaryl ketone family, represents a significant molecular scaffold with broad applications in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a phenolic hydroxyl group ortho to a propanone side chain, imparts a unique combination of reactivity and potential for biological interactions. The presence of both a hydrogen-bond donating phenol and a hydrogen-bond accepting ketone within the same molecule allows for diverse intermolecular interactions, a key feature in drug design.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its structural and physical characteristics, spectral signature, synthesis, reactivity, and its burgeoning role in the pharmaceutical landscape.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. For this compound, these properties dictate its solubility, stability, and potential for formulation into drug delivery systems.[4]

PropertyValue/DescriptionSource(s)
Molecular Formula C₉H₁₀O₂[5]
Molecular Weight 150.17 g/mol [5]
CAS Number 13100-05-5[6]
Physical State Solid[6]
Melting Point Data not consistently available. As a solid organic compound of this molecular weight, a melting point in the range of 50-150 °C could be expected. Closely related compounds like 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione have a melting point of 87.5-88.3 °C.[7]N/A
Boiling Point Data not available. High boiling point expected due to hydrogen bonding and molecular weight.N/A
Solubility Expected to have low solubility in water due to the aromatic ring and ketone functionality. It is likely soluble in organic solvents such as alcohols, ethers, and chlorinated solvents. The isomeric 1-(4-hydroxyphenyl)propan-2-one is soluble in alcohol and ether solvents but has low solubility in water.[8]N/A
pKa The phenolic hydroxyl group is acidic. The pKa is expected to be in the range of 9-11, typical for phenols. The exact value is influenced by the ortho-propanone group.N/A

Experimental Protocols for Property Determination

Accurate characterization of this compound necessitates rigorous experimental determination of its physicochemical properties. The following protocols are standard methodologies employed in the field.

Melting Point Determination

The melting point provides a crucial indication of purity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (typically < 1 °C) is indicative of high purity.

Solubility Assessment

Understanding solubility is critical for reaction setup, purification, and formulation.

Protocol: Shake-Flask Method for Equilibrium Solubility

  • System Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed flask.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess Solid + Solvent B Agitation at Constant T A->B Shake/Stir C Centrifugation/Settling B->C Reach Equilibrium D Quantification of Supernatant C->D Collect Saturated Solution E Solubility Value D->E Calculate Concentration

Workflow for Shake-Flask Solubility Determination

Spectral Characteristics: A Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals the number and types of protons in the molecule and their connectivity.

  • Aromatic Protons: The protons on the phenyl ring are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. The ortho, meta, and para protons will exhibit distinct chemical shifts and coupling patterns due to the influence of the hydroxyl and propanone substituents.

  • Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the ketone are expected to appear as a singlet around δ 3.5-4.0 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group will likely appear as a singlet further upfield, around δ 2.0-2.5 ppm.[9]

  • Phenolic Proton (-OH): The phenolic proton will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically in the range of δ 4-12 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the downfield region, typically around δ 205-220 ppm.[10][11]

  • Aromatic Carbons: The six carbons of the phenyl ring will show signals in the aromatic region, between δ 110 and 160 ppm. The carbon bearing the hydroxyl group will be the most downfield in this region.

  • Methylene Carbon (-CH₂-): The methylene carbon is expected to appear in the range of δ 40-50 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, typically in the range of δ 20-30 ppm.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch (Phenol): A broad absorption band is expected in the region of 3200-3550 cm⁻¹ due to the stretching of the phenolic hydroxyl group, which is involved in hydrogen bonding.[13]

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ corresponding to the stretching of the ketone carbonyl group.[14]

  • C-O Stretch (Phenol): An absorption band in the region of 1200-1300 cm⁻¹ is characteristic of the C-O stretching of the phenol.

  • Aromatic C=C Stretches: Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the aromatic ring.

  • Aromatic C-H Bending: Bands in the region of 680-860 cm⁻¹ are indicative of the out-of-plane C-H bending of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (150.17).[15][16] The intensity of this peak will depend on the stability of the molecular ion.

  • Fragmentation Pattern: Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, fragmentation may involve the loss of a methyl radical (CH₃•) to give a fragment at m/z 135, or the loss of an acetyl group (CH₃CO•) to give a fragment at m/z 107.

Synthesis of this compound: The Fries Rearrangement

A primary method for the synthesis of o-hydroxyaryl ketones is the Fries rearrangement.[17][18][19] This reaction involves the rearrangement of a phenolic ester in the presence of a Lewis acid catalyst.[17]

The Fries Rearrangement Mechanism

The Fries rearrangement of the appropriate phenyl ester provides a direct route to this compound. The reaction proceeds via an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the activated phenol ring.[18] The regioselectivity (ortho vs. para substitution) can often be controlled by reaction conditions such as temperature and solvent.[18] Higher temperatures generally favor the formation of the ortho isomer.[18]

Mechanism of the Fries Rearrangement

Reactivity and Stability

The chemical reactivity of this compound is governed by its functional groups.

  • Phenolic Hydroxyl Group: The phenol is weakly acidic and can be deprotonated by a base. It can also undergo electrophilic substitution on the aromatic ring, with the hydroxyl group being an activating, ortho-, para-directing group.

  • Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack at the electrophilic carbon. It can also undergo reactions at the α-carbon via enolate formation.

  • Stability: Alpha-hydroxyaryl ketones can be susceptible to decomposition, potentially through oxidation or rearrangement pathways.[20] Appropriate storage conditions, such as protection from light and air, are recommended.

Applications in Drug Discovery and Development

Phenolic compounds are a cornerstone of medicinal chemistry, with a significant number of approved drugs containing a phenol or phenol ether moiety.[3] The structural motif of this compound is found in various natural products and synthetic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[17][18]

The ability of the phenolic hydroxyl group and the ketone to participate in hydrogen bonding makes this scaffold an attractive starting point for the design of enzyme inhibitors and receptor ligands. The o-hydroxyaryl ketone moiety is a key pharmacophore in many biologically active molecules.[1][2] For instance, these structures are precursors for the synthesis of flavonoids and other heterocyclic compounds with known therapeutic potential.[1] The exploration of derivatives of this compound continues to be an active area of research in the quest for novel therapeutic agents.[21]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes or skin, flush immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and its potential as a building block in the synthesis of pharmacologically active compounds. This guide has provided a detailed overview of its physicochemical properties, analytical characterization, synthesis, and relevance in drug discovery. A thorough understanding of these fundamental characteristics is paramount for any researcher or scientist working with this important chemical entity. Further experimental investigation to definitively determine its physical constants will undoubtedly contribute to its broader application in the scientific community.

References

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An In-depth Technical Guide to 1-(2-Hydroxyphenyl)propan-2-one (CAS Number: 13100-05-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyphenyl)propan-2-one, also known as 2'-hydroxyphenylacetone, is a phenolic ketone with significant potential in various scientific domains. Its unique structural features, combining a hydroxylated aromatic ring with a propanone moiety, make it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities, offering a critical resource for professionals in research and development.

Chemical Structure and Identification

The fundamental structure of this compound comprises a phenyl ring substituted with a hydroxyl group at the ortho position relative to a propan-2-one side chain. This arrangement allows for intramolecular hydrogen bonding between the phenolic hydroxyl group and the ketone's carbonyl oxygen, influencing its chemical reactivity and physical properties.

Key Identifiers:

  • IUPAC Name: this compound

  • Synonyms: 2'-Hydroxyphenylacetone, o-hydroxyphenylacetone

  • CAS Number: 13100-05-5

  • Molecular Formula: C₉H₁₀O₂

  • Molecular Weight: 150.17 g/mol

  • InChI Key: OCKHLUBUCIHKRG-UHFFFAOYSA-N

  • SMILES: CC(=O)CC1=CC=CC=C1O

Physicochemical Properties

The compound is typically a solid or a colorless to pale yellow liquid, a property that can vary with purity.[1] Its solubility is higher in organic solvents compared to water, a characteristic imparted by its combination of a polar hydroxyl group and a larger, non-polar hydrocarbon structure.

PropertyValueReference
Physical Form Solid or colorless to pale yellow liquid[1]
Melting Point ~15 °C[2]
Boiling Point ~110 °C at 1.0 Torr[2]
Storage Temperature 2-8°C[2]

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found in major databases, data for structurally analogous compounds, such as 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, provide valuable insights into the expected spectral features.[3]

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl protons of the acetone group, a singlet for the methylene protons adjacent to the carbonyl and aromatic ring, a series of multiplets in the aromatic region corresponding to the protons on the phenyl ring, and a broad singlet for the phenolic hydroxyl proton, which may shift depending on the solvent and concentration.

  • ¹³C NMR: The spectrum would feature a resonance for the carbonyl carbon at the lower field, signals for the aromatic carbons (with the carbon attached to the hydroxyl group shifted downfield), and resonances for the methyl and methylene carbons of the propanone side chain.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretching of the phenolic hydroxyl group (a broad band around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, a strong C=O stretching of the ketone at approximately 1715 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the propanone side chain.

Synthesis and Reactivity

This compound is a key synthetic intermediate. While a specific, detailed protocol for its direct synthesis is not widely published in readily accessible literature, methods for producing structurally similar compounds offer a reliable template. For instance, the synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones can be achieved through a Claisen-Schmidt condensation reaction between 1-(2-hydroxyphenyl)ethanone and an appropriate ester, like ethyl benzoate, in the presence of a strong base such as sodium hydride.[3]

A plausible synthetic route for this compound could involve the Fries rearrangement of allyl phenyl ether to 2-allylphenol, followed by oxidation and rearrangement, although this is a speculative pathway.

The reactivity of this compound is governed by its functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The ketone's alpha-protons are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. The aromatic ring is susceptible to electrophilic substitution, with the hydroxyl group acting as an activating, ortho-para directing group.

Biological Activity and Applications

The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. It is cited as an intermediate for the production of analgesics, anti-inflammatory drugs, and anti-cancer agents.[2]

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant activity, which stems from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[4][5] This process interrupts the chain reactions of oxidation, thereby mitigating oxidative stress. The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring.[6][7]

The mechanism of antioxidant action for phenolic compounds like this compound can proceed through several pathways, including:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, quenching its reactivity.[4]

  • Single Electron Transfer (SET): The phenol can donate an electron to a radical, forming a radical cation.[5]

The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial free radical.

G Phenol Phenolic Compound (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) (Resonance Stabilized) Phenol->Phenoxyl_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Accepts H•

Safety and Toxicology

Conclusion

This compound is a valuable chemical entity with significant utility in organic synthesis, particularly for the development of new pharmaceutical agents. Its antioxidant properties, characteristic of its phenolic nature, also present an interesting avenue for further investigation. While there are gaps in the publicly available data regarding its detailed spectroscopic characterization and specific biological mechanisms of action, the information available for structurally related compounds provides a strong foundation for its use in research and development. Future studies focusing on elucidating its precise biological targets and toxicological profile would be highly beneficial for expanding its applications.

References

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC. [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). Synfacts. [Link]

  • Mechanisms of action of phenolic compounds. Antioxidant Activity: Under... (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). Stenutz. [Link]

  • 1-(2-hydroxyphenyl)-2-methyl-propan-1-one. (n.d.). SpectraBase. [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers in Nutrition. [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). Journal of Food Biochemistry. [Link]

  • Kinetics and Mechanism of the Antioxidant Activities of C. olitorius and V. amygdalina by Spectrophotometric and DFT Methods. (2019). ACS Omega. [Link]

  • 2'-Hydroxyphenylacetone. (2024). ChemBK. [Link]

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A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 1-(2-Hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application in Molecular Analysis

In the realm of modern chemical and pharmaceutical research, the convergence of theoretical and computational chemistry with experimental analysis has become indispensable. This guide is crafted for the discerning researcher who seeks not just to characterize a molecule, but to fundamentally understand its electronic structure, reactivity, and spectroscopic behavior. We delve into the multifaceted computational analysis of 1-(2-Hydroxyphenyl)propan-2-one, a phenolic ketone with latent potential in various scientific domains. Our approach is rooted in the principles of Density Functional Theory (DFT), a robust methodology for probing the quantum mechanical nature of molecules. This document eschews a rigid, templated format in favor of a narrative that logically unfolds the "why" behind each computational step, empowering the reader to not only replicate but also adapt these methods for their own research endeavors.

The Subject Molecule: this compound - An Overview

This compound, a molecule characterized by a phenyl ring bearing a hydroxyl group ortho to a propan-2-one substituent, presents an interesting case for theoretical study. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen is a key structural feature that dictates its conformation and, consequently, its chemical and physical properties. Understanding the interplay of these functional groups is paramount to elucidating its reactivity, potential as a synthetic intermediate, and biological activity.

Context of Synthesis

While this guide focuses on the computational aspects, a brief overview of the synthesis provides context for the molecule's origin. Generally, such phenolic ketones can be synthesized through various organic reactions, including the Friedel-Crafts acylation or the Fries rearrangement of appropriate precursors. For instance, a plausible synthetic route could involve the reaction of phenol with propionyl chloride in the presence of a Lewis acid catalyst, followed by appropriate workup to isolate the desired ortho-isomer.

The Computational Engine: Density Functional Theory (DFT)

The bedrock of our investigation is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has become a staple in computational chemistry due to its favorable balance of accuracy and computational cost, making it an ideal tool for studying small to medium-sized organic molecules.[1][2]

The "Why" of Our Chosen Methodology: B3LYP and Basis Sets

For the studies outlined in this guide, we will primarily refer to the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange energy. This functional is widely used and has been shown to provide reliable results for a broad range of chemical systems, including organic molecules with intramolecular hydrogen bonding.[3]

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to represent the electronic wave function. We will employ the 6-311++G(d,p) basis set. The "6-311" indicates a triple-zeta valence basis set, providing a more accurate description of the valence electrons. The "++G" denotes the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing systems with lone pairs and for accurately calculating properties like electron affinity and proton affinity. The "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible description of bonding environments.

The Blueprint: Molecular Geometry Optimization

The first and most crucial step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, its equilibrium geometry. This is achieved through a process called geometry optimization.

Experimental Protocol: Geometry Optimization Workflow
  • Input Structure Generation: A plausible 3D structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .xyz).

  • Computational Software: The input file is loaded into a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

  • Calculation Setup:

    • Job Type: Geometry Optimization.

    • Method: DFT.

    • Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

  • Execution: The calculation is run. The software iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.

  • Verification of Minimum: A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Geometry_Optimization_Workflow start Start: Draw Initial 3D Structure software Load into Quantum Chemistry Software start->software setup Set Up Calculation: - Job Type: Geometry Optimization - Functional: B3LYP - Basis Set: 6-311++G(d,p) software->setup run Execute Calculation setup->run freq Perform Frequency Calculation run->freq verify Verify No Imaginary Frequencies freq->verify end End: Optimized Geometry verify->end True issue Troubleshoot: Re-optimize from a different starting geometry verify->issue False issue->setup

Caption: Workflow for obtaining the optimized molecular geometry.

Decoding the Vibrations: FT-IR and FT-Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. We can computationally predict the infrared (IR) and Raman spectra and compare them with experimental data.[4][5]

The Synergy of Theory and Experiment

A frequency calculation on the optimized geometry not only confirms it as a minimum but also provides the harmonic vibrational frequencies and their corresponding IR and Raman intensities. It is standard practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model.

Key Vibrational Modes of Interest

For this compound, we would pay close attention to:

  • O-H Stretch: The intramolecular hydrogen bond will cause this peak to be broader and shifted to a lower wavenumber compared to a free hydroxyl group.

  • C=O Stretch: The carbonyl stretch is a strong, characteristic peak in the IR spectrum. Its position will also be influenced by the hydrogen bonding.

  • Aromatic C-H and C=C Stretches: These will appear in their characteristic regions.

  • CH3 Bending and Stretching Modes: These will be present from the propanone moiety.

Table 1: Predicted vs. Experimental Vibrational Frequencies (Illustrative)
Vibrational ModeCalculated Wavenumber (cm⁻¹, Scaled)Experimental Wavenumber (cm⁻¹)
O-H Stretch~3200-3400~3250
Aromatic C-H Stretch~3050-3100~3070
Aliphatic C-H Stretch~2900-3000~2950
C=O Stretch~1650-1680~1665
Aromatic C=C Stretch~1450-1600~1470, 1580

Note: The values in this table are illustrative and would need to be confirmed by actual calculations and experiments.

Unveiling the Electronic Landscape: Frontier Molecular Orbitals and Molecular Electrostatic Potential

To understand the chemical reactivity and electronic properties of this compound, we analyze its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).

HOMO, LUMO, and the Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[6] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule.

HOMO_LUMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Energy Energy Gap HOMO-LUMO Gap (Reactivity Indicator) Gap_arrow

Caption: Conceptual diagram of HOMO and LUMO energy levels.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate areas of high electron density, such as around the oxygen atoms of the carbonyl and hydroxyl groups. These are sites prone to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, such as around the acidic hydrogen of the hydroxyl group. These are sites prone to nucleophilic attack.

  • Green Regions (Neutral Potential): Indicate areas of neutral electrostatic potential, typically around the carbon atoms of the phenyl ring.

Probing Electronic Transitions: UV-Vis Spectroscopy

Theoretical calculations can also predict the electronic absorption spectrum (UV-Vis) of a molecule. This is accomplished using Time-Dependent DFT (TD-DFT). The calculated absorption wavelengths (λmax) and their corresponding oscillator strengths can be compared with experimental UV-Vis spectra. This analysis helps to understand the nature of the electronic transitions, for example, identifying them as n → π* or π → π* transitions.[7]

Delving Deeper: Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Properties

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It can quantify the strength of the intramolecular hydrogen bond by calculating the stabilization energy (E(2)) associated with the interaction between the lone pair of the carbonyl oxygen (donor) and the antibonding orbital of the O-H bond (acceptor).

Non-Linear Optical (NLO) Properties

Molecules with significant charge separation and extended π-systems can exhibit non-linear optical properties. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response. DFT calculations can provide an estimate of this property, suggesting potential applications in materials science and optoelectronics.

A Note on Biological Activity: Antioxidant Potential

Phenolic compounds are well-known for their antioxidant properties.[8][9] The ability to donate the hydrogen atom from the phenolic hydroxyl group is a key mechanism for scavenging free radicals. DFT can be used to calculate the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates that the hydrogen atom is more easily abstracted, suggesting a higher antioxidant potential.

Conclusion: A Holistic Computational Perspective

This guide has outlined a comprehensive theoretical and computational framework for the in-depth study of this compound. By systematically applying DFT calculations, a researcher can gain profound insights into the molecule's structural, vibrational, electronic, and potentially biological properties. This computational approach, when used in concert with experimental validation, provides a powerful synergy for advancing our understanding of molecular systems and accelerating scientific discovery.

References

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Charanya, C., Sampathkrishnan, S., Kumutha, R., Praveena, J., Bhaskaran, A., Prabakaran, A., & Balamurugane, N. (n.d.). Synthesis, Quantum Computational Analysis and Molecular Docking of 3-(2-Hydroxyphenyl)-1-Phenyl Propanone: A Combined Experimental and Theoretical Analysis. Taylor & Francis Online. [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2016). Synthesis of Novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. ResearchGate. [Link]

  • Leopoldini, M., Russo, N., & Toscano, M. (2004). Antioxidant activity of phenolic and related compounds: a density functional theory study on the O-H bond dissociation enthalpy. PubMed. [Link]

  • Li, Y., Wei, Z., Zhang, J., & Tang, S. (2022). Density Functional Theory Study on Antioxidant Activity of Three Polyphenols. PubMed. [Link]

  • Rowan Scientific. (n.d.). Molecular Orbitals. [Link]

  • V., P., & S., S. (2013). Synthesis, spectroscopic (FT-IR, FT-Raman, 13C, 1H, UV) study, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of 2(2-Hydroxyphenyl)-N-(4-Methylphenyl) Nitrone. PubMed. [Link]

  • Yadav, P., & Singh, R. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. [Link]

  • Zhang, Y., & Yang, W. (1998). A challenge for density functionals. The Journal of Chemical Physics, 109(7), 2604–2608. [Link]

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An In-depth Technical Guide on the Discovery and Historical Synthesis of Hydroxyphenyl Propanone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of hydroxyphenyl propanone compounds, a significant class of phenolic molecules with wide-ranging applications in the pharmaceutical, flavor, and fragrance industries. It details the discovery, biosynthesis, and the evolution of synthetic methodologies for key compounds such as raspberry ketone and zingerone. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth chemical insights and practical synthetic protocols.

Introduction: The Chemical and Commercial Significance of Hydroxyphenyl Propanones

Hydroxyphenyl propanones are organic compounds featuring a hydroxyl-substituted phenyl ring attached to a propanone backbone. This chemical family includes raspberry ketone, the primary aroma constituent of red raspberries (Rubus idaeus), and zingerone, a key flavor component of cooked ginger (Zingiber officinale).[1]

Beyond their roles as natural flavor and fragrance agents, these compounds have garnered significant scientific interest for their potential therapeutic properties. Raspberry ketone has been investigated for its anti-obesity effects, though clinical evidence in humans remains limited.[2][3] Zingerone is recognized for its antioxidant and anti-inflammatory activities.[4][5][6] The dual commercial demand and pharmacological potential of these molecules have propelled the development of diverse and sophisticated synthetic strategies.

Discovery and Natural Occurrence

The journey into hydroxyphenyl propanones began with the quest to identify the chemical principles behind the characteristic aromas of popular botanicals.

Raspberry Ketone: The Scent of Raspberries

Raspberry ketone, or 4-(4-hydroxyphenyl)butan-2-one, is the compound primarily responsible for the distinctive aroma of raspberries.[1] Despite its potent scent, it is present in very low concentrations in the fruit, with yields of approximately 1-4 mg per kg of raspberries.[1] This scarcity makes natural extraction economically unviable for mass-market applications, necessitating chemical synthesis.

Biosynthesis: The natural production of raspberry ketone in plants is a multi-step enzymatic process that begins with p-coumaroyl-CoA.[1][7]

Raspberry_Ketone_Biosynthesis Coumaroyl_CoA p-Coumaroyl-CoA HBA 4-Hydroxybenzalacetone (HBA) Coumaroyl_CoA->HBA Benzalacetone Synthase (BAS) Malonyl_CoA Malonyl-CoA Malonyl_CoA->HBA Raspberry_Ketone Raspberry Ketone HBA->Raspberry_Ketone NADPH-dependent Reductase (RKS)

Caption: Biosynthetic pathway of raspberry ketone.

Zingerone: The Flavor of Cooked Ginger

Zingerone, chemically known as 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, contributes the characteristic sweet and spicy aroma to cooked ginger.[4] Interestingly, zingerone is not found in fresh ginger. It is formed from the thermal degradation of gingerols, the pungent compounds in raw ginger, through a retro-aldol reaction during cooking or drying.[4][6][8]

Zingerone was first isolated in 1917 by Hiroshi Nomura, who also elucidated its structure and developed a method for its synthesis.[4]

Zingerone_Formation Gingerol Gingerol Zingerone Zingerone Gingerol->Zingerone Heat (Retro-aldol reaction)

Sources

Potential biological precursors of 1-(2-Hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Precursors of 1-(2-Hydroxyphenyl)propan-2-one

Executive Summary

This compound is an aromatic ketone of interest in synthetic chemistry. While its natural occurrence is not widely documented, its structure strongly suggests a biosynthetic origin rooted in the ubiquitous phenylpropanoid pathway. This guide delineates the plausible biological routes to its formation, starting from the primary metabolite L-phenylalanine. We propose that the biosynthesis proceeds via the formation of a key intermediate, o-coumaric acid, followed by one of two potential side-chain modification pathways: (A) a hydration-oxidation-decarboxylation sequence, or (B) a CoA-dependent chain extension followed by β-keto acid decarboxylation. This document provides a detailed examination of the precursor molecules, the enzymatic transformations involved, and the mechanistic logic underpinning these proposed pathways. Furthermore, it includes a detailed experimental protocol for the microbial production of the pivotal precursor, o-coumaric acid, offering a practical framework for researchers in metabolic engineering and drug development.

Introduction: The Target Molecule

This compound, also known as 2'-hydroxyacetone, is a C6-C3 phenylpropanoid derivative. Its structure, featuring a benzene ring with ortho-hydroxyl and propan-2-one substituents, is characteristic of secondary metabolites found in plants and microorganisms. Understanding its biosynthetic origins is crucial for developing sustainable production methods through biocatalysis and metabolic engineering, which are increasingly preferred over traditional chemical syntheses due to their environmental friendliness and high selectivity.[1][2] This guide synthesizes current knowledge of plant and microbial biochemistry to construct a scientifically rigorous hypothesis for its formation.

The Central Biosynthetic Hub: The Phenylpropanoid Pathway

The phenylpropanoid pathway is the central metabolic route for the synthesis of thousands of plant secondary metabolites.[3] It begins with the aromatic amino acid L-phenylalanine. The initial, rate-limiting step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[3][4]

From cinnamic acid, the pathway diversifies through a series of hydroxylation, methylation, and ligation reactions.[5] A critical branching point for the synthesis of our target molecule is the hydroxylation of the aromatic ring. While para-hydroxylation to form p-coumaric acid is the most common route, catalyzed by Cinnamate 4-hydroxylase (C4H), an alternative ortho-hydroxylation is essential for the formation of this compound.[2][5]

Proposed Biosynthetic Routes to this compound

We propose a multi-stage biosynthetic pathway commencing with L-phenylalanine. The initial steps generate the key intermediate, o-coumaric acid, which then undergoes side-chain modification to yield the final ketone product.

Key Precursor Formation: ortho-Hydroxylation of Cinnamic Acid

The formation of the 2-hydroxyphenyl moiety is a critical step. Evidence from sweet clover (Melilotus alba) indicates that trans-cinnamic acid is hydroxylated at the ortho position (C2) to yield o-coumaric acid (trans-2-hydroxycinnamic acid).[6] This reaction is catalyzed by the enzyme Cinnamate 2-hydroxylase (C2H) , a cytochrome P450 monooxygenase.[4]

Pathway: L-Phenylalanine → trans-Cinnamic Acid → o-Coumaric Acid

This establishes o-coumaric acid as the most plausible direct precursor for subsequent side-chain modifications.[4][6]

Pathway A: Side-Chain Modification via Hydration and Oxidation

This proposed route is analogous to the β-oxidative pathways involved in the degradation of fatty acids and some phenylpropanoids.[7][8] It involves three key enzymatic steps acting on the propenoic acid side chain of o-coumaric acid.

  • Hydration: An enoyl-CoA hydratase or a similar hydratase adds a water molecule across the α,β-double bond of o-coumaric acid (or its CoA-thioester). This would form 3-(2-hydroxyphenyl)-3-hydroxypropanoic acid. Hydratases are known to catalyze the selective addition of water to C-C double bonds with high atom efficiency.[9]

  • Oxidation: The resulting secondary alcohol at the β-carbon is oxidized to a ketone by a hydroxyacyl-CoA dehydrogenase. This yields the β-keto acid, 3-(2-hydroxyphenyl)-3-oxopropanoic acid.[8]

  • Decarboxylation: β-keto acids are notoriously unstable and readily undergo non-enzymatic or enzyme-catalyzed decarboxylation when heated, losing CO2 to form a ketone.[10][11][12] This final step would yield this compound.

Pathway B: Side-Chain Modification via β-Keto Acid Decarboxylation from a C2 Precursor

An alternative pathway involves the modification of a C6-C2 intermediate, such as 2-hydroxyphenylacetic acid (2-HPAA). Microbial fermentation routes for the production of 2-HPAA from phenylacetic acid are well-established, relying on monooxygenase enzymes for the critical hydroxylation step.[13][14]

  • CoA Ligation: 2-HPAA is first activated to its Coenzyme A thioester, 2-hydroxyphenylacetyl-CoA, by a CoA ligase.

  • Chain Extension: A synthase enzyme, possibly analogous to a chalcone synthase condensing enzyme, catalyzes the condensation of 2-hydroxyphenylacetyl-CoA with a one-carbon donor like malonyl-CoA. This Claisen condensation-like reaction would form a β-ketoacyl-CoA intermediate.

  • Thioester Cleavage and Decarboxylation: The resulting β-keto acid is then hydrolyzed from its CoA carrier and subsequently decarboxylates, as described in Pathway A, to yield the final product, this compound.

The following diagram illustrates the proposed convergent pathways.

Biosynthetic Pathway of this compound cluster_A Pathway A cluster_B Pathway B Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL oCou o-Coumaric Acid Cin->oCou C2H Hydrated 3-(2-hydroxyphenyl)- 3-hydroxypropanoic Acid oCou->Hydrated Hydratase Target This compound BetaKetoA 3-(2-hydroxyphenyl)- 3-oxopropanoic Acid Hydrated->BetaKetoA Dehydrogenase BetaKetoA->Target Decarboxylase PAA Phenylacetic Acid HPAA 2-Hydroxyphenylacetic Acid (2-HPAA) PAA->HPAA Monooxygenase HPAA_CoA 2-HPAA-CoA HPAA->HPAA_CoA CoA Ligase BetaKetoB 3-(2-hydroxyphenyl)- 3-oxopropanoic Acid HPAA_CoA->BetaKetoB Synthase (+ Malonyl-CoA) BetaKetoB->Target Decarboxylase Experimental Workflow cluster_prep Strain Engineering cluster_prod Fermentation & Production cluster_analysis Analysis GeneSynth Codon-optimize & Synthesize PAL and C2H genes Vector Clone into Expression Vector GeneSynth->Vector Transform Transform E. coli Host Vector->Transform Select Select & Verify Transformants Transform->Select PreCulture Inoculate Pre-culture Select->PreCulture Verified Strain Fermenter Inoculate Fermenter PreCulture->Fermenter Induce Induce Gene Expression (e.g., with IPTG) Fermenter->Induce Feed Feed L-Phenylalanine Induce->Feed Monitor Monitor Growth (OD600) & Product Formation Feed->Monitor Harvest Harvest Culture Broth Monitor->Harvest Final Culture Extract Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extract Analyze Analyze via HPLC/LC-MS Extract->Analyze Purify Purify Product (e.g., Chromatography) Analyze->Purify

Caption: Experimental workflow for microbial production of o-coumaric acid.

Detailed Protocol: Fed-Batch Fermentation

This protocol describes a lab-scale fed-batch fermentation process for the production of o-coumaric acid from L-phenylalanine using an engineered E. coli strain.

  • Pre-culture Preparation:

    • Aseptically inoculate 50 mL of LB medium (containing appropriate antibiotics for plasmid maintenance) with a single colony of the engineered E. coli strain.

    • Incubate at 37°C with shaking at 220 rpm for 12-16 hours.

  • Fermenter Setup:

    • Prepare a 1.5 L fermenter containing 1 L of defined M9 minimal medium supplemented with 20 g/L glucose, 5 g/L yeast extract, and necessary trace elements.

    • Autoclave the fermenter and medium. Aseptically add filter-sterilized antibiotics and any heat-labile supplements.

    • Set the temperature to 37°C, pH to 7.0 (controlled with NH4OH), and dissolved oxygen (DO) to be maintained at 30% via agitation and airflow control.

  • Inoculation and Growth Phase:

    • Inoculate the fermenter with the entire pre-culture (5% v/v).

    • Allow the culture to grow until the optical density at 600 nm (OD600) reaches approximately 0.6-0.8.

  • Induction and Production Phase:

    • Induce heterologous gene expression by adding IPTG to a final concentration of 0.5 mM.

    • Simultaneously, begin the fed-batch feeding of a sterile, concentrated L-phenylalanine solution (e.g., 100 g/L) at a controlled rate to maintain a low but non-limiting concentration in the broth.

    • Reduce the fermenter temperature to 30°C to improve protein folding and stability.

  • Sampling and Analysis:

    • Aseptically withdraw samples (e.g., 5 mL) from the fermenter every 4-6 hours.

    • Measure OD600 to monitor cell growth.

    • Centrifuge the sample to pellet cells. Acidify the supernatant to pH 2 with HCl.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Analyze the organic extract for o-coumaric acid concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector (monitoring at ~305 nm).

  • Harvesting:

    • Continue the fermentation for 48-72 hours post-induction, or until product titers plateau.

    • Harvest the entire culture broth for downstream processing and product purification.

Conclusion and Future Directions

The biosynthesis of this compound is plausibly derived from L-phenylalanine via the phenylpropanoid pathway. The formation of o-coumaric acid is the critical branching point, after which side-chain modification through either a hydration-oxidation or a CoA-dependent extension mechanism can lead to the final ketone product. Both proposed pathways leverage known enzymatic reactions and metabolic intermediates, providing a solid theoretical foundation for further investigation.

Future research should focus on the discovery and characterization of the specific enzymes responsible for the proposed side-chain modifications, particularly the hydratases and dehydrogenases with activity on o-coumaric acid derivatives. The successful heterologous expression and functional validation of these enzymes will not only confirm the biosynthetic route but also provide the biocatalytic tools necessary for the sustainable, cell-free, or whole-cell production of this compound and related valuable compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for Microbial Fermentation of 2-Hydroxyphenylacetic Acid. Link

  • Dudley, E. D., et al. (2012). A Bio-Catalytic Approach to Aliphatic Ketones. PMC, NIH. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Natural Sources of O-Coumaric Acid. Link

  • Gorz, H. J., & Haskins, F. A. (1964). Genetic and Biochemical Aspects of o-Hydroxycinnamic Acid Synthesis in Melilotus alba. UNL Digital Commons. Link

  • ResearchGate. (n.d.). Hydroxylation reaction of C4H enzyme converting transcinnamic acid to p-coumaric acid. Link

  • Friedrich, T., et al. (1998). Preparation of 2-hydroxyphenylacetic acid by fermentation. Google Patents (US5739017A). Link

  • Allouche, N., et al. (2005). Synthesis of Hydroxytyrosol, 2-Hydroxyphenylacetic Acid, and 3-Hydroxyphenylacetic Acid by Differential Conversion of Tyrosol Isomers Using Serratia marcescens Strain. Journal of Agricultural and Food Chemistry, 53(16), 6525-6530. Link

  • Fusetti, F., et al. (1999). Structure of tetrameric human phenylalanine hydroxylase and its implications for phenylketonuria. RCSB PDB. Link

  • ResearchGate. (2005). Synthesis of Hydroxytyrosol, 2-Hydroxyphenylacetic Acid, and 3-Hydroxyphenylacetic Acid by Differential Conversion of Tyrosol Isomers Using Serratia marcescens Strain. Link

  • Pham, T. N., et al. (2013). Ketonization of Carboxylic Acids: Mechanisms, Catalysts, and Implications for Biomass Conversion. ACS Catalysis, 3(11), 2456-2473. Link

  • Cui, W., et al. (2018). Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli. MDPI. Link

  • Friedrich, T., et al. (1996). Method for producing 2-hydroxyphenylacetic acid by fermentation. Google Patents (JPH08501938A). Link

  • Wikipedia. (n.d.). p-Coumaric acid. Link

  • ResearchGate. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Link

  • Pham, T. N., et al. (2013). Ketonization of Carboxylic Acids: Mechanisms, Catalysts, and Implications for Biomass Conversion. Semantic Scholar. Link

  • Wikipedia. (n.d.). Phenylalanine hydroxylase. Link

  • Klempien, A., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. PNAS, 109(42), 17173-17178. Link

  • ResearchGate. (2023). Aromatic hydroxylation of lignin-derived Trans-cinnamic acid catalyzed by Plant P450 C4H: A QM/MM study. Link

  • Louie, G. V., et al. (2013). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. PMC. Link

  • Wikipedia. (n.d.). o-Coumaric acid. Link

  • ResearchGate. (2014). EPR Investigation into the Effects of Substrate Structure on Peroxidase-Catalyzed Phenylpropanoid Oxidation. Link

  • Wang, L., et al. (2023). Hydroxylation mechanism of lignin-derived aromatic substrates catalyzed by plant P450 cinnamate 4-hydroxylase. Catalysis Science & Technology. Link

  • MedlinePlus. (2020). PAH gene. Link

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  • ResearchGate. (n.d.). Schematic representation of two chain-shortening mechanisms during phenylpropanoid degradation. Link

  • Khatri, P., et al. (2023). Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max). PLOS ONE, 18(5), e0285698. Link

  • ResearchGate. (2006). The meta-hydroxylation step in the phenylpropanoid pathway: A new level of complexity in the pathway and its regulation. Link

  • Andersen, J. F., et al. (2001). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 40(34), 10243-10252. Link

  • Khatri, P., et al. (2023). Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max). PLOS ONE. Link

  • ResearchGate. (2020). Biocatalytic Reduction of Activated Cinnamic Acid Derivatives: Asymmetric reduction of C=C double bonds using Johnson Matthey enzymes. Link

  • Andersen, J. F., et al. (2001). Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry. Journal of Biological Chemistry, 276(44), 40945-40952. Link

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  • Valério, A. D., et al. (2024). Strategies for lignocellulosic hydroxycinnamic acid release and biotransformation into high-value coniferyl alcohol using feruloyl esterase and double reduction whole cell biocatalyst. Methods in Enzymology, 696, 185-214. Link

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Methodological & Application

Application Notes & Protocols for Antimicrobial and Antifungal Assays of 1-(2-Hydroxyphenyl)propan-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Phenolic Analogs in Antimicrobial Drug Discovery

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Phenolic compounds, a diverse group of plant secondary metabolites, have long been recognized for their broad-spectrum antimicrobial properties.[2][3][4] Among these, 1-(2-Hydroxyphenyl)propan-2-one and its synthetic analogs represent a promising scaffold for the development of new therapeutics. Their structural features, particularly the hydroxylated phenyl ring, are believed to be crucial for their biological activity, which may involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[5][6][7]

This comprehensive guide provides detailed protocols for the antimicrobial and antifungal evaluation of these phenolic analogs. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodologies. By adhering to these robust and validated assays, researchers can obtain reliable and reproducible data, crucial for the advancement of new antimicrobial candidates from the bench to preclinical evaluation.

Part 1: Foundational Screening Using the Disk Diffusion Assay

The disk diffusion assay, also known as the Kirby-Bauer test, is a widely used preliminary method to assess the antimicrobial activity of a compound.[8] Its simplicity and cost-effectiveness make it an ideal first step for screening a library of this compound analogs against a panel of bacteria and fungi.

Principle of the Disk Diffusion Assay

The assay is based on the diffusion of an antimicrobial agent from a saturated paper disk through an agar medium inoculated with a test microorganism. If the compound is effective, it will inhibit microbial growth, resulting in a clear area, or "zone of inhibition," around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[8]

Experimental Workflow: Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare Mueller-Hinton Agar (MHA) plates E1 Inoculate MHA plates with microbial suspension P1->E1 P2 Prepare standardized microbial inoculum (0.5 McFarland) P2->E1 P3 Prepare sterile filter paper disks E2 Impregnate disks with test compound solutions P3->E2 P4 Dissolve test compounds in appropriate solvent (e.g., DMSO) P4->E2 E3 Place disks on inoculated MHA plates E1->E3 E2->E3 E4 Incubate plates at 35-37°C for 18-24 hours E3->E4 A1 Measure the diameter of the zones of inhibition (mm) E4->A1 A2 Compare results to positive and negative controls A1->A2

Caption: Workflow for the Disk Diffusion Assay.

Detailed Protocol: Disk Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial and fungal strains

  • This compound analogs

  • Sterile 6 mm filter paper disks

  • Positive control antibiotic disks (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (solvent-impregnated disk)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Compound Application: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO), as these compounds can be hydrophobic.[9][10] Aseptically impregnate sterile filter paper disks with a known concentration of each test compound solution (typically 10-20 µL). Allow the solvent to evaporate completely.

  • Disk Placement: Place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plates. Ensure disks are firmly pressed onto the agar surface to provide good contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) for each disk.

Data Presentation: Zone of Inhibition Diameters
Compound IDConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Analog-150181215
Analog-250221619
Analog-3501089
Ciprofloxacin52530N/A
Fluconazole25N/AN/A22
Solvent (DMSO)N/A000

Part 2: Quantitative Analysis with Broth Microdilution for MIC, MBC, and MFC

While disk diffusion is excellent for screening, a quantitative measure of antimicrobial potency is essential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).[11][12]

Principle of the Broth Microdilution Assay

This assay involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible microbial growth after incubation.[11][12][13] The MBC/MFC is then determined by subculturing from the wells with no visible growth to determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[13][14][15]

Experimental Workflow: MIC, MBC, and MFC Determination

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC/MFC Determination M1 Prepare serial dilutions of test compounds in a 96-well plate M2 Add standardized microbial inoculum to each well M1->M2 M3 Incubate plate at 35-37°C for 18-24 hours M2->M3 M4 Determine MIC: lowest concentration with no visible growth M3->M4 B1 Subculture from clear wells (MIC and higher concentrations) onto agar plates M4->B1 B2 Incubate agar plates at 35-37°C for 24-48 hours B1->B2 B3 Count colonies and calculate CFU/mL B2->B3 B4 Determine MBC/MFC: lowest concentration with ≥99.9% killing B3->B4

Caption: Workflow for MIC and MBC/MFC Determination.

Detailed Protocol: Broth Microdilution Assay

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Test bacterial and fungal strains

  • This compound analogs

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Solvent (e.g., DMSO)

  • Plate reader (optional, for turbidity measurement)

Procedure:

  • Compound Preparation: Dissolve the test compounds in DMSO to create a high-concentration stock solution. Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plate. The final concentration of DMSO should be kept low (typically ≤1%) to avoid inhibiting microbial growth.[16]

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Plate Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds. Include a growth control (inoculum in broth without compound) and a sterility control (broth only).[12][13]

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.[17][18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12][13] This can be assessed visually or by using a plate reader to measure optical density.

  • MBC/MFC Determination: To determine the MBC or MFC, take a small aliquot (e.g., 10 µL) from the wells showing no growth (the MIC well and wells with higher concentrations) and plate it onto fresh agar plates.[14][15]

  • Incubation and Colony Counting: Incubate the agar plates for 24-48 hours. Count the number of colonies on each plate to determine the number of viable cells.

  • MBC/MFC Calculation: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[13][14]

Data Presentation: MIC, MBC, and MFC Values
Compound IDMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicans
Analog-116323264
Analog-248816
Analog-3128>256256>256
Ciprofloxacin0.51N/AN/A
FluconazoleN/AN/A28

Part 3: Scientific Integrity and Trustworthiness

Causality Behind Experimental Choices
  • Choice of Media: Mueller-Hinton broth is the standard medium for routine antimicrobial susceptibility testing of non-fastidious bacteria due to its reproducibility and minimal inhibition of common antibiotics.[11][17] For fungi, RPMI-1640 is recommended by the Clinical and Laboratory Standards Institute (CLSI) as it supports the growth of most clinically relevant yeasts.[16]

  • Inoculum Standardization: The use of a 0.5 McFarland standard is critical for reproducibility. A higher inoculum density can lead to falsely high MIC values, while a lower density can result in falsely low values.

  • Solvent Considerations: this compound analogs are often hydrophobic, making them poorly soluble in aqueous media.[9][10] DMSO is a common solvent, but it is essential to include a solvent control to ensure that the observed antimicrobial activity is not due to the solvent itself.[16] The final concentration of DMSO should be minimized.

Self-Validating Systems: The Importance of Controls

To ensure the trustworthiness of the results, every assay must include a set of controls:

  • Positive Control: An antibiotic with known activity against the test organism (e.g., ciprofloxacin, fluconazole) is used to validate that the assay is performing correctly.

  • Negative (Growth) Control: This well contains only the growth medium and the microorganism, confirming the viability of the inoculum and proper incubation conditions.[12][13]

  • Sterility Control: This well contains only the growth medium and is used to check for contamination.[12][13]

  • Solvent Control: This well contains the growth medium, microorganism, and the highest concentration of the solvent used to dissolve the test compounds. This control is crucial for ensuring that the solvent does not have any intrinsic antimicrobial activity at the concentrations used.

References

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

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  • Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. Planta medica, 64(8), 711-713. Retrieved from [Link]

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  • Shokri, H., & Emami, S. (2015). Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species. Journal of medical microbiology, 64(Pt 11), 1374-1379. Retrieved from [Link]

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  • Rainer, J., & Messner, B. (2008). Minimal inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies. Journal of Ethnopharmacology, 118(1), 149-155. Retrieved from [Link]

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  • MDPI. (2022). Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using Ultra-High Performance Liquid Chromatography and Mass Spectrometry (UPLC-MS) of Aqueous Extracts and Fractions from Verbesina sphaerocephala Stems. Retrieved from [Link]

  • MDPI. (2021). Antifungal Activity of the Phenolic Compounds Ellagic Acid (EA) and Caffeic Acid Phenethyl Ester (CAPE) against Drug-Resistant Candida auris. Retrieved from [Link]

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  • USDA ARS. (2011). Enhanced activity of antifungal drugs using natural phenolics against yeast strains of Candida and Cryptococcus. Retrieved from [Link]

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  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • MDPI. (2022). Assessment of Antimicrobial Properties of Phenolic Acid Extracts from Grain Infected with Fungi from the Genus Fusarium. Retrieved from [Link]

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  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

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Application Notes and Protocols for Evaluating the Antioxidant Properties of 1-(2-Hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Phenolic Ketones

Phenolic compounds are a vast and diverse group of plant secondary metabolites that have garnered significant interest in the pharmaceutical and nutraceutical industries.[1] Their potential health benefits are largely attributed to their antioxidant properties, which enable them to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[2] Phenolic ketones, a subclass of these compounds, are of particular interest due to their structural features that suggest potent antioxidant activity.

This guide focuses on 1-(2-Hydroxyphenyl)propan-2-one , a phenolic ketone with a structure analogous to other bioactive phenols. While specific research on this compound is emerging, its chemical architecture—a hydroxyl group on a phenyl ring—suggests a capacity for free radical scavenging and metal chelation. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antioxidant potential of this compound and similar phenolic ketones. The protocols herein are designed to build a robust data package, moving from fundamental chemical reactivity to more complex, biologically relevant cellular models.

Pillar 1: Understanding the Antioxidant Mechanism of Phenolic Ketones

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[3][4] This process interrupts the chain reactions of oxidation. The primary mechanisms include:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby stabilizing the radical and terminating the oxidative cascade.[5]

  • Single Electron Transfer (SET): The phenolic compound can transfer a single electron to reduce a radical species.[4]

The resulting phenoxyl radical from either mechanism is often stabilized by resonance, making it less reactive than the initial free radical. The presence of the ketone group in this compound may also influence its antioxidant activity through electronic effects on the phenyl ring.

Pillar 2: A Multi-tiered Approach to Antioxidant Evaluation

A thorough assessment of a compound's antioxidant potential requires a battery of assays that probe different aspects of its activity. A logical workflow starts with simple, high-throughput chemical assays and progresses to more complex biological systems.

G cluster_0 Phase 1: In Vitro Chemical Assays cluster_1 Phase 2: In Vitro Biological Mimics cluster_2 Phase 3: Cell-Based Assays a DPPH Radical Scavenging Assay d Lipid Peroxidation Inhibition Assay a->d Evaluates radical scavenging b ABTS Radical Cation Decolorization Assay b->d Confirms radical scavenging c Ferric Reducing Antioxidant Power (FRAP) Assay c->d Measures reducing power e Cellular Antioxidant Activity (CAA) Assay d->e Assesses protection in a lipid environment

Caption: A multi-tiered workflow for assessing the antioxidant activity of phenolic compounds.

Part 1: In Vitro Chemical Assays for Initial Screening

These assays are rapid, cost-effective, and provide a fundamental understanding of the compound's radical scavenging and reducing capabilities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.[7][8]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.[7]

    • Prepare a series of concentrations of this compound in methanol.

    • A known antioxidant, such as Trolox or Ascorbic Acid, should be used as a positive control.[7]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the sample or standard solution to each well.[9]

    • Add 180 µL of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 517 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ back to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[11][12]

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.[11]

    • Prepare a series of concentrations of this compound.

  • Assay Procedure:

    • Add 10 µL of the sample or standard to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate for 6 minutes at room temperature.

    • Read the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[14][15][16] The reduction is monitored by the formation of a colored ferrous-probe complex, which is measured spectrophotometrically at 593 nm.[16]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Assay Procedure:

    • Add 10 µL of the sample or standard to a 96-well plate.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of FeSO₄.

    • Express the FRAP value of the sample in terms of Fe²⁺ equivalents.

AssayPrincipleWavelengthStandard
DPPH Radical Scavenging517 nmTrolox, Ascorbic Acid
ABTS Radical Cation Scavenging734 nmTrolox
FRAP Ferric Ion Reduction593 nmFeSO₄

Part 2: In Vitro Biological Mimics

Lipid Peroxidation Inhibition Assay

Principle: This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, which is a critical process in cellular damage. A common method involves inducing lipid peroxidation in a liposomal system and measuring the formation of oxidation products.[17][18]

Protocol:

  • Liposome Preparation:

    • Prepare liposomes from a suitable lipid, such as phosphatidylcholine.

  • Induction of Peroxidation:

    • Induce lipid peroxidation using a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17][18]

  • Assay Procedure:

    • Incubate the liposomes with the radical initiator in the presence and absence of this compound.

    • Monitor lipid peroxidation by measuring the formation of thiobarbituric acid reactive substances (TBARS) or by using a fluorescent probe like C11-BODIPY.[17]

  • Data Analysis:

    • Calculate the percentage inhibition of lipid peroxidation.

Part 3: Cell-Based Assays for Biological Relevance

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.[19] It utilizes a fluorescent probe, DCFH-DA, which is oxidized by intracellular radicals to the highly fluorescent DCF.[20][21] The ability of an antioxidant to inhibit DCF formation is a measure of its cellular antioxidant activity.[22][23]

Protocol:

  • Cell Culture:

    • Culture a suitable cell line, such as HepG2 human liver cancer cells, in a 96-well plate until confluent.[20][21]

  • Assay Procedure:

    • Wash the cells and pre-incubate them with the DCFH-DA probe and various concentrations of this compound for 1 hour at 37°C.[19][23]

    • Wash the cells again to remove the probe and compound from the medium.

    • Add a free radical initiator (e.g., AAPH) to induce oxidative stress.[22][23]

    • Immediately measure the fluorescence (excitation ~485 nm, emission ~535 nm) kinetically for 1 hour at 37°C.[19][21]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plots.

    • Determine the CAA value, which is typically expressed as micromoles of quercetin equivalents (QE) per mole of the compound.[19]

G cluster_0 Cellular Antioxidant Activity (CAA) Assay Workflow a Seed and culture cells (e.g., HepG2) b Wash cells a->b c Pre-incubate with DCFH-DA and test compound b->c d Wash cells c->d e Induce oxidative stress with AAPH d->e f Measure fluorescence kinetically e->f g Calculate AUC and CAA value f->g

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust and systematic approach to characterizing the antioxidant properties of this compound. By progressing from simple chemical assays to more biologically relevant cell-based models, researchers can build a comprehensive profile of the compound's potential as a therapeutic or nutraceutical agent. Positive results from these assays would warrant further investigation into its mechanisms of action, including its effects on endogenous antioxidant enzymes and signaling pathways, as well as in vivo studies to confirm its efficacy and safety. The exploration of phenolic ketones like this compound holds promise for the development of novel antioxidant-based therapies.

References

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. (URL: [Link])

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (URL: [Link])

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP) - Ultimate Treat. (URL: [Link])

  • Cell Based Exogenous Antioxidant Assay. (URL: [Link])

  • Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. (URL: [Link])

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc. (URL: [Link])

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  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. (URL: [Link])

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (URL: [Link])

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  • The DPPH Method - University of Alabama in Huntsville. (URL: [Link])

  • The Potential Protective Effects of Phenolic Compounds against Low-density Lipoprotein Oxidation - PubMed. (URL: [Link])

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  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC - NIH. (URL: [Link])

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  • Inhibition of human LDL lipid peroxidation by phenol-rich beverages and their impact on plasma total antioxidant capacity in - CORE. (URL: [Link])

  • Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PubMed Central - NIH. (URL: [Link])

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Application Notes & Protocols: 1-(2-Hydroxyphenyl)propan-2-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-Hydroxyphenyl)propan-2-one, also known as o-hydroxyphenylacetone, is a valuable bifunctional organic building block possessing a unique structural arrangement of a phenolic hydroxyl group and a ketone with an adjacent reactive methylene bridge. This combination of functionalities allows for a diverse range of chemical transformations, making it a strategic precursor for the synthesis of various high-value heterocyclic compounds. This guide provides an in-depth exploration of its synthetic utility, focusing on the preparation of chromones, benzofurans, and isoflavones—scaffolds of immense importance in medicinal chemistry and drug development.[1] Detailed, field-tested protocols, mechanistic insights, and workflow visualizations are presented to empower researchers, scientists, and drug development professionals in leveraging this versatile molecule for novel compound synthesis.

Introduction: The Strategic Value of this compound

An organic building block is a functionalized molecule that serves as a foundational unit for the modular synthesis of more complex chemical structures.[2] this compound (CAS 13100-05-5) is an exemplary building block due to its distinct reactive sites. The molecule's power lies in the synergistic reactivity of its three key components:

  • Phenolic Hydroxyl Group: Acts as an excellent nucleophile, crucial for intramolecular cyclization reactions to form oxygen-containing heterocycles. It can also be alkylated or acylated to introduce further diversity.

  • Ketone Carbonyl Group: An electrophilic site that can participate in condensation and addition reactions.

  • α-Methylene Bridge (-CH₂-): Positioned between the phenyl ring and the carbonyl group, the protons on this carbon are acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate is the key to many C-C bond-forming reactions.

This unique arrangement enables a variety of intramolecular and intermolecular reactions, providing access to privileged scaffolds in medicinal chemistry known for their broad spectrum of biological activities.[1]

Caption: Key reactive sites of this compound.

Application I: Synthesis of 3-Methylchromones

Chromones (4H-chromen-4-ones) are a major class of flavonoids that exhibit a wide array of pharmacological properties. The synthesis of 3-methylchromones can be efficiently achieved from this compound through a base-catalyzed intramolecular condensation-cyclization reaction, analogous to a Claisen condensation.[3]

Principle: The reaction is initiated by the deprotonation of the α-methylene carbon by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking a one-carbon electrophile such as ethyl formate. The resulting intermediate undergoes a spontaneous intramolecular cyclization, where the phenolic hydroxyl group attacks the newly introduced carbonyl, followed by dehydration to yield the stable 3-methylchromone ring system.[3]

Protocol 1: Synthesis of 3-Methyl-4H-chromen-4-one

This protocol describes the synthesis of 3-methyl-4H-chromen-4-one via a base-catalyzed cyclization.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Volume/MassNotes
This compound150.17101.50 gStarting Material
Sodium methoxide (NaOMe)54.02201.08 gStrong base
Ethyl formate74.08504.0 mLC1 electrophile, used in excess
Anhydrous Dimethylformamide (DMF)--25 mLSolvent
Hydrochloric Acid (1 M)--~30 mLFor neutralization
Ethyl Acetate--~100 mLExtraction solvent
Brine (Saturated NaCl solution)--20 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)--~5 gDrying agent

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous DMF (25 mL) under a nitrogen atmosphere.

  • Base Addition: Carefully add sodium methoxide (1.08 g, 20 mmol) to the DMF. Stir the suspension for 10 minutes at room temperature.

  • Substrate Addition: Dissolve this compound (1.50 g, 10 mmol) in a minimal amount of DMF and add it dropwise to the sodium methoxide suspension. Stir for 15 minutes.

  • Electrophile Addition: Add ethyl formate (4.0 mL, 50 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system until the starting material spot disappears.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralization: Acidify the aqueous mixture to pH ~5 by slowly adding 1 M HCl. A precipitate should form.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield pure 3-methyl-4H-chromen-4-one.

Chromone_Synthesis sub This compound reagents1 1. NaOMe, DMF 2. Ethyl Formate inter Acylic β-Keto Aldehyde (Intermediate) sub->inter reagents2 Intramolecular Cyclization product 3-Methyl-4H-chromen-4-one inter->product

Caption: Workflow for the synthesis of 3-Methyl-4H-chromen-4-one.

Application II: Synthesis of 2-Acetylbenzofurans

Benzofuran is another privileged heterocyclic scaffold found in many natural products and pharmaceuticals. The structure of this compound is ideally suited for acid-catalyzed intramolecular cyclization to form a 2-acetylbenzofuran derivative. This transformation leverages the nucleophilic phenolic oxygen and an electrophilic center generated from the ketone moiety.

Principle: In the presence of a strong acid, the ketone carbonyl is protonated, making it more electrophilic. The neighboring phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration of the resulting hemiketal-like intermediate leads to the formation of the stable furan ring. Alternative methods involve an intramolecular O-arylation via a metal-mediated process.[4][5]

Protocol 2: Acid-Catalyzed Synthesis of 2-Acetyl-3-methylbenzofuran

This protocol details a direct, acid-catalyzed cyclodehydration to form the benzofuran ring.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Volume/MassNotes
This compound150.17101.50 gStarting Material
Polyphosphoric Acid (PPA)--15 gCatalyst and solvent
Ice Water--200 mLFor quenching
Diethyl Ether--~150 mLExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)--~50 mLFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)--~5 gDrying agent

Step-by-Step Methodology

  • Reaction Setup: In a 50 mL flask equipped with a mechanical stirrer and a heating mantle, place polyphosphoric acid (15 g).

  • Heating: Heat the PPA to 70-80 °C with stirring to ensure it is fluid.

  • Substrate Addition: Slowly add this compound (1.50 g, 10 mmol) to the hot PPA over 10 minutes. The solution may become viscous and change color.

  • Reaction: Increase the temperature to 100 °C and stir vigorously for 2 hours. Monitor the reaction by TLC (8:2 Hexane:Ethyl Acetate), taking aliquots carefully, quenching them in water, and extracting with ether before spotting.

  • Quenching: After completion, cool the reaction vessel in an ice bath. Very carefully and slowly, pour the viscous mixture onto 200 g of crushed ice with stirring.

  • Extraction: Once the PPA is fully hydrolyzed, transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash carefully with water (50 mL), followed by saturated NaHCO₃ solution (2 x 25 mL) until effervescence ceases, and finally with brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and evaporate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-acetyl-3-methylbenzofuran.

Application III: Synthesis of 2-Methylisoflavones

Isoflavones are isomers of flavones where the B-ring is attached at the C3 position of the chromone core, rather than C2.[6] They are renowned for their biological activities.[7][8] A practical, two-step synthesis of a 2-methylisoflavone from this compound involves an initial base-catalyzed Aldol condensation with an aromatic aldehyde, followed by an oxidative cyclization of the resulting α,β-unsaturated ketone intermediate.

Principle:

  • Step 1 (Aldol Condensation): The enolate of this compound attacks the aromatic aldehyde to form a β-hydroxy ketone, which readily dehydrates to yield an α,β-unsaturated ketone (a 2'-hydroxy-α-methylchalcone analogue).

  • Step 2 (Oxidative Cyclization): The intermediate is treated with an oxidizing agent like iodine. This promotes a tandem reaction involving intramolecular Michael addition of the phenolic oxygen onto the double bond, followed by oxidative aromatization to form the stable isoflavone ring.

Protocol 3: Two-Step Synthesis of 2-Methyl-4'-methoxyisoflavone

This protocol outlines the synthesis via a chalcone-like intermediate.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Volume/MassNotes
Step A: Condensation
This compound150.17101.50 gStarting Material
p-Anisaldehyde (4-methoxybenzaldehyde)136.15101.22 mLAryl component
Potassium Hydroxide (KOH)56.11201.12 gBase catalyst
Ethanol--30 mLSolvent
Step B: Oxidative Cyclization
Chalcone Intermediate (from Step A)268.31~8(Crude product)Substrate for cyclization
Iodine (I₂)253.81102.54 gOxidizing agent
Dimethyl Sulfoxide (DMSO)--25 mLSolvent

Step-by-Step Methodology

Step A: Aldol Condensation to form 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)but-3-en-2-one

  • Setup: In a 100 mL flask, dissolve this compound (1.50 g, 10 mmol) and p-anisaldehyde (1.22 mL, 10 mmol) in ethanol (30 mL).

  • Base Addition: Cool the solution in an ice bath. Slowly add a solution of KOH (1.12 g, 20 mmol) in a minimal amount of water, keeping the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The solution will typically turn a deep color.

  • Work-up: Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. This crude α,β-unsaturated ketone is used directly in the next step.

Step B: Oxidative Cyclization to 2-Methyl-4'-methoxyisoflavone

  • Setup: In a 100 mL round-bottom flask, dissolve the crude product from Step A in DMSO (25 mL).

  • Oxidant Addition: Add iodine (2.54 g, 10 mmol) to the solution.

  • Reaction: Heat the mixture to 120 °C and reflux for 3-4 hours. Monitor by TLC for the formation of the isoflavone product.

  • Work-up: Cool the reaction to room temperature and pour into a solution of sodium thiosulfate (10% w/v) to quench the excess iodine.

  • Isolation & Purification: The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure isoflavone.

Isoflavone_Synthesis sub This compound reagents1 p-Anisaldehyde, KOH / EtOH inter α,β-Unsaturated Ketone (Chalcone Analogue) sub->inter Aldol Condensation reagents2 Iodine (I₂), DMSO, Heat product 2-Methyl-4'-methoxyisoflavone inter->product Oxidative Cyclization

Caption: Two-step workflow for 2-Methylisoflavone synthesis.

Conclusion

This compound stands out as a highly effective and versatile building block in synthetic organic chemistry. The strategic placement of its phenolic hydroxyl, ketone, and active methylene functionalities provides chemists with a powerful tool to construct complex and biologically relevant heterocyclic scaffolds. The protocols detailed herein for the synthesis of chromones, benzofurans, and isoflavones demonstrate the breadth of its applicability and serve as a robust foundation for further exploration in drug discovery and materials science.

References

  • Contiero, F., Jones, K. M., Matts, E. A., Porzelle, A., & Tomkinson, N. C. O. (2009). Direct Preparation of Benzofurans from O-Arylhydroxylamines. Synlett, 2009(18), 3003-3006. Available at: [Link]

  • Cravotto, G., & Orio, L. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(21), 6439. Available at: [Link]

  • Lácová, M., Loos, D., El-Shaaer, H. M., & Furdik, M. (1996). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Molecules, 1(1), 168-178. Available at: [Link]

  • Patil, N. T. (2021). Synthesis of benzofurans via o-hydroxybenzyl ketones. ResearchGate. [Image]. Available at: [Link]

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  • Contiero, F., Jones, K. M., Matts, E. A., Porzelle, A., & Tomkinson, N. C. O. (2009). Direct preparation of benzofurans from O-arylhydroxylamines. Consensus. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Gaspar, A., & Matos, M. J. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(4), 533-554. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

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  • Li, Y., Wang, Y., & Chen, J. (2025). Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

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Synthesis of Chalcones and Flavonoids from 1-(2-Hydroxyphenyl)propan-2-one: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of chalcones and flavonoids, pivotal scaffolds in medicinal chemistry, utilizing 1-(2-Hydroxyphenyl)propan-2-one as a key starting material. We delve into the foundational Claisen-Schmidt condensation for the preparation of α-methylchalcone intermediates and explore subsequent intramolecular cyclization strategies to yield 2-methylflavonoids. This document is designed to equip researchers with the necessary theoretical understanding and practical methodologies to synthesize these valuable compounds for applications in drug discovery and development.

Introduction: The Significance of Chalcones and Flavonoids in Medicinal Chemistry

Chalcones (1,3-diaryl-2-propen-1-ones) and flavonoids are classes of naturally occurring compounds that have garnered significant attention in the scientific community due to their wide array of pharmacological activities.[1] These activities include anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2] Chalcones serve as crucial biosynthetic precursors to flavonoids, a diverse group of polyphenolic compounds.[3] The α,β-unsaturated ketone moiety in chalcones is a key structural feature responsible for their biological efficacy. The versatility of the chalcone scaffold allows for a wide range of structural modifications, making it a privileged structure in the design of novel therapeutic agents. This guide focuses on the synthesis of α-methylchalcones and their corresponding 2-methylflavonoids, a subset of these compounds with unique biological profiles.

The Starting Material: this compound

This compound is a versatile ketone precursor for the synthesis of a specific class of chalcones and flavonoids. The presence of the hydroxyl group on the phenyl ring is crucial for the subsequent cyclization to form the flavonoid core. The propan-2-one moiety introduces a methyl group at the α-position of the resulting chalcone, leading to the formation of α-methylchalcones.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in common organic solvents like ethanol, methanol, and acetone.

Synthetic Pathway Overview

The synthesis of 2-methylflavonoids from this compound is a two-step process. The first step is the Claisen-Schmidt condensation to form a 2'-hydroxy-α-methylchalcone. The second step involves the intramolecular cyclization of the chalcone intermediate to yield the final 2-methylflavonoid.

Synthesis_Pathway Start This compound Chalcone 2'-Hydroxy-α-methylchalcone Start->Chalcone Claisen-Schmidt Condensation (Aromatic Aldehyde, Base) Flavonoid 2-Methylflavonoid Chalcone->Flavonoid Intramolecular Cyclization (Acid or Base catalyst)

Figure 1: General synthetic workflow.

Part I: Synthesis of 2'-Hydroxy-α-methylchalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone in the presence of a base or acid catalyst.[4] In this case, this compound serves as the ketone component.

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through the following steps:

  • Enolate Formation: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the α-carbon of this compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Adduct Formation: The resulting alkoxide intermediate is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone (aldol adduct).

  • Dehydration: This adduct readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the 2'-hydroxy-α-methylchalcone.

Claisen_Schmidt_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack & Adduct Formation cluster_2 Dehydration Ketone This compound Enolate Enolate Ion Ketone->Enolate Base (OH⁻) Aldehyde Aromatic Aldehyde Enolate->Aldehyde Nucleophilic Attack Adduct β-Hydroxy Ketone Aldehyde->Adduct Protonation Chalcone 2'-Hydroxy-α-methylchalcone Adduct->Chalcone - H₂O

Figure 2: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 2'-hydroxy-α-methylchalcone. The specific aromatic aldehyde used will determine the substitution pattern on the B-ring of the chalcone.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde, etc.)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Distilled Water

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the selected aromatic aldehyde in a minimal amount of 95% ethanol.

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of potassium hydroxide.

  • Cool the flask containing the ketone and aldehyde in an ice bath.

  • Slowly add the KOH solution dropwise to the stirred reaction mixture. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 2:8 v/v).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture to a pH of approximately 2-3 by the slow addition of 10% HCl. This will precipitate the crude chalcone product.

  • Filter the precipitate using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization of 2'-Hydroxy-α-methylchalcones

The synthesized chalcones should be characterized by standard spectroscopic methods.

Spectroscopic TechniqueExpected Observations
¹H NMR A singlet for the α-methyl group (around δ 2.1-2.3 ppm). Two doublets for the vinylic protons (H-α and H-β) with a coupling constant (J) of 15-16 Hz, confirming the E (trans) configuration.[5] A downfield singlet for the 2'-hydroxyl proton (δ > 12 ppm) due to intramolecular hydrogen bonding with the carbonyl group.[6] Aromatic protons in their respective regions.
¹³C NMR A signal for the carbonyl carbon (C=O) around δ 192-198 ppm. Signals for the α and β carbons of the enone system. Signals for the aromatic carbons.
FT-IR A strong absorption band for the C=O stretching vibration around 1640-1660 cm⁻¹. A broad absorption for the O-H stretching of the intramolecularly hydrogen-bonded hydroxyl group. Bands corresponding to C=C stretching of the aromatic rings and the enone system.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized chalcone.

Part II: Synthesis of 2-Methylflavonoids via Intramolecular Cyclization

2'-Hydroxychalcones can be cyclized to form flavonoids through an intramolecular Michael addition. This reaction can be catalyzed by either acid or base.

Reaction Mechanisms

Base-Catalyzed Cyclization:

  • The base abstracts the proton from the 2'-hydroxyl group to form a phenoxide ion.

  • The nucleophilic phenoxide attacks the β-carbon of the α,β-unsaturated ketone system in an intramolecular fashion.

  • The resulting enolate is protonated to give the flavanone.

Acid-Catalyzed Cyclization:

  • The acid protonates the carbonyl oxygen, making the β-carbon more electrophilic.

  • The lone pair on the 2'-hydroxyl group attacks the activated β-carbon.

  • Deprotonation of the resulting oxonium ion yields the flavanone.[7]

Cyclization_Mechanisms cluster_base Base-Catalyzed Cyclization cluster_acid Acid-Catalyzed Cyclization Chalcone_B 2'-Hydroxy-α-methylchalcone Phenoxide Phenoxide Ion Chalcone_B->Phenoxide Base Enolate_F Enolate Intermediate Phenoxide->Enolate_F Intramolecular Michael Addition Flavanone_B 2-Methylflavanone Enolate_F->Flavanone_B Protonation Chalcone_A 2'-Hydroxy-α-methylchalcone Protonated_Chalcone Protonated Chalcone Chalcone_A->Protonated_Chalcone Acid (H⁺) Oxonium Oxonium Intermediate Protonated_Chalcone->Oxonium Intramolecular Nucleophilic Attack Flavanone_A 2-Methylflavanone Oxonium->Flavanone_A Deprotonation

Figure 3: Mechanisms for base- and acid-catalyzed cyclization of 2'-hydroxychalcones.

Detailed Experimental Protocol (Acid-Catalyzed)

This protocol describes a common method for the cyclization of 2'-hydroxy-α-methylchalcones to 2-methylflavanones using an acid catalyst.

Materials:

  • 2'-Hydroxy-α-methylchalcone (synthesized in Part I)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Distilled Water

Procedure:

  • Dissolve the 2'-hydroxy-α-methylchalcone in a mixture of ethanol and glacial acetic acid in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (1-2 drops) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • The precipitated 2-methylflavanone is then collected by filtration.

  • Wash the solid with cold water and dry it.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Characterization of 2-Methylflavonoids

The synthesized 2-methylflavonoids should be characterized using the following spectroscopic techniques.

Spectroscopic TechniqueExpected Observations
¹H NMR Disappearance of the vinylic proton signals and the downfield 2'-hydroxyl proton signal. Appearance of signals corresponding to the protons of the newly formed heterocyclic C-ring. A doublet for the methyl group at C-2.
¹³C NMR A downfield shift of the former β-carbon signal and an upfield shift of the former α-carbon signal. A signal for the C-2 carbon bearing the methyl group.
FT-IR Disappearance of the broad O-H stretching band. The C=O stretching vibration will be present, typically at a slightly higher wavenumber compared to the chalcone.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the 2-methylflavonoid.

Applications in Drug Discovery and Development

The synthesized α-methylchalcones and 2-methylflavonoids can serve as a library of compounds for screening against various biological targets. The structural diversity can be easily achieved by varying the aromatic aldehyde used in the initial Claisen-Schmidt condensation. These compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][8] The presence of the α-methyl group can influence the conformational properties and metabolic stability of the chalcone, potentially leading to enhanced biological activity.

Conclusion

This application note provides a robust and detailed guide for the synthesis of 2'-hydroxy-α-methylchalcones and their subsequent conversion to 2-methylflavonoids, starting from this compound. The described protocols are well-established and can be adapted for the synthesis of a diverse range of derivatives. The comprehensive characterization data provided will aid researchers in confirming the identity and purity of their synthesized compounds. The methodologies outlined herein offer a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents based on the chalcone and flavonoid scaffolds.

References

  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (n.d.). National Institutes of Health. [Link]

  • Wen, C. C., et al. (2017). Structure, bioactivity, and synthesis of methylated flavonoids. Annals of the New York Academy of Sciences, 1398(1), 120-129. [Link]

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  • Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. (2021). ResearchGate. [Link]

  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015). ResearchGate. [Link]

  • Fungal Biotransformation of 2′-Methylflavanone and 2′-Methylflavone as a Method to Obtain Glycosylated Derivatives. (2021). Molecules, 26(17), 5349. [Link]

  • Mechanistic approach to the cyclization reaction of a 2'-hydroxychalcone analogue with light and solvent. (2003). Organic & Biomolecular Chemistry, 1(12), 2041-2043. [Link]

  • New Glycosylated Dihydrochalcones Obtained by Biotransformation of 2′-Hydroxy-2-methylchalcone in Cultures of Entomopathogenic Filamentous Fungi. (2021). Molecules, 26(22), 6985. [Link]

  • Claisen-Schmidt Condensation. (n.d.). Cambridge University Press. [Link]

  • Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. (2022). Scientific Reports, 12(1), 4338. [Link]

  • Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. (2021). Semantic Scholar. [Link]

  • Claisen–Schmidt condensation. (n.d.). In Wikipedia. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2009). Isolation and crystal structure of 3-aryl-1-(2-hydroxyphenyl)-3-hydroxy-1-propanones derived from Claisen-Schmidt condensation of 2-hydroxyacetophenone with benzaldehyde derivatives. South African Journal of Chemistry, 62, 98-103. [Link]

  • López, G., et al. (2020). Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. Molecules, 25(23), 5727. [Link]

  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024). Molecules, 29(8), 1845. [Link]

  • H-1 and C-13 NMR spectral assignments of 2 '-hydroxychalcones. (2018). ResearchGate. [Link]

  • Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. (2020). ResearchGate. [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (2012). Molecules, 17(11), 13391-13404. [Link]

  • (A) Synthesis of 2′-hydroxychalcones derivatives 1a-g by... (n.d.). ResearchGate. [Link]

  • 1 H-NMR spectrum of the compound, 2ꞌ-hydroxy-4-(N,... (n.d.). ResearchGate. [Link]

  • Adams, C. J., & Main, L. (1991). Cyclisation and subsequent reactions of 2′-hydroxy-6′-methoxychalcone epoxide and related compounds. Tetrahedron, 47(27), 4979-4990. [Link]

  • Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source - An eco-friendly approach. (2016). ResearchGate. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]

  • Fujishima, T., et al. (1998). Synthesis and biological activity of 2-methyl-20-epi analogues of 1 alpha,25-dihydroxyvitamin D3. Bioorganic & Medicinal Chemistry Letters, 8(16), 2145-2148. [Link]

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (2021). Frontiers in Pharmacology, 11, 592654. [Link]

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  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). Molecules, 28(14), 5519. [Link]

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Application Note: Analytical Strategies for the Quantification of 1-(2-Hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 1-(2-Hydroxyphenyl)propan-2-one, a phenolic ketone of interest in chemical synthesis and pharmaceutical development. Recognizing the need for robust and reliable analytical data, this document outlines protocols for High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). It further discusses the utility of UV-Vis Spectrophotometry for rapid screening. The causality behind experimental choices, method validation principles, and comparative performance data are presented to equip researchers, scientists, and drug development professionals with the necessary tools for precise and accurate analysis.

Introduction to this compound

This compound (CAS No. 13100-05-5) is an aromatic ketone characterized by a hydroxyphenyl group attached to a propanone backbone.[1] Its structure combines a phenolic moiety, which influences its chemical reactivity and spectroscopic properties, with a ketone functional group. This compound can be a key starting material, intermediate, or a potential impurity in the synthesis of more complex molecules, such as flavonoids or other pharmacologically active agents.[2] Therefore, the ability to accurately quantify this compound is critical for process monitoring, quality control of raw materials and final products, and for stability and metabolic studies.

The selection of an appropriate analytical method is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. Chromatographic techniques such as HPLC and GC-MS are favored for their high selectivity and sensitivity, especially in complex matrices.[3][4] Spectrophotometric methods, while less specific, can serve as a rapid tool for quantifying the analyte in simpler, well-defined sample solutions.[5]

Physicochemical Properties:

PropertyValueSource(s)
CAS Number 13100-05-5
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.18 g/mol
IUPAC Name 1-(2-hydroxyphenyl)acetone
Physical Form Solid
Purity (Typical) ≥95%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for the analysis of moderately polar phenolic compounds like this compound. The separation is based on the compound's partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.[6][7] This technique offers excellent resolution, reproducibility, and sensitivity.

Causality in Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous portion of the mobile phase is crucial.[8] This suppresses the ionization of the phenolic hydroxyl group (pKa ~10), ensuring the analyte is in a single, neutral form. This results in a more retained, symmetrical, and sharper chromatographic peak, which is essential for accurate quantification.

  • Detection: The phenolic ring and the ketone's carbonyl group constitute a chromophore that absorbs UV light. A detection wavelength is selected to maximize sensitivity, typically near one of the absorbance maxima of the analyte. For phenolic compounds, wavelengths between 220 nm and 280 nm are commonly employed.[8][9]

Protocol 2.1: Quantification by RP-HPLC-UV

This protocol is designed for the quantification of this compound in a solid sample or solution.

2.1.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode-Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound (≥95% purity).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and phosphoric acid (or formic acid).

  • Volumetric flasks, pipettes, and 0.45 µm syringe filters.

2.1.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 40:60, v/v). To prepare 1 L of 0.1% phosphoric acid, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. The final mobile phase should be filtered and degassed before use.[8]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

2.1.3. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm (or predetermined λmax)
Run Time ~10 minutes

2.1.4. Experimental Procedure & Data Analysis

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).[8]

  • Calibration Curve: Inject each calibration standard in triplicate to establish system suitability (e.g., %RSD of peak areas < 2%). Plot a graph of the mean peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.999 for good linearity.[10]

  • Sample Preparation: Accurately weigh the sample containing the analyte, dissolve it in the mobile phase to a known volume, and filter through a 0.45 µm syringe filter before injection. Ensure the final concentration falls within the linear range of the calibration curve.

  • Quantification: Inject the prepared sample solution. Integrate the peak area corresponding to this compound. Calculate the concentration in the sample using the calibration curve equation.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation & Degassing C System Equilibration A->C B Standard & Sample Solution Preparation D Inject Standards (Calibration) B->D E Inject Samples B->E C->D D->E F Peak Integration E->F G Concentration Calculation F->G

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds.[11] It provides exceptional selectivity and sensitivity, as mass spectrometry allows for the identification of compounds based on their unique mass fragmentation patterns. For phenolic compounds, derivatization (e.g., silylation) is sometimes employed to increase volatility and improve peak shape by capping the active hydroxyl group. However, this compound may be amenable to direct analysis depending on the system's inertness.

Causality in Method Design:

  • Injection Mode: A split/splitless inlet is typically used. Splitless injection is preferred for trace analysis to maximize the amount of analyte transferred to the column.

  • Column Choice: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating compounds based on their boiling points and polarity.

  • Mass Spectrometry: Electron Ionization (EI) is a standard technique that generates reproducible mass spectra for library matching. For quantification, Selected Ion Monitoring (SIM) mode is highly recommended. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, dramatically increasing sensitivity and reducing chemical noise from the matrix.

Protocol 3.1: Quantification by GC-MS

This protocol outlines a general approach for the quantification of this compound.

3.1.1. Instrumentation and Materials

  • GC-MS system with a capillary column and an autosampler.

  • Capillary Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (5% phenyl-methylpolysiloxane).

  • Reference Standard: this compound (≥95% purity).

  • Reagents: High-purity solvents (e.g., ethyl acetate, methanol), and helium carrier gas.

3.1.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards (e.g., 0.1-10 µg/mL): Prepare a series of working standards by diluting the stock solution with ethyl acetate.

3.1.3. GC-MS Conditions

ParameterCondition
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injection Volume 1 µL
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 40-300) for identification; SIM for quantification
SIM Ions e.g., m/z 150 (molecular ion), and other characteristic fragment ions

3.1.4. Experimental Procedure & Data Analysis

  • System Setup: Condition the column and perform an instrument tune according to the manufacturer's recommendations.

  • Analyte Identification: Inject a mid-range standard in Full Scan mode to confirm the retention time and identify the characteristic mass fragments of this compound. Select a quantifier ion (typically abundant and specific) and one or two qualifier ions for SIM mode.

  • Calibration: Analyze the calibration standards in SIM mode. Construct a calibration curve by plotting the peak area of the quantifier ion against concentration.

  • Sample Preparation: Dissolve a known amount of the sample in ethyl acetate. The sample may require extraction or clean-up depending on the matrix complexity.[12][13] Filter the final extract before injection.

  • Quantification: Analyze the sample in SIM mode. Calculate the concentration using the response from the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation in Solvent B GC Injection & Separation A->B C MS Ionization & Detection (SIM) B->C D Peak Integration (Quantifier Ion) C->D E Concentration Calculation D->E

Caption: Workflow for GC-MS quantification.

Alternative Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward technique based on Beer's Law, which states that absorbance is directly proportional to the concentration of the analyte.[5]

Applicability and Limitations: This method is rapid and cost-effective but lacks the selectivity of chromatographic methods.[3] It is best suited for the analysis of this compound in pure form or in simple mixtures where no other components absorb light at the analytical wavelength. Any interfering substance that absorbs at the same wavelength will lead to erroneously high results.

Protocol 4.1: Quantification by UV-Vis Spectrophotometry
  • Determine λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol). Scan the solution in the UV range (e.g., 200-400 nm) against a solvent blank to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax.

  • Plot Calibration Curve: Plot absorbance versus concentration. The resulting graph should be linear and pass through the origin.

  • Measure Sample: Prepare the sample in the same solvent, ensuring the final absorbance falls within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Calculate Concentration: Determine the concentration of the sample from the calibration curve.

Comparison of Analytical Methods

The choice of method depends on the specific requirements of the analysis. The table below provides a comparative summary.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Selectivity HighVery HighLow
Sensitivity (Typical LOQ) 0.02–0.49 µg/mL[4][10]Lower (ng/mL to pg/mL range)Higher (µg/mL range)
Linearity (R²) ≥ 0.999[9][10]> 0.99> 0.99
Sample Throughput ModerateModerateHigh
Matrix Tolerance GoodExcellent (with sample prep)Poor
Cost ModerateHighLow
Primary Application Routine QC, purity testing, formulation analysisTrace analysis, impurity identification, metabolic studiesRapid screening of pure substances

Conclusion

This application note provides a detailed framework for the quantification of this compound using validated analytical techniques. RP-HPLC-UV stands out as a robust and reliable method for routine quality control and quantitative analysis due to its excellent precision and accuracy. For applications requiring higher sensitivity and unambiguous identification, especially in complex matrices, GC-MS is the method of choice. UV-Vis spectrophotometry offers a simple and rapid alternative for the analysis of non-complex samples. The successful implementation of these protocols, grounded in sound scientific principles, will ensure the generation of high-quality, dependable data for research and development applications.

References

  • BenchChem. (2025). Cross-validation of analytical methods for phenolic compounds.
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  • SIELC Technologies. (2018). Separation of 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- on Newcrom R1 HPLC column.
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Synthesis of 1-(2-Hydroxyphenyl)propan-2-one Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(2-Hydroxyphenyl)propan-2-one Scaffolds in Medicinal Chemistry

The this compound core structure is a valuable scaffold in the field of medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making them attractive targets for the synthesis of novel therapeutic agents. The presence of a phenolic hydroxyl group and a ketone functionality provides multiple points for chemical modification, allowing for the fine-tuning of their pharmacological profiles. This application note provides a comprehensive guide for the synthesis of this compound and its derivatives, with a focus on robust and reproducible protocols suitable for a research and development setting. We will delve into the underlying chemical principles of the synthetic strategies, provide detailed step-by-step procedures, and outline methods for the purification and characterization of the target compounds.

Strategic Approaches to Synthesis: Building the Core Structure and its Analogs

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns on the aromatic ring, and the overall efficiency of the reaction sequence. Here, we discuss two primary and versatile methods: the Fries Rearrangement for the synthesis of the core structure and the Claisen-Schmidt Condensation for the synthesis of α,β-unsaturated derivatives (chalcones).

I. Synthesis of the Core Scaffold: this compound via Fries Rearrangement

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[1][2] This reaction is particularly useful for introducing an acyl group onto a phenolic ring, primarily at the ortho and para positions.[3] The regioselectivity of the reaction can be influenced by reaction conditions such as temperature and the choice of solvent.[3][4]

Reaction Causality: The mechanism involves the generation of an acylium ion intermediate through the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This electrophilic acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[1] Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[4] Non-polar solvents also tend to favor the ortho product.[3]

Workflow for Fries Rearrangement:

Fries_Rearrangement PhenolicEster Phenolic Ester (e.g., 2-Acetoxyphenylacetate) Reaction Fries Rearrangement PhenolicEster->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction Solvent Solvent (e.g., Nitrobenzene or CS₂) Solvent->Reaction Workup Aqueous Work-up (HCl/Ice) Reaction->Workup Product This compound Workup->Product Purification Purification (Chromatography/Distillation) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via Fries Rearrangement.

II. Synthesis of Derivatives: α,β-Unsaturated Ketones (Chalcones) via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and possess a wide range of biological activities.[5] This reaction involves the base-catalyzed condensation of an aromatic ketone (in this case, a derivative of this compound or a related acetophenone) with an aromatic aldehyde.[6]

Reaction Causality: The reaction proceeds via an aldol condensation mechanism. A base abstracts an acidic α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone (chalcone).

Workflow for Claisen-Schmidt Condensation:

Claisen_Schmidt Ketone 2'-Hydroxyacetophenone or derivative Condensation Claisen-Schmidt Condensation Ketone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Base Base (e.g., KOH, NaOH) Base->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Workup Acidic Work-up (Dilute HCl) Condensation->Workup Product Chalcone Derivative Workup->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Chalcone Purification->FinalProduct

Sources

Application Notes and Protocols for In Vitro Biological Evaluation of 1-(2-Hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-HPP-2026-01

Introduction: Unveiling the Bioactive Potential of 1-(2-Hydroxyphenyl)propan-2-one

This compound (2-HPP) is a phenolic compound with a structural motif that suggests potential for significant biological activity. As a member of the hydroxyphenylpropanoid class, its phenolic hydroxyl group and ketone functionality present opportunities for diverse molecular interactions. Phenolic compounds are widely recognized for their roles in modulating cellular pathways related to oxidative stress, inflammation, and proliferation. While 2-HPP has been noted as a valuable synthon in organic chemistry, its own bioactivity remains largely unexplored.

These application notes provide a comprehensive framework for the initial in vitro characterization of 2-HPP. The protocols herein are designed to systematically investigate its potential antioxidant, anti-inflammatory, and anti-proliferative effects. As a Senior Application Scientist, the rationale behind each methodological choice is explained, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data. This guide is intended for researchers in pharmacology, drug discovery, and cell biology who are seeking to characterize novel phenolic compounds.

Section 1: Physicochemical Characterization and Preparation

1.1. Compound Handling and Stock Solution Preparation

Prior to biological testing, it is crucial to ensure the purity and stability of 2-HPP.

  • Purity Assessment: Verify the purity of the 2-HPP lot using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Testing: Determine the optimal solvent for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is typically the solvent of choice for organic molecules in biological assays. Test solubility up to at least 100 mM.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of 2-HPP.

    • Dissolve in sterile, anhydrous DMSO to create a 100 mM stock solution.

    • Aliquot into small volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Causality Insight: Aliquoting the stock solution is critical. Repeated freeze-thaw cycles can lead to compound degradation and precipitation, introducing significant variability into experimental results. Using a high-concentration stock minimizes the final concentration of DMSO in the cell culture medium, which can be toxic to cells at concentrations above 0.5-1%.

Section 2: Assessment of Antioxidant Activity

The phenolic hydroxyl group on the phenyl ring of 2-HPP is a key structural feature that suggests potent antioxidant activity via hydrogen atom donation or electron transfer to neutralize free radicals. We will explore this through both cell-free and cell-based assays.

Cell-Free Radical Scavenging Activity: DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to assess the radical scavenging capacity of a compound.[1][2] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form by an antioxidant.[1]

Protocol 2.1: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.1.[2]

    • Test Compound: Prepare a serial dilution of the 2-HPP stock solution in methanol (e.g., final concentrations ranging from 1 µM to 1 mM).

    • Positive Control: Prepare a serial dilution of a known antioxidant such as Trolox or Ascorbic Acid.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the serially diluted 2-HPP, positive control, or methanol (for the blank control) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2][3]

    • Measure the absorbance at 517 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[1]

    • Plot the % inhibition against the concentration of 2-HPP and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Intracellular Reactive Oxygen Species (ROS) Scavenging: CellROX® Green Assay

To determine if 2-HPP can mitigate oxidative stress within a cellular context, we will measure the generation of reactive oxygen species (ROS) in cells challenged with an oxidizing agent. The CellROX® Green reagent is a fluorogenic probe that is non-fluorescent in its reduced state but exhibits a bright green fluorescence upon oxidation by ROS and binding to DNA.[4]

Protocol 2.2: Intracellular ROS Measurement

  • Cell Culture:

    • Seed a suitable cell line (e.g., human lung carcinoma A549 or human embryonic kidney HEK293 cells) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Remove the culture medium and treat the cells with various concentrations of 2-HPP (e.g., 1 µM to 100 µM) in fresh medium for 1-2 hours.

    • Induce oxidative stress by adding a known ROS inducer, such as tert-butyl hydroperoxide (TBHP, final concentration 200 µM), to the wells for 1 hour. Include a vehicle control (no 2-HPP) and an un-stressed control (no TBHP).

  • Staining and Analysis:

    • Add CellROX® Green Reagent to a final concentration of 5 µM to all wells.[4]

    • Incubate for 30 minutes at 37°C, protected from light.[4]

    • Wash the cells three times with Phosphate-Buffered Saline (PBS).[4]

    • Measure the fluorescence intensity using a microplate reader (Ex/Em: ~485/520 nm) or visualize using a fluorescence microscope.

  • Data Analysis:

    • Normalize the fluorescence intensity of treated cells to the vehicle control.

    • Determine the concentration-dependent reduction in ROS levels by 2-HPP.

Trustworthiness Insight: Combining a cell-free assay (DPPH) with a cell-based assay (CellROX®) provides a more complete picture. The DPPH assay confirms direct chemical scavenging ability, while the CellROX® assay demonstrates bioavailability and efficacy within a complex biological system.

Section 3: Assessment of Anti-Inflammatory Activity

Inflammation is a key pathological process in many diseases, and the NF-κB signaling pathway is a central regulator.[5][6] We will investigate the anti-inflammatory potential of 2-HPP by examining its effect on nitric oxide (NO) production in activated macrophages and its ability to inhibit the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2).

Inhibition of Nitric Oxide (NO) Production

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce large amounts of the pro-inflammatory mediator nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS).[7][8] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the culture medium.[7]

Protocol 3.1: Nitric Oxide Inhibition Assay

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Pre-treat the cells with various concentrations of 2-HPP (e.g., 1 µM to 100 µM) for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours.[9] Include controls: untreated cells, cells treated with LPS alone, and cells treated with a known iNOS inhibitor (e.g., L-NAME).

  • Griess Assay:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.[7]

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample.

    • Determine the IC₅₀ value for NO inhibition by 2-HPP.

    • Crucial Validation Step: Perform a cell viability assay (e.g., MTT, see Protocol 4.1) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

COX-2 Enzyme Inhibition Assay

COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins.[10] A fluorometric inhibitor screening kit can be used to directly measure the ability of 2-HPP to inhibit recombinant human COX-2 activity.

Protocol 3.2: Fluorometric COX-2 Inhibition Assay

  • Reagent Preparation:

    • Prepare reagents as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK399 or Cayman Chemical 701050).[10][11] This typically involves preparing an assay buffer, a COX probe, a cofactor solution, and the substrate (arachidonic acid).

  • Assay Procedure:

    • Add 10 µL of serially diluted 2-HPP or a known COX-2 inhibitor (e.g., Celecoxib) to the appropriate wells of a 96-well opaque plate.[10]

    • Add the reconstituted COX-2 enzyme to all wells except the background control.

    • Prepare a reaction mix containing the COX probe and cofactor in assay buffer. Add this mix to all wells.

    • Incubate for 10 minutes at 37°C.[11]

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each concentration.

    • Determine the percent inhibition relative to the enzyme control (no inhibitor).

    • Calculate the IC₅₀ value of 2-HPP for COX-2 inhibition.

Workflow Visualization

G cluster_prep Compound Preparation cluster_assays In Vitro Screening cluster_analysis Data Analysis & Interpretation P1 2-HPP Purity & Solubility Check P2 Prepare 100 mM Stock in DMSO P1->P2 P3 Create Serial Dilutions for Assays P2->P3 A1 Antioxidant Assays (DPPH, CellROX) P3->A1 A2 Anti-inflammatory Assays (Griess, COX-2) P3->A2 A3 Antiproliferative Assays (MTT, Annexin V) P3->A3 D1 Calculate % Inhibition & IC50 Values A1->D1 D2 Normalize to Controls A1->D2 A2->D1 A2->D2 A3->D1 A3->D2 D3 Statistical Analysis (e.g., ANOVA, t-test) D1->D3 D2->D3 D4 Mechanistic Hypothesis D3->D4

Caption: General experimental workflow for the in vitro evaluation of 2-HPP.

Section 4: Assessment of Anti-Proliferative and Pro-Apoptotic Activity

Many phenolic compounds exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis (programmed cell death).

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Protocol 4.1: MTT Cell Viability Assay

  • Cell Culture:

    • Seed cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., MCF-10A or HEK293) in 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well).[13]

    • Allow cells to adhere for 24 hours.

  • Treatment:

    • Treat cells with a range of 2-HPP concentrations (e.g., 0.1 µM to 200 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[14]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.[13]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the dose-response curves and determine the IC₅₀ value for each cell line at each time point.

Detection of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to apoptosis, we can use flow cytometry with Annexin V and Propidium Iodide (PI) staining. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] PI is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.[16]

Protocol 4.2: Apoptosis Detection by Flow Cytometry

  • Cell Culture and Treatment:

    • Seed cells (e.g., 5 x 10⁵ cells) in 6-well plates and treat with 2-HPP at concentrations around the determined IC₅₀ value for 24 hours.

  • Cell Staining:

    • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[17]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]

    • Incubate for 15 minutes at room temperature in the dark.[18]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately using a flow cytometer.

    • FITC is detected on the FL1 channel and PI on the FL2 or FL3 channel.

  • Data Analysis:

    • Create quadrant plots to distinguish between cell populations:

      • Live cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

      • Necrotic cells: Annexin V-negative / PI-positive

    • Quantify the percentage of cells in each quadrant.

Hypothesized Signaling Pathway

The anti-inflammatory and anti-proliferative effects of many phenolic compounds converge on the NF-κB pathway. This diagram illustrates how 2-HPP could hypothetically inhibit this pathway.

G cluster_cytoplasm Cytoplasm LPS LPS / TNF-α (Inflammatory Stimuli) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) p1 IkB->p1 Ubiquitination & Degradation p2 NFkB_p65 p65 NFkB_p65->IkB Bound & Inactive Nucleus Nucleus NFkB_p65->Nucleus Translocation NFkB_p50 p50 NFkB_p50->IkB Bound & Inactive NFkB_p50->Nucleus Translocation Genes Pro-inflammatory & Proliferation Genes (COX-2, iNOS, Cyclin D1) Nucleus->Genes Transcription HPP 1-(2-Hydroxyphenyl) propan-2-one (Hypothesized Action) HPP->IKK Inhibits

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway by 2-HPP.

Section 5: Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Summary of Hypothetical IC₅₀ Values for 2-HPP

Assay TypeTarget/Cell LineParameterPositive ControlIC₅₀ of 2-HPP (µM)
Antioxidant DPPH RadicalScavengingTroloxe.g., 15.2 ± 1.8
Anti-inflammatory RAW 264.7 CellsNO InhibitionL-NAMEe.g., 25.5 ± 3.1
Recombinant COX-2Enzyme InhibitionCelecoxibe.g., 18.9 ± 2.5
Antiproliferative MCF-7 (Breast Cancer)Viability (48h)Doxorubicine.g., 32.4 ± 4.5
HCT116 (Colon Cancer)Viability (48h)Doxorubicine.g., 45.1 ± 5.2
MCF-10A (Non-cancer)Viability (48h)Doxorubicine.g., >100

Note: Data are examples and must be determined experimentally.

References

  • Gowd, V., et al. (2017). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. BMC Complementary and Alternative Medicine. Available at: [Link]

  • Xia, Y., et al. (2021). NF-κB signaling in inflammation and cancer. Oncoimmunology. Available at: [Link]

  • Bio-Rad Laboratories. (Instruction Manual). Quick Start™ Bradford Protein Assay. Available at: [Link]

  • G-Biosciences. (Product Manual). DPPH Antioxidant Assay. Available at: [Link]

  • Dojindo Molecular Technologies. (Product Manual). DPPH Antioxidant Assay Kit. Available at: [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. (Note: While a direct protocol link isn't available, this is the foundational paper for the ABTS assay, often cited in protocols from vendors like G-Biosciences). Available at: [Link]

  • ResearchGate. (Discussion). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? Available at: [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • protocols.io. (2023). MTT (Assay protocol). Available at: [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In: Assay Guidance Manual. Available at: [Link]

  • Mensor, L. L., et al. (2001). Screening of Brazilian plant extracts for antioxidant activity by the use of DPPH free radical method. Phytotherapy Research. (Note: Foundational methods paper often cited in DPPH protocols). Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Springer Nature Experiments. (Protocol). Cytotoxicity MTT Assay. Available at: [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. Available at: [Link]

  • Boster Biological Technology. (Guide). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology. Available at: [Link]

  • Ho, E. S., et al. (2020). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Nutrients. Available at: [Link]

  • Tan, B. L., & Norhaizan, M. E. (2019). Effect of High-Oleic-Acid-Rich Vegetable Oil on the Inflammatory Response in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Immunology Research. Available at: [Link]

  • Dolatabadi, R., & de la Guardia, M. (2011). Applications of carbon nanotubes in separation science. TrAC Trends in Analytical Chemistry. (Note: This is a general analytical chemistry reference, but the principles of spectrophotometry discussed are relevant to the assays). Available at: [Link]

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry. Available at: [Link]

  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature. (Note: The original foundational paper for the DPPH assay). Available at: [Link]

  • Karin, M., & Greten, F. R. (2005). NF-κB: linking inflammation and immunity to cancer. Nature Reviews Immunology. Available at: [Link]

  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry. (Note: Foundational paper for the Griess reaction). Available at: [Link]

Sources

The Versatile Scaffold: Application of 1-(2-Hydroxyphenyl)propan-2-one in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the efficient discovery and development of novel therapeutic agents. 1-(2-Hydroxyphenyl)propan-2-one, a seemingly simple aromatic ketone, emerges as a "privileged scaffold" – a molecular framework that can be readily modified to interact with a variety of biological targets. Its inherent structural features, namely the nucleophilic phenolic hydroxyl group and the reactive ketone functionality, provide a rich platform for a diverse array of chemical transformations. This allows for the systematic construction of compound libraries with a wide range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3]

The strategic importance of the this compound core lies in its ability to serve as a key building block for the synthesis of various heterocyclic compounds and other complex molecules.[4][5][6] The intramolecular hydrogen bond that can form between the phenolic hydroxyl and the ketone's carbonyl group can influence the molecule's conformation, a subtle yet critical factor in its interaction with biological macromolecules.[5] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for the synthesis of key derivatives and an analysis of their biological significance.

Core Applications in Drug Discovery

The utility of this compound as a starting material is most prominently demonstrated in the synthesis of two major classes of bioactive compounds: chalcones and flavanones . These compounds are known for their broad spectrum of biological activities and serve as valuable intermediates for the synthesis of even more complex heterocyclic systems.

Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that are abundant in edible plants. They are renowned for their diverse pharmacological properties.[7] The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. In this context, this compound serves as the ketone component.

The reaction proceeds through the formation of a reactive enolate from the ketone in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).[8] The presence of the 2-hydroxyl group on the phenyl ring of the starting ketone is crucial as it is a common feature in many biologically active chalcones and is a prerequisite for their subsequent conversion to flavanones.

Protocol 1: Synthesis of a 2'-Hydroxychalcone Derivative

This protocol details the synthesis of a representative 2'-hydroxychalcone via a microwave-assisted Claisen-Schmidt condensation, a method favored for its efficiency and reduced reaction times.[7]

Materials:

  • This compound (or 2'-Hydroxyacetophenone as a close analog)

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • In a porcelain dish suitable for microwave synthesis, combine 6 mmol of 2'-hydroxyacetophenone and 6 mmol of the desired substituted furaldehyde.[7]

  • Add 10 mL of a 10% ethanolic potassium hydroxide solution to the mixture and mix thoroughly.[7]

  • Place the reaction vessel in a commercial microwave oven and irradiate at 160 W for approximately 3 minutes and 40 seconds.[7]

  • Monitor the reaction progress by TLC using a mobile phase of n-hexane:ethyl acetate (6:1).[7]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute HCl.

  • Extract the product with diethyl ether.[7]

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[7]

  • Recrystallize the crude solid from a mixture of ethyl acetate and n-hexane to obtain the purified 2'-hydroxychalcone derivative.[7]

Self-Validation:

  • TLC Analysis: Compare the TLC of the reaction mixture with the starting materials to confirm the formation of a new, less polar product spot.

  • Melting Point: The purified product should have a sharp and defined melting point.

  • Spectroscopic Analysis: Confirm the structure of the synthesized chalcone using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Flavanones through Intramolecular Cyclization of Chalcones

Flavanones are a subclass of flavonoids characterized by a C6-C3-C6 skeleton. They exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects.[9][10] The synthesis of flavanones can be readily achieved through the acid- or base-catalyzed intramolecular cyclization of 2'-hydroxychalcones.

The key to this transformation is the presence of the 2'-hydroxyl group on the chalcone scaffold. Under acidic or basic conditions, this hydroxyl group can undergo a nucleophilic attack on the β-carbon of the α,β-unsaturated ketone system (a Michael addition), leading to the formation of the heterocyclic flavanone ring.

Protocol 2: Synthesis of a Flavanone from a 2'-Hydroxychalcone

This protocol describes the acid-catalyzed cyclization of a 2'-hydroxychalcone to its corresponding flavanone.[9]

Materials:

  • Synthesized 2'-hydroxychalcone (from Protocol 1)

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolve 0.01 mol of the 2'-hydroxychalcone in 50 mL of ethanol in a round-bottom flask.[9]

  • Slowly add 8.0 mL of concentrated sulfuric acid to the solution while stirring.[9]

  • Reflux the reaction mixture for approximately 8 hours.[9]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and let it stand overnight.[9]

  • Pour the reaction mixture into 50 mL of ice-cold water and stir.[9]

  • Filter the resulting precipitate and wash it thoroughly with water.[9]

  • Dry the solid and recrystallize it from ethanol to obtain the pure flavanone.[9]

Self-Validation:

  • TLC Analysis: The flavanone product will have a different Rf value compared to the starting chalcone.

  • Spectroscopic Analysis: The disappearance of the α,β-unsaturated proton signals in the ¹H NMR spectrum and the appearance of signals corresponding to the newly formed heterocyclic ring will confirm the successful cyclization.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

G start This compound chalcone 2'-Hydroxychalcone start->chalcone   Claisen-Schmidt Condensation (Base catalyst, e.g., KOH) aldehyde Aromatic Aldehyde (R-CHO) aldehyde->chalcone flavanone Flavanone chalcone->flavanone Intramolecular Cyclization (Acid catalyst, e.g., H₂SO₄)

Caption: Synthetic pathway from this compound to flavanones.

Quantitative Data Summary

The following table summarizes representative yields and biological activities of compounds derived from the this compound scaffold.

Compound ClassDerivativeSynthesis MethodYield (%)Biological ActivityReference
Chalcone 1-(2′-hydroxyphenyl)-3-(furan)-prop-2-en-1-oneMicrowave-assisted Claisen-Schmidt86.96Antimicrobial, Antioxidant[7]
Chalcone 1-(5'-acetamido-2'-hydroxyphenyl)-3-(2-hydroxyphenyl)-propan-1-oneConventional Claisen-Schmidt-Potent Antioxidant[1]
Flavanone Substituted FlavanonesAcid-catalyzed cyclization of chalcones-Antioxidant[9]
Mannich Base 3-(Substituted indol-3-yl)-1-(2'-hydroxyphenyl)propan-1-onesSubstitution of Mannich base-Potential Pharmacological Agents[11]

Note: Yields and activities are highly dependent on the specific substituents on the aromatic rings.

Broader Applications and Future Perspectives

Beyond chalcones and flavanones, the this compound scaffold is also a valuable precursor for the synthesis of other heterocyclic systems, such as pyrazoles, isoxazoles, and benzopyrans, many of which are of significant interest in medicinal chemistry.[12] The reactivity of the ketone and the phenolic hydroxyl group allows for a wide range of derivatization strategies, making it an ideal starting point for the generation of diverse compound libraries for high-throughput screening.

The continued exploration of derivatives from this scaffold holds promise for the discovery of new lead compounds for a variety of diseases. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the comprehensive biological evaluation of novel derivatives to elucidate their mechanisms of action and therapeutic potential.

References

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  • PubChem. (n.d.). Ethane;1-(2-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • (2017). 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones: Synthesis, antioxidant and antimicrobial activities. ResearchGate. Retrieved from [Link]

  • (2025). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. ResearchGate. Retrieved from [Link]

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  • (2021, March 1). Furan, Thiophene, and Pyrrole [Video]. YouTube. Retrieved from [Link]

  • (n.d.). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. PubMed Central. Retrieved from [Link]

  • (n.d.). acetamido-2-?-?-?-?-hydroxyphenyl)-3-propan-1-ones: Synthesis, antioxidant and antimicrobial activities. Der Pharma Chemica. Retrieved from [Link]

  • Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]

  • (2022). COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. PolyU Scholars Hub. Retrieved from [Link]

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  • (2024). Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. MDPI. Retrieved from [Link]

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  • (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PubMed Central. Retrieved from [Link]

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  • (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. MDPI. Retrieved from [Link]

  • (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PubMed Central. Retrieved from [Link]

  • (2014, May 22). Making better medicines with handful of chemical building blocks. ScienceDaily. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(2-Hydroxyphenyl)propan-2-one, also known as o-hydroxyphenylacetone. This valuable ketone intermediate is a precursor in the synthesis of various pharmaceuticals and fine chemicals.[1] However, its synthesis is not without significant challenges, primarily revolving around regioselectivity, reaction conditions, and product purification.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. We will explore the common synthetic routes and provide expert insights to help you navigate the complexities of this synthesis, optimize your yields, and ensure the purity of your final product.

Common Synthetic Routes and Troubleshooting

The synthesis of this compound is typically approached via a few key pathways. Each presents a unique set of challenges that can impact yield and purity.

SynthesisRoutes cluster_fries Route A: Fries Rearrangement cluster_demethylation Route B: Demethylation cluster_direct Route C: Direct Alkylation/Acylation A1 Phenyl Chloroacetate A2 Fries Rearrangement (Lewis Acid Catalysis) A1->A2 [1] A3 Mixture of o- and p- Hydroxychloroacetophenone A2->A3 [2] Regioselectivity Issue A4 Grignard Reaction (e.g., with CH3MgBr) A3->A4 [3] Separation Required A5 This compound (Target Molecule) A4->A5 B3 This compound (Target Molecule) B1 o-Methoxyphenylacetone B2 Acidolysis (e.g., HBr in Acetic Acid) B1->B2 [4] Harsh Conditions B2->B3 [5] Potential Side Reactions C3 Mixture of O-alkylation, C-alkylation (o-, p-), and polyalkylation products C1 Phenol + Chloroacetone C2 Friedel-Crafts Reaction (Lewis Acid) C1->C2 [6] C2->C3 [7] Poor Selectivity caption Figure 1. Overview of common synthetic routes.

Caption: Figure 1. Overview of common synthetic routes.

Route A: Fries Rearrangement

The Fries rearrangement is a classic method for converting phenolic esters to hydroxyaryl ketones using a Lewis acid catalyst. The reaction proceeds by generating an acylium ion that then performs an electrophilic aromatic substitution on the phenyl ring.[2]

Fries_Mechanism ester Phenyl Acetate (Starting Ester) complex Ester-Lewis Acid Complex ester->complex + AlCl3 lewis_acid Lewis Acid (e.g., AlCl3) acylium Acylium Ion Intermediate [CH3CO]+ complex->acylium Cleavage ortho_product ortho-Hydroxyacetophenone (Kinetic Product) acylium->ortho_product Low Temp. (Kinetic Control) para_product para-Hydroxyacetophenone (Thermodynamic Product) acylium->para_product High Temp. (Thermodynamic Control) hydrolysis Hydrolysis ortho_product->hydrolysis para_product->hydrolysis ortho_final Final o-Product hydrolysis->ortho_final para_final Final p-Product hydrolysis->para_final caption Figure 2. Fries rearrangement selectivity.

Caption: Figure 2. Fries rearrangement selectivity.

Troubleshooting Q&A: Fries Rearrangement

Q1: My reaction is yielding predominantly the para-isomer (1-(4-hydroxyphenyl)propan-2-one) instead of the desired ortho-isomer. How can I improve the ortho-selectivity?

A1: This is a classic challenge of the Fries rearrangement. The regioselectivity is highly dependent on reaction temperature.

  • Causality: The ortho-isomer is the kinetically favored product, meaning it forms faster at lower temperatures. The para-isomer is the thermodynamically favored product, which predominates at higher temperatures as the ortho-isomer can rearrange to the more stable para form.[3] Steric hindrance at the ortho position is lower for the para-isomer, contributing to its greater stability.

  • Solution: Perform the reaction at lower temperatures. While reaction times may be longer, the selectivity for the ortho-isomer will be significantly enhanced. Running the reaction at or below room temperature is often recommended for maximizing the ortho-product.

Q2: The overall yield of my Fries rearrangement is very low, and I am recovering a lot of unreacted starting material or phenol.

A2: Low yields are typically due to an insufficient amount or deactivation of the Lewis acid catalyst.

  • Causality: Lewis acids like aluminum chloride (AlCl₃) are hygroscopic and react violently with water. Any moisture in your starting materials or solvent will consume the catalyst. Furthermore, the catalyst complexes with both the starting ester and the product hydroxy ketone, meaning more than a catalytic amount is required.[2]

  • Solutions:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.

    • Catalyst Stoichiometry: Use a stoichiometric excess of the Lewis acid (typically 1.1 to 2.5 equivalents) to account for complexation with the carbonyl oxygen of the ester and the product.

    • Choice of Solvent: Non-polar solvents like carbon disulfide or nitrobenzene are traditional, but less polar, non-coordinating solvents are generally preferred to avoid complexation with the catalyst.

Q3: After workup, I have a dark, tarry mixture that is difficult to purify. What causes this?

A3: Formation of tar and polymeric side products is often due to excessive heat or highly reactive substrates.

  • Causality: Phenols are highly activated aromatic rings. Under harsh Lewis acid conditions and high temperatures, side reactions like polyacylation and polymerization can occur.[4]

  • Solutions:

    • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Use an ice bath during the addition of reagents.

    • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed to prevent product degradation and side reactions.

    • Alternative Catalysts: Consider milder, more eco-friendly catalysts like p-toluenesulfonic acid (PTSA), which can offer high conversion and selectivity with less charring.[5]

Parameter Effect on Ortho:Para Ratio Recommendation for Ortho-Selectivity
Temperature Higher temp favors para; Lower temp favors orthoMaintain low temperatures (0°C to 25°C)
Solvent Polar solvents can favor paraUse non-polar, non-coordinating solvents
Catalyst Stronger Lewis acids can require lower tempsTitrate catalyst amount; AlCl₃, BF₃, TiCl₄ are common

Route B: Demethylation of o-Methoxyphenylacetone

This route involves the cleavage of the methyl ether of o-methoxyphenylacetone to yield the desired phenol. This is a robust method if the methoxylated precursor is readily available.

Troubleshooting Q&A: Demethylation

Q1: The demethylation reaction using hydrobromic acid is incomplete or requires very long reflux times.

A1: Incomplete reaction is often an issue of reagent concentration or molar ratio.

  • Causality: The cleavage of an aryl methyl ether is an Sɴ2 reaction where a nucleophile (Br⁻) attacks the methyl group. The efficiency depends on the concentration of the acid and the nucleophile.

  • Solution: A Chinese patent suggests an optimal molar ratio of the methoxy-precursor to the acidolysis agent (like HBr) is between 1:2 and 1:5.[6] Using a ratio lower than 1:2 can significantly prolong the reaction time. Using glacial acetic acid as a solvent can also improve reaction performance.[6]

Q2: My product is impure, with byproducts that are difficult to remove.

A2: Side reactions can occur if the reaction conditions are too harsh or prolonged.

  • Causality: The product, this compound, contains a reactive phenol group and a ketone. It can be susceptible to oxidation or other acid-catalyzed side reactions under prolonged heating.[6]

  • Solution: Monitor the reaction by TLC. Once the starting material is consumed, work up the reaction immediately. The patent also notes that using an acidolysis agent-to-substrate molar ratio greater than 1:5 can lead to an increase in impurities due to oxidation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, especially for separating it from the p-isomer?

A1: Column chromatography is the most effective method for separating ortho and para isomers.

  • Rationale: The ortho and para isomers have different polarities due to intramolecular versus intermolecular hydrogen bonding. The ortho-isomer can form an intramolecular hydrogen bond between the phenolic hydroxyl group and the ketone's carbonyl oxygen. This reduces its ability to interact with the stationary phase, causing it to elute faster than the para-isomer, which engages in intermolecular hydrogen bonding.

  • Practical Steps: Use silica gel as the stationary phase. A solvent system of ethyl acetate and hexane is a good starting point. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity to elute the products. Monitor the fractions carefully by TLC. Recrystallization can also be effective if the isomeric ratio is highly skewed.[7]

Q2: Can I use chloroacetone to directly alkylate phenol to get the desired product?

A2: While theoretically possible via a Friedel-Crafts reaction, this route is challenging and generally not recommended for selective synthesis.

  • Challenges: The reaction of phenol with chloroacetone in the presence of a Lewis acid can lead to a complex mixture of products.[8] You will likely face:

    • O-alkylation vs. C-alkylation: The phenolic oxygen is a potent nucleophile, leading to the formation of the O-alkylated product (phenoxyacetone) as a major byproduct.

    • Poor Regioselectivity: C-alkylation will occur at both the ortho and para positions.

    • Polyalkylation: The product is still an activated ring and can react further, leading to di- and tri-substituted products.[4] This lack of selectivity makes purification extremely difficult and results in very low yields of the desired isomer.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several hazards are associated with these reagents.

  • Lewis Acids (e.g., AlCl₃): Highly corrosive and react violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Acids (HBr, HF): Extremely corrosive and toxic. Hydrofluoric acid (HF) is particularly dangerous and requires specialized training and safety protocols. Always work in a well-ventilated fume hood.

  • Solvents: Many solvents used (e.g., nitrobenzene, carbon disulfide) are toxic and/or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.

Detailed Experimental Protocols

Protocol 1: Ortho-Selective Fries Rearrangement of Phenyl Acetate

This protocol is adapted from general principles of the Fries Rearrangement aimed at maximizing the ortho-isomer.[2][5]

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition: Add phenyl acetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexane).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully quench the reaction by adding crushed ice, followed by dilute hydrochloric acid (e.g., 2M HCl) until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude mixture of o- and p-hydroxyacetophenone by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

(Note: This protocol yields the hydroxyacetophenone precursor. The subsequent step, such as a Grignard reaction with methylmagnesium bromide followed by oxidation, would be required to obtain the final this compound.)

References

  • CN103613492B - Synthesis method of photoinitiator 2-hydroxy-2-methyl-1-phenyl-1-propyl ketone - Google Patents.
  • Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones - ResearchGate. Available at: [Link]

  • Semaglutide - Wikipedia. Available at: [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1 - ResearchGate. Available at: [Link]

  • Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PubMed Central - NIH. Available at: [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]

  • Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol - PMC - PubMed Central. Available at: [Link]

  • How to isolate/ separate the 1-(3-hydroxy-4-nitrophenyl)propan-1-one, from 1-(5-hydroxy-2-nitrophenyl)propan-1-one ? | ResearchGate. Available at: [Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O - MDPI. Available at: [Link]

  • CN101544552B - The synthetic method of p-(ortho) hydroxyphenylacetone - Google Patents.
  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Available at: [Link]

  • Dakin oxidation - Wikipedia. Available at: [Link]

  • Phenylacetone: Synthesis of Phenyl-2-Propanone | PDF | Distillation | Acetic Acid - Scribd. Available at: [Link]

  • WO1992016491A1 - Improved process for preparing phenyl chloroacetate - Google Patents.
  • Fries Rearrangement - Organic Chemistry Portal. Available at: [Link]

  • “Friedel-Crafty” Reactions with Chloroacetone - Dispatches from Molecule World. Available at: [Link]

  • 2'-Hydroxyphenylacetone - ChemBK. Available at: [Link]

  • 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | SIELC - SIELC Technologies. Available at: [Link]

    • Acylation. Part XIV. A comparison of the reactivities of acetyl and chloroacetyl chloride towards phenols in acetonitrile - Sci-Hub. Available at: [Link]

  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales - ChemRxiv. Available at: [Link]

  • PEEL EXTRACT ASSOCIATED OXIDATIVE GREEN DAKIN SYNTHESIS OF SOME PHENOLS USING AQUEOUS BANANA EXTRACT CATALYST - Bibliomed. Available at: [Link]

  • Effect of Trans-Cinnamaldehyde on Moisture-Related Properties of Lime–Cement Plaster. Available at: [Link]

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  • Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. Available at: [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Available at: [Link]

  • Amphetamine - Wikipedia. Available at: [Link]

  • Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's - Der Pharma Chemica. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for 1-(2-Hydroxyphenyl)propan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 1-(2-Hydroxyphenyl)propan-2-one. This guide provides practical, experience-driven advice to troubleshoot common experimental challenges and answer frequently asked questions, ensuring a higher success rate in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the widely used Fries rearrangement of phenyl acetate.

Problem 1: Low or No Product Yield

After executing the synthesis, your analysis reveals a disappointingly low yield or a complete absence of the desired this compound.

Possible Causes and Solutions:

  • Cause 1: Inactive Lewis Acid Catalyst. The Fries rearrangement is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1] This catalyst is extremely sensitive to moisture.

    • Solution 1a: Ensure Anhydrous Conditions. Aluminum chloride is hygroscopic and will be rendered inactive upon exposure to atmospheric moisture. It is imperative to use a fresh, unopened container of anhydrous AlCl₃ and handle it in a glovebox or under a stream of inert gas (e.g., nitrogen or argon).[2]

    • Solution 1b: Sufficient Catalyst Stoichiometry. The catalyst complexes with both the starting ester and the product ketone.[2][3] Therefore, a stoichiometric amount or a slight excess is often required for the reaction to proceed to completion.

  • Cause 2: Suboptimal Reaction Temperature. Temperature is a critical parameter that dictates the reaction rate and selectivity.[2][4]

    • Solution 2a: Temperature Optimization. Temperatures that are too low will lead to an incomplete or very slow reaction.[2] Conversely, excessively high temperatures can promote the formation of side products and decomposition, thereby reducing the yield.[2][5] For the synthesis of the ortho isomer (this compound), higher temperatures (above 160°C) are generally favored.[4]

    • Solution 2b: Accurate Temperature Monitoring. It is crucial to monitor the internal temperature of the reaction mixture rather than relying on the external heating bath temperature.

  • Cause 3: Insufficient Reaction Time. The Fries rearrangement may require several hours to reach completion.

    • Solution 3a: Reaction Monitoring. The progress of the reaction should be monitored periodically using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] This will help determine the optimal reaction time and prevent premature quenching.

  • Cause 4: Improper Workup Procedure. The workup serves to decompose the aluminum chloride complexes and isolate the product.

    • Solution 4a: Careful Quenching. The reaction mixture should be quenched by carefully and slowly adding it to ice and hydrochloric acid.[2] This highly exothermic process needs to be controlled to prevent product degradation.

Problem 2: Poor Regioselectivity (High para-Isomer Formation)

The primary byproduct in this synthesis is often the para-isomer, 1-(4-Hydroxyphenyl)propan-2-one. While complete suppression is challenging, the ortho/para ratio can be influenced.

Possible Causes and Solutions:

  • Cause 1: Reaction Temperature. As a general rule, lower temperatures (around 60°C or less) favor the formation of the para-isomer, while higher temperatures (above 160°C) favor the ortho-isomer.[4][6] This is a classic example of kinetic versus thermodynamic control, where the ortho product forms a more stable bidentate complex with the aluminum catalyst at higher temperatures.[6]

    • Solution 1a: High-Temperature Conditions. To maximize the yield of this compound, conduct the reaction at a higher temperature, typically in the range of 160-180°C.[4]

  • Cause 2: Solvent Polarity. The choice of solvent can significantly impact the regioselectivity of the Fries rearrangement.[6]

    • Solution 2a: Use of Non-Polar Solvents. The formation of the ortho product is favored in non-polar solvents.[7] Conversely, increasing the solvent polarity tends to increase the proportion of the para product.[6][7] In some cases, the reaction can be run neat (without solvent).[6]

Table 1: Influence of Reaction Conditions on Ortho/Para Selectivity

ParameterTo Favor ortho-IsomerTo Favor para-IsomerRationale
Temperature High (> 160°C)Low (< 60°C)Thermodynamic vs. Kinetic Control[6]
Solvent Polarity Non-polarPolarInfluences the stability of reaction intermediates[6][7]

Experimental Protocols

Optimized Protocol for this compound Synthesis
  • Apparatus Setup: Assemble a flame-dried three-necked flask with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer to monitor the internal temperature.

  • Reagent Charging: Under an inert atmosphere (N₂ or Ar), charge the flask with anhydrous aluminum chloride (1.1 to 1.5 equivalents).[5]

  • Substrate Addition: Cool the flask in an ice bath and slowly add phenyl acetate (1.0 equivalent) dropwise with vigorous stirring.

  • Reaction Execution: After the addition is complete, slowly heat the reaction mixture to an internal temperature of 165-170°C. Maintain this temperature and continue stirring.

  • Reaction Monitoring: Follow the reaction's progress by taking small aliquots at regular intervals (e.g., every 30-60 minutes) and analyzing them by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice containing concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Visualizations

Troubleshooting Workflow

troubleshooting_workflow start Problem Encountered low_yield Low or No Yield start->low_yield poor_selectivity Poor Ortho/Para Selectivity start->poor_selectivity check_catalyst check_catalyst low_yield->check_catalyst Check Catalyst temp_issue temp_issue poor_selectivity->temp_issue Check Temperature solvent_issue solvent_issue poor_selectivity->solvent_issue Check Solvent anhydrous_catalyst anhydrous_catalyst check_catalyst->anhydrous_catalyst Is it anhydrous? sufficient_catalyst sufficient_catalyst anhydrous_catalyst->sufficient_catalyst Yes use_fresh_catalyst use_fresh_catalyst anhydrous_catalyst->use_fresh_catalyst No check_temp check_temp sufficient_catalyst->check_temp Is it in excess? temp_high_enough temp_high_enough check_temp->temp_high_enough Check Temperature monitor_reaction monitor_reaction temp_high_enough->monitor_reaction Is it >160°C? check_workup check_workup monitor_reaction->check_workup Monitor by TLC increase_temp increase_temp temp_issue->increase_temp Is it >160°C for ortho? use_nonpolar_solvent use_nonpolar_solvent increase_temp->use_nonpolar_solvent Yes raise_temp raise_temp increase_temp->raise_temp No change_solvent change_solvent solvent_issue->change_solvent Is it non-polar for ortho? done done change_solvent->done Yes switch_solvent switch_solvent change_solvent->switch_solvent No

Caption: A decision-making workflow for troubleshooting common issues in the synthesis.

Fries Rearrangement Mechanism

fries_mechanism start Phenyl Acetate + AlCl₃ complex1 Lewis Acid-Base Complex (Coordination at Carbonyl Oxygen) start->complex1 acylium Acylium Carbocation + Aluminum Phenoxide complex1->acylium attack Electrophilic Aromatic Substitution (ortho or para attack) acylium->attack sigma_complex Sigma Complex Intermediate attack->sigma_complex rearomatization Rearomatization sigma_complex->rearomatization product_complex Product-Catalyst Complex rearomatization->product_complex hydrolysis Hydrolysis (Workup) product_complex->hydrolysis final_product Ortho/Para Hydroxy Ketone hydrolysis->final_product

Caption: A simplified representation of the Fries rearrangement mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Fries rearrangement? A1: The Fries rearrangement is an organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[6][7] It involves the migration of an acyl group from the phenolic oxygen to a carbon atom on the aromatic ring, typically at the ortho and para positions.[6]

Q2: Besides aluminum chloride, what other catalysts can be used? A2: While AlCl₃ is the most common, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be employed.[1][6] Strong Brønsted acids such as hydrogen fluoride (HF) and methanesulfonic acid have also been used.[6] The choice of catalyst can influence the reaction conditions and selectivity.

Q3: Is it possible to synthesize only the ortho or para isomer? A3: Achieving 100% selectivity for one isomer is highly unlikely. However, as detailed in the troubleshooting section, the reaction conditions can be manipulated to favor one isomer over the other.[6] High temperatures and non-polar solvents favor the ortho product, while low temperatures and polar solvents favor the para product.[4][6][7]

Q4: What are the main limitations of the Fries rearrangement? A4: The reaction has a few limitations. It requires harsh conditions, so the ester must be stable.[7] If the aromatic ring or the acyl group is heavily substituted, the yield can be low due to steric hindrance.[6] Additionally, the presence of deactivating, meta-directing groups on the aromatic ring can adversely affect the reaction yield.[6][7]

Q5: Are there alternative methods to synthesize this compound? A5: Yes, other synthetic routes exist. One notable alternative is the anionic Fries rearrangement , which involves the ortho-metalation of aryl esters with a strong base, leading to the migration of the acyl group.[8][9][10] This method can offer better regioselectivity under milder conditions. Another possibility is the Photo-Fries rearrangement , which uses UV light to induce the rearrangement via a radical mechanism, although yields are often low.[1][6]

References

  • BenchChem. (2025). Fries Rearrangement Reaction: Technical Support Center.
  • Physics Wallah. Reaction Mechanism of Fries Rearrangement.
  • Wikipedia. (2023). Fries rearrangement. [Link]

  • ResearchGate. (2014). Optimization of reaction conditions for Fries rearrangement. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • Scribd. (2017). Fries Rearrangement of Phenyl Acetate. [Link]

  • BenchChem. (2025). Troubleshooting regioselectivity issues in the Fries rearrangement of phenolic esters.
  • PubMed. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. [Link]

  • ResearchGate. (2019). The anionic Fries rearrangement: A convenient route to: Ortho-functionalized aromatics. [Link]

  • Semantic Scholar. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

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Technical Support Center: Purification of 1-(2-Hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-Hydroxyphenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate.

Introduction to Purification Challenges

This compound is a phenolic ketone often synthesized via the Fries rearrangement of phenyl acetate. The primary purification challenge lies in the effective removal of unreacted starting materials, side-products such as the isomeric p-hydroxyacetophenone, and other process-related impurities.[1][2][3][4] The presence of the phenolic hydroxyl group and the ketone functionality can also render the molecule susceptible to degradation under certain conditions, necessitating carefully controlled purification protocols.[5][6]

This guide provides a structured approach to the purification of this compound, focusing on recrystallization and column chromatography techniques. It also includes a comprehensive troubleshooting section to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. For a typical Fries rearrangement of phenyl acetate, you can expect the following impurities:

  • Unreacted Phenyl Acetate: The starting material for the rearrangement.

  • p-Hydroxyacetophenone: The isomeric byproduct of the Fries rearrangement.[1][2][3][4]

  • Phenol: Can be formed as a primary product in the self-acylation of phenyl acetate.[3]

  • Polymeric materials and colored byproducts: Often formed in small quantities, especially if the reaction is overheated or prolonged.

Q2: What is the recommended purification method for achieving high purity this compound?

A2: A multi-step purification approach is often the most effective. This typically involves an initial purification by column chromatography to separate the desired ortho isomer from the para isomer and other major impurities, followed by recrystallization to obtain a highly pure, crystalline product.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.[7]

Purification Protocols

Protocol 1: Column Chromatography

Column chromatography is a powerful technique for separating this compound from its isomers and other impurities based on their differential adsorption to a stationary phase.[8][9]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Step-by-Step Methodology:

  • Solvent System Selection:

    • Begin by determining an appropriate solvent system using TLC. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and show good separation between the spots of the different components.

    • A common starting point for phenolic ketones is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent if necessary.

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent mixture.

    • Collect fractions and monitor the separation by TLC.

    • If the desired compound is not eluting, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Visualizing the Workflow: Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_solvent Select Solvent System (TLC) pack_column Pack Column with Silica Slurry prep_solvent->pack_column  Optimal Rf ≈ 0.2-0.4 load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze pool Pool Pure Fractions analyze->pool  Identify pure fractions evaporate Evaporate Solvent pool->evaporate pure_product Obtain Purified Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Protocol 2: Recrystallization

Recrystallization is an effective final purification step to obtain highly pure, crystalline this compound. The principle is based on the differential solubility of the compound and impurities in a solvent at different temperatures.[7][10][11]

Materials:

  • Partially purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Step-by-Step Methodology:

  • Solvent Selection:

    • For polar phenolic compounds, a mixed solvent system is often effective.[7] An ethanol-water mixture is a good starting point. The compound should be soluble in hot ethanol and less soluble in water.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and swirl to dissolve the compound completely.

  • Inducing Crystallization:

    • To the hot solution, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

    • Add a few more drops of hot ethanol until the solution becomes clear again.[7]

  • Cooling and Crystal Formation:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol-water mixture.

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to avoid degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. The compound is too soluble in the eluent. 2. The compound is irreversibly adsorbed onto the silica gel. 3. The fractions containing the product were not all identified.1. Start with a less polar eluent and increase polarity very gradually. 2. Consider using a different stationary phase (e.g., alumina) or adding a small amount of a chelating agent like EDTA to the eluent if metal impurities are suspected. 3. Ensure all fractions are carefully analyzed by TLC before discarding.
Poor Separation of Isomers in Column Chromatography 1. The chosen solvent system is not optimal. 2. The column was overloaded with the crude product. 3. The column was not packed properly, leading to channeling.1. Perform more extensive TLC screening to find a solvent system that provides better separation. 2. Reduce the amount of crude product loaded onto the column. 3. Repack the column carefully, ensuring a homogenous and bubble-free bed.[8]
"Oiling Out" During Recrystallization 1. The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent. 2. The cooling process is too rapid.1. Reheat the mixture to redissolve the oil. Add a small amount of the more soluble solvent (ethanol) to decrease saturation. 2. Allow the solution to cool more slowly. Insulating the flask can help.
No Crystals Form Upon Cooling 1. The solution is too dilute. 2. The solution is supersaturated but requires nucleation.1. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7]
Product Discoloration 1. Oxidation of the phenolic hydroxyl group. 2. Presence of metal impurities.1. Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Consider adding a small amount of an antioxidant like sodium bisulfite during workup. 2. Wash the crude product with a dilute solution of a chelating agent like EDTA before purification. Avoid using activated charcoal for decolorizing phenolic compounds as it can introduce iron impurities.[7]

Stability and Storage

  • Storage: Store the purified solid under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) and protected from light.[12]

  • Handling: Minimize exposure to air and light during handling. Use deoxygenated solvents for preparing solutions.

Logical Relationships in Purification

The choice of purification technique and the potential for impurities are interconnected. The synthesis method dictates the likely impurities, which in turn informs the most effective purification strategy.

Purification_Logic cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification Strategy synthesis Fries Rearrangement of Phenyl Acetate starting_material Phenyl Acetate synthesis->starting_material isomer p-Hydroxyacetophenone synthesis->isomer side_product Phenol synthesis->side_product degradation Degradation Products synthesis->degradation column Column Chromatography starting_material->column  Separation of major components isomer->column  Separation of major components side_product->column  Separation of major components degradation->column recrystallization Recrystallization column->recrystallization  Further purification pure_product High Purity Product recrystallization->pure_product

Caption: The relationship between the synthesis of this compound, the resulting impurities, and the recommended purification strategy.

References

  • Du Preez, B. J. (2017). Fries Rearrangement of Phenyl Acetate. Scribd. Retrieved from [Link]

  • García-Salas, P., Morales-Soto, A., Segura-Carretero, A., & Fernández-Gutiérrez, A. (2010). Extraction techniques for the determination of phenolic compounds in food.
  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Fries rearrangement reaction of phenyl acetate. Retrieved from [Link]

  • Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313-7352.
  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]

  • Bayer AG. (1991). Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane. U.S.
  • University of California, Berkeley. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Deanesly, R. M. (1939). Purification of ketones. U.S.
  • Stevens, W. C., & Hill, D. C. (2008). General Methods for Flash Chromatography Using Disposable Columns.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • de la Osa, A. R., et al. (2013).
  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for analysis of plant phenolic compounds. Molecules, 18(2), 2328-2375.
  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Lancefield, C. S., & Westwood, N. J. (2015). The synthesis and analysis of advanced lignin model polymers. Green Chemistry, 17(11), 4980-4990.
  • Organic Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • Liazid, A., et al. (2020). Isolation and Identification of Phenolic Compounds. Polyphenols in Plants, 1-24.
  • Grokipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Wang, Y., et al. (2018). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. The Journal of Organic Chemistry, 83(15), 8089-8097.
  • Molnár, I. (2017). Solvent selection in liquid chromatography.
  • Chemsrc. (n.d.). 1-(2-Amino-5-hydroxyphenyl)-1-propanone. Retrieved from [Link]

  • Wikipedia. (2024, January 19). Tirzepatide. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2018). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. RSC advances, 8(61), 34969-34981.

Sources

Storage and handling recommendations for 1-(2-Hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Hydroxyphenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage, handling, and troubleshooting for experiments involving this compound. Our goal is to ensure the integrity of your research by providing scientifically sound and practical advice.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place.[1] The compound is light-sensitive, so it is crucial to store it in an amber vial or a container that protects it from light. For extended storage, refrigeration is recommended.

Q2: My this compound has developed a yellowish or brownish tint. Is it still usable?

A2: The development of a yellow or brown color suggests potential degradation. Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities. While the product may still be suitable for some applications, for sensitive experiments, purification is recommended to remove these impurities. A discoloration is a visual indicator that the compound's purity may be compromised.

Q3: What is the expected shelf-life of this compound?

A3: When stored under the recommended conditions (cool, dry, dark, and tightly sealed), this compound is expected to be stable for an extended period.[2] However, the exact shelf-life can vary depending on the initial purity and storage conditions. It is good practice to re-analyze the purity of the compound, for example by checking its melting point, if it has been in storage for a long time or if degradation is suspected.

Handling and Safety

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2][3][4] If there is a risk of generating dust, a suitable respirator should be used.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][5]

Q5: What should I do in case of accidental skin or eye contact?

A5: In case of skin contact, immediately wash the affected area with plenty of soap and water.[3][6] If irritation persists, seek medical attention. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[3][6] Seek immediate medical attention.

Q6: How should I dispose of waste containing this compound?

A6: Waste material must be disposed of in accordance with national and local regulations. Do not allow the product to enter drains.[2] It should be treated as chemical waste and disposed of through a licensed contractor.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent Experimental Results

Potential Cause Troubleshooting Steps
Compound Degradation If the compound has been stored for a long time or improperly, it may have degraded. This is often indicated by a change in color or physical appearance. Purify the compound by recrystallization before use.
Presence of Impurities The starting material may contain impurities from its synthesis. It is good practice to verify the purity of the compound upon receipt and before use. Techniques such as melting point determination, TLC, or NMR can be used for this purpose.

Issue 2: Poor Solubility

Potential Cause Troubleshooting Steps
Incorrect Solvent Choice This compound is a polar molecule. Based on its structure, it is expected to be soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate, and less soluble in nonpolar solvents like hexane. For recrystallization, a mixed solvent system like ethanol-water may be effective.[7]
Low Temperature Solubility generally increases with temperature. Gently warming the solvent may help to dissolve the compound.

Issue 3: "Oiling Out" During Recrystallization

"Oiling out" is a phenomenon where the compound separates as a liquid instead of forming solid crystals during cooling.[7]

Potential Cause Troubleshooting Steps
Solution Cooled Too Quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
Inappropriate Solvent The boiling point of the solvent may be higher than the melting point of the compound. Try a different solvent or a mixed solvent system.
Solution is Too Concentrated Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a common and effective technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.[8][9]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: A mixed solvent system of ethanol and water is a good starting point for the recrystallization of this polar compound. The compound should be soluble in hot ethanol and less soluble in water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: To the hot solution, add deionized water dropwise until the solution becomes slightly cloudy (the point of saturation). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining impurities.[7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Troubleshooting Workflow for Purity Issues

G start Start: Inconsistent Experimental Results check_appearance Check physical appearance of the compound start->check_appearance discolored Is it discolored? check_appearance->discolored check_purity Check purity (e.g., melting point, TLC) discolored->check_purity No purify Purify the compound (e.g., by recrystallization) discolored->purify Yes pure Is it pure? check_purity->pure use_compound Proceed with experiment pure->use_compound Yes pure->purify No recheck_purity Re-check purity purify->recheck_purity end End: Use purified compound recheck_purity->end Pure problem Problem persists? Contact technical support recheck_purity->problem Not pure

Caption: A workflow diagram for troubleshooting purity issues.

Potential Degradation Pathway

G compound This compound degraded_product Colored Degradation Products (e.g., quinone-type structures) compound->degraded_product Oxidation oxidizing_agent Oxidizing Agent (e.g., air, light) oxidizing_agent->degraded_product

Caption: A simplified representation of a potential oxidative degradation pathway.

References

  • Safety Data Sheet. Shanghai Haohong Scientific Co., Ltd.
  • Material Safety Data Sheet acc. to OSHA and ANSI. FooDB. [Link]

  • Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. (2022). PubMed Central - NIH. [Link]

  • Safety D
  • (PDF) Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. (2016). ResearchGate. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]

  • Methods of Purification of Organic Compounds. (2025). CK-12 Foundation. [Link]

Sources

Technical Support Center: Stabilizing Hydroxyphenyl Ketone Compounds in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxyphenyl ketone compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to help you anticipate and prevent the oxidative degradation of these valuable molecules. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions in your experimental design.

Introduction: The Inherent Instability of Hydroxyphenyl Ketones

Hydroxyphenyl ketones are a class of organic compounds characterized by the presence of both a phenolic hydroxyl group and a ketone functional group. This unique structural combination makes them susceptible to oxidative degradation, a process that can compromise their chemical integrity, leading to loss of potency, formation of colored impurities, and the generation of potentially toxic byproducts.[1][2] Understanding the mechanisms of this degradation is the first step toward effective prevention.

The primary sites of oxidation are the phenolic hydroxyl group and the alpha-carbon to the ketone. The phenolic hydroxyl group is particularly susceptible to oxidation, which can proceed via a one-electron oxidation to form a phenoxy radical. This radical is resonance-stabilized, and can then undergo further reactions, such as dimerization or reaction with oxygen, to form quinone-type structures, which are often highly colored.[3][4] The presence of the ketone group can also influence the reactivity of the molecule, and in some cases, the alpha-hydroxy ketone can be cleaved to form smaller acidic and aldehydic fragments.

This guide will walk you through the common challenges encountered when working with hydroxyphenyl ketones and provide you with the tools and knowledge to ensure the stability and integrity of your compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Color Change in Solution (Yellowing or Browning)

Question: My solution of a para-hydroxyphenyl ketone, which was initially colorless, has turned yellow/brown upon standing. What is the likely cause and how can I confirm it?

Answer:

A yellow or brown discoloration is a classic indicator of oxidation. The most probable cause is the formation of quinone-like degradation products. The phenolic hydroxyl group is readily oxidized to a quinone, and these compounds are often highly colored due to their extended conjugated systems.

Troubleshooting Steps:

  • Confirm Oxidation:

    • UV-Vis Spectroscopy: Obtain a UV-Vis spectrum of the discolored solution. The formation of quinone-type structures often results in the appearance of new absorption bands in the visible region (around 400-500 nm), which are absent in the spectrum of the pure compound.

    • LC-MS Analysis: Use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to analyze the degraded sample.[5] Look for the appearance of new peaks with molecular weights corresponding to oxidized species (e.g., the addition of one or more oxygen atoms). Fragmentation patterns in the mass spectrum can help elucidate the structure of the degradation products.

  • Identify the Cause:

    • Oxygen Exposure: The most common culprit is dissolved oxygen in the solvent.

    • Light Exposure: Photons, especially in the UV range, can catalyze the oxidation process.[6]

    • Metal Ion Contamination: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) in your solvents or reagents can act as catalysts for oxidation.

    • pH Effects: The stability of phenolic compounds is often pH-dependent. At higher pH values, the phenolic proton is removed, forming a phenoxide ion which is more susceptible to oxidation.[7][8][9][10][11]

  • Implement Preventative Measures:

    • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: Prepare and handle your solutions in a glove box or under a blanket of inert gas.

    • Use Amber Glassware: Protect your solutions from light by using amber-colored vials or by wrapping your glassware in aluminum foil.

    • Add a Chelating Agent: If metal ion contamination is suspected, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solution to sequester the metal ions.

    • Control pH: Maintain the pH of your solution in the acidic to neutral range (pH 3-7) to minimize the formation of the more reactive phenoxide ion.[7][8][9][10][11] Buffering the solution can help maintain a stable pH.

    • Add an Antioxidant: Incorporate a suitable antioxidant into your formulation. See the "Protocols" section for guidance on selecting and using antioxidants.

Issue 2: Appearance of Unidentified Peaks in HPLC Chromatogram

Question: After storing my hydroxyphenyl ketone sample for a week, I see several new, small peaks in my HPLC chromatogram. How can I determine if these are degradation products?

Answer:

The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. A systematic approach is needed to identify these impurities and understand their origin.

Troubleshooting Steps:

  • Perform a Forced Degradation Study: A forced degradation study is a controlled experiment designed to intentionally degrade your compound under various stress conditions.[5] This will help you to generate the potential degradation products and confirm that your analytical method can detect them. See the "Protocols" section for a detailed procedure.

  • Characterize the Degradation Products:

    • LC-MS/MS: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the molecular weights and fragmentation patterns of the unknown peaks.[12] This information is crucial for proposing potential structures.

    • High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the degradation products, allowing you to determine their elemental composition.

    • Preparative HPLC and NMR: If a significant amount of a degradation product is formed, you can isolate it using preparative HPLC and then use Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its complete structure.

  • Optimize Your HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.

    • Gradient Elution: Use a gradient elution method to ensure that both polar and non-polar degradation products are well-separated.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your parent compound and the new peaks. This can help to identify co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidation for a para-hydroxyphenyl ketone?

A1: The most likely initial step is the one-electron oxidation of the phenolic hydroxyl group to form a phenoxy radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the carbonyl group. This radical can then react with molecular oxygen to form a peroxyl radical, which can subsequently lead to the formation of a para-quinone. The overall pathway is a complex free-radical chain reaction.

Q2: How does the position of the hydroxyl group (ortho, meta, para) affect the stability of the hydroxyphenyl ketone?

A2: The position of the hydroxyl group has a significant impact on the stability and the nature of the degradation products.

  • para -Hydroxyphenyl ketones are particularly prone to oxidation to form colored p-quinones.

  • ortho -Hydroxyphenyl ketones can also be oxidized to o-quinones. Additionally, the proximity of the hydroxyl and ketone groups can allow for intramolecular hydrogen bonding, which may slightly alter the reactivity.

  • meta -Hydroxyphenyl ketones are generally more stable towards oxidation to quinone-type structures because direct conjugation between the hydroxyl group and the ketone is not possible. However, they are still susceptible to other oxidative degradation pathways.

Q3: What are the best antioxidants to use for stabilizing hydroxyphenyl ketone solutions?

A3: The choice of antioxidant depends on the solvent system and the specific hydroxyphenyl ketone.

  • For aqueous solutions: Ascorbic acid (Vitamin C) is a good choice as it is a water-soluble antioxidant. A typical starting concentration is 0.01-0.1% (w/v).

  • For organic solutions: Butylated hydroxytoluene (BHT) is a commonly used lipophilic antioxidant.[13][14][15] A typical starting concentration is 0.01-0.05% (w/v).

  • Mechanism of Action: These antioxidants work by scavenging free radicals, thereby interrupting the chain reaction of oxidation. They are more easily oxidized than the hydroxyphenyl ketone, so they are preferentially consumed.

Q4: Can I use a higher pH to increase the solubility of my hydroxyphenyl ketone?

A4: While increasing the pH will deprotonate the phenolic hydroxyl group and increase the aqueous solubility, it will also significantly increase the rate of oxidation.[7][8][9][10][11] The resulting phenoxide ion is much more electron-rich and therefore more susceptible to oxidation. If you must work at a higher pH, it is crucial to rigorously deoxygenate your solvents and work under an inert atmosphere, in addition to using an appropriate antioxidant.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Hydroxyphenyl Ketone

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to ensure your analytical method is stability-indicating.[5][11][16][17]

Materials:

  • Hydroxyphenyl ketone compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with PDA or UV detector and MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of your hydroxyphenyl ketone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep a parallel sample with 1 M HCl. Heat the solutions at 60°C for 24 hours. Neutralize the samples with NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep a parallel sample with 1 M NaOH. Heat the solutions at 60°C for 24 hours. Neutralize the samples with HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep a parallel sample with 30% H₂O₂. Store the solutions at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Transfer the solid compound to a vial and heat it in an oven at 80°C for 48 hours. Also, place a solution of the compound in a sealed vial and heat at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (untreated stock solution), by your HPLC-UV/MS method.

    • Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

    • Aim for 5-20% degradation of the parent compound. If degradation is too extensive, reduce the stress conditions (e.g., lower temperature, shorter time, lower concentration of stressing agent). If no degradation is observed, increase the severity of the conditions.

Protocol 2: Evaluating the Efficacy of an Antioxidant

This protocol provides a framework for testing the effectiveness of an antioxidant in preventing the oxidation of your hydroxyphenyl ketone.

Materials:

  • Hydroxyphenyl ketone compound

  • Selected antioxidant (e.g., BHT, ascorbic acid)

  • Solvent (e.g., methanol, water)

  • HPLC system with a UV detector

Procedure:

  • Prepare Solutions:

    • Control Solution: Prepare a solution of your hydroxyphenyl ketone in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).

    • Test Solutions: Prepare several solutions of your hydroxyphenyl ketone at the same concentration as the control, but with varying concentrations of the antioxidant (e.g., 0.01%, 0.05%, 0.1% w/v).

  • Incubation:

    • Store all solutions under conditions that are known to promote oxidation (e.g., in a clear vial, exposed to air and light at room temperature).

  • Analysis:

    • At regular time intervals (e.g., 0, 24, 48, 72 hours), inject an aliquot of each solution into the HPLC system.

    • Monitor the peak area of the parent hydroxyphenyl ketone.

    • Plot the percentage of the remaining parent compound versus time for each condition.

    • The most effective antioxidant concentration will be the one that shows the slowest rate of degradation of the hydroxyphenyl ketone.

Data Presentation

Table 1: Example Data for Antioxidant Efficacy Study

Antioxidant Concentration (% w/v)% Parent Compound Remaining (24h)% Parent Compound Remaining (48h)% Parent Compound Remaining (72h)
0 (Control)85.272.158.9
0.01% Ascorbic Acid98.596.894.2
0.05% Ascorbic Acid99.198.597.6
0.01% BHT97.895.292.5
0.05% BHT98.997.996.8

Visualizations

Oxidation Pathway of a para-Hydroxyphenyl Ketone

Oxidation_Pathway A para-Hydroxyphenyl Ketone B Phenoxy Radical (Resonance Stabilized) A->B [O] (e.g., O₂, light, metal ions) C Peroxyl Radical B->C + O₂ D para-Quinone (Colored Degradation Product) C->D Further Reactions

Caption: Generalized oxidation pathway of a para-hydroxyphenyl ketone to a colored para-quinone.

Experimental Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions A Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC-UV/MS A->Analysis B Base Hydrolysis B->Analysis C Oxidation (H₂O₂) C->Analysis D Thermal Degradation D->Analysis E Photolytic Degradation E->Analysis Start Prepare Stock Solution of Hydroxyphenyl Ketone Start->A Start->B Start->C Start->D Start->E Report Identify Degradation Products and Pathways Analysis->Report

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 1-(Hydroxyphenyl)propan-2-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the nuanced field of synthetic chemistry and drug development, the positional isomerism of aromatic compounds is a critical variable that dictates molecular behavior, from reaction kinetics to biological efficacy. This guide presents a detailed comparative analysis of 1-(2-Hydroxyphenyl)propan-2-one and its meta- and para-isomers. Our objective is to move beyond a simple cataloging of properties and instead provide a foundational understanding of why these molecules differ, supported by robust experimental frameworks. This document is structured to serve as a practical, in-depth resource for researchers and professionals who require unambiguous differentiation and characterization of these valuable chemical entities.

The Isomeric Landscape: Structural and Electronic Divergence

The three isomers of 1-(Hydroxyphenyl)propan-2-one—ortho, meta, and para—share the molecular formula C₉H₁₀O₂. However, the seemingly minor shift in the hydroxyl group's position on the phenyl ring introduces profound changes in their electronic and steric properties.

  • This compound (Ortho Isomer): The proximity of the hydroxyl and propanone groups allows for the formation of a strong intramolecular hydrogen bond. This internal chelation restricts the conformational freedom of the side chain and significantly influences properties like boiling point and spectroscopic behavior.

  • 1-(3-Hydroxyphenyl)propan-2-one (Meta Isomer): In this configuration, direct intramolecular hydrogen bonding between the two functional groups is not possible. Its properties are therefore governed primarily by intermolecular forces and the inductive effects of the substituents.

  • 1-(4-Hydroxyphenyl)propan-2-one (Para Isomer): Known commonly as Raspberry Ketone, this isomer possesses the highest degree of symmetry.[1] The functional groups are positioned at opposite ends of the aromatic ring, maximizing the potential for strong intermolecular hydrogen bonding and leading to a more ordered crystalline structure.

Comparative Physicochemical Properties

The macroscopic properties of these isomers are a direct reflection of their underlying molecular structures and intermolecular forces. The para-isomer's symmetry and capacity for extensive intermolecular hydrogen bonding result in a significantly higher melting point compared to its counterparts. The ortho-isomer, with its energy invested in an internal hydrogen bond, exhibits weaker interactions with neighboring molecules. It should be noted that comprehensive experimental data for the meta-isomer is less prevalent in the literature, and some properties are inferred based on established chemical principles.

Table 1: Physicochemical Properties of 1-(Hydroxyphenyl)propan-2-one Isomers

PropertyThis compound (Ortho)1-(3-Hydroxyphenyl)propan-2-one (Meta)1-(4-Hydroxyphenyl)propan-2-one (Para)
CAS Number 13100-05-5[2]N/A770-39-8[1]
Molecular Formula C₉H₁₀O₂C₉H₁₀O₂C₉H₁₀O₂
Molar Mass 150.17 g/mol 150.17 g/mol 150.17 g/mol
Physical State SolidSolid (Predicted)White Crystalline Solid
Melting Point Data not readily available~45-48 °C (Estimated)82-84 °C
Boiling Point ~245 °C (Predicted)~296 °C (Predicted)~200 °C @ 13 mmHg
Solubility in Water Slightly SolubleModerately SolubleSparingly Soluble
Key Structural Feature Intramolecular H-BondingNo direct intramolecular H-bondingHigh Symmetry, Intermolecular H-Bonding

Note: Properties for the meta-isomer are largely estimated due to a lack of readily available experimental data for the propan-2-one structure.

Spectroscopic Fingerprinting: A Multi-Technique Approach

Unambiguous identification requires spectroscopic analysis, where each technique probes different aspects of the molecular structure.

Infrared (IR) Spectroscopy: The Tale of the Hydroxyl Stretch

IR spectroscopy is exceptionally powerful for distinguishing these isomers based on hydrogen bonding. The O-H stretching frequency is the most informative region.

  • Ortho Isomer: An intramolecular hydrogen bond causes the O-H stretching vibration to appear as a broad, medium-intensity band at a lower wavenumber, typically in the 3200-3550 cm⁻¹ range.[3] This broadening is a classic indicator of hydrogen bonding.

  • Meta & Para Isomers: In a dilute solution in a non-polar solvent, these isomers would show a sharp, "free" O-H stretch around 3580-3700 cm⁻¹.[4] In a solid or concentrated state, they exhibit a broad band due to intermolecular hydrogen bonding, which is often stronger and may appear at a slightly different frequency than the ortho-isomer's intramolecular bond.

All three isomers will display a strong, sharp absorption characteristic of a ketone's C=O stretch, typically found between 1705-1725 cm⁻¹.[5]

¹H NMR Spectroscopy: Decoding Aromatic Patterns

Proton NMR provides a detailed map of the hydrogen environments. The key differentiating factor is the splitting pattern of the aromatic protons (typically 6.5-8.0 ppm).[6]

  • Ortho Isomer: The four protons on the 1,2-disubstituted ring will present a complex, asymmetric multiplet pattern.

  • Meta Isomer: The four protons on the 1,3-disubstituted ring will show a different, also potentially complex, set of multiplets. One proton will likely appear as a singlet or narrowly split triplet, being situated between the two substituents.

  • Para Isomer: Due to the molecule's symmetry, the aromatic region is greatly simplified. It will exhibit a characteristic AA'BB' system, which often appears as two distinct, well-defined doublets, representing the two pairs of equivalent protons.

The protons of the propanone side chain (a singlet for the methyl group around 2.1 ppm and a singlet for the methylene group around 3.6 ppm) will show minor shifts due to the differing electronic environments but are less diagnostic than the aromatic region.[7][8]

Chromatographic Resolution: An Experimental Protocol

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying these isomers in a mixture. The principle of separation in reverse-phase chromatography is based on polarity; more polar compounds interact more strongly with the polar mobile phase and elute earlier, while less polar compounds are retained longer by the nonpolar stationary phase.

Self-Validating HPLC Workflow

Objective: To achieve baseline separation of the three 1-(Hydroxyphenyl)propan-2-one isomers. The causality behind our choices is to exploit the subtle polarity differences, where the intramolecular hydrogen bonding in the ortho-isomer can reduce its apparent polarity compared to the meta and para isomers.

Instrumentation & Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis Detector.

  • Reverse-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (for improved peak shape and protonation control).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Reference standards of each isomer (if available).

  • HPLC-grade solvents and reagents.

Protocol:

  • System Preparation: Equilibrate the C18 column with a mobile phase composition of 80% A and 20% B at a flow rate of 1.0 mL/min until a stable baseline is achieved. The column temperature should be maintained at 30 °C.

  • Standard Preparation: Prepare a mixed standard solution containing all three isomers at a concentration of approximately 10 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Injection and Gradient Elution: Inject 10 µL of the standard solution. Run a linear gradient designed to resolve compounds with small polarity differences:

    • 0-2 min: Hold at 20% B.

    • 2-17 min: Linearly increase to 50% B.

    • 17-19 min: Linearly increase to 95% B (column wash).

    • 19-22 min: Hold at 95% B.

    • 22-23 min: Return to 20% B.

    • 23-30 min: Re-equilibrate at 20% B.

  • Detection: Monitor the elution profile at 275 nm, a wavelength where phenolic compounds typically show strong absorbance.

  • Data Analysis & Validation:

    • Identification: Identify the peaks based on their retention times compared to individual standards. The expected elution order is typically meta > para > ortho, as the intramolecular hydrogen bond in the ortho isomer can reduce its interaction with the polar mobile phase, increasing its retention.

    • Purity & Resolution: Validate the separation by confirming baseline resolution (>1.5) between adjacent peaks. Peak purity can be assessed using a DAD to compare spectra across the peak.

Visualization of Methodologies

graphdot cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation A Prepare Mobile Phases (A: H2O+0.1% FA, B: ACN+0.1% FA) C Equilibrate C18 Column (80% A, 20% B, 1 mL/min) A->C B Prepare Mixed Isomer Standard (10 µg/mL) D Inject 10 µL Standard Mix B->D C->D E Run Gradient Program (20-50% B over 15 min) D->E F Detect Eluents at 275 nm E->F G Record Chromatogram F->G H Identify Peaks by Retention Time G->H I Validate Separation (Resolution > 1.5, Peak Purity) H->I

Caption: A three-phase experimental workflow for the HPLC separation of hydroxyphenylpropan-2-one isomers.

Logical_Framework Start Unknown Isomer Sample NMR ¹H NMR Analysis Aromatic Region: Two Doublets? Aromatic Region: Complex Multiplets? Start->NMR IR IR Analysis O-H Stretch: Broad? C=O Stretch: ~1715 cm⁻¹? Start->IR HPLC Reverse-Phase HPLC Retention Time Co-elution with Standard? Start->HPLC Para_ID Identified: 1-(4-Hydroxyphenyl)propan-2-one NMR->Para_ID Yes Ortho_Meta_Pool Ortho or Meta Isomer NMR->Ortho_Meta_Pool No IR->Ortho_Meta_Pool Confirms Phenolic Ketone HPLC->Para_ID Ortho_Meta_Pool->HPLC Further Analysis

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A Senior Application Scientist's Guide to the Validation of HPLC Methods for 1-(2-Hydroxyphenyl)propan-2-one Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the quantification of specific compounds is a cornerstone of ensuring product quality, safety, and efficacy. 1-(2-Hydroxyphenyl)propan-2-one, a phenolic compound of interest as a potential synthetic intermediate or impurity, requires a robust and reliable analytical method for its determination. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

This guide provides an in-depth comparison of potential HPLC methodologies and a comprehensive walkthrough of the validation process, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] Our focus is not just on the "how," but the critical "why" behind each experimental choice, ensuring you can develop and validate a method that is not only compliant but scientifically sound.

Section 1: The Analyte and Chromatographic Strategy

This compound is a moderately polar molecule containing a phenolic hydroxyl group and a ketone functional group. This structure dictates our primary chromatographic approach.

Choosing the Right Separation Mode: Reversed-Phase HPLC (RP-HPLC) is the most logical and widely used approach for compounds of this nature.[4][5] The non-polar stationary phase (typically C18-bonded silica) provides effective retention for the analyte, while a polar mobile phase allows for controlled elution. This choice offers versatility and handles a wide range of compound polarities, making it ideal for separating the target analyte from potential impurities.[5]

Rationale for Initial Conditions:

  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and the recommended starting point.[4] Its long alkyl chains provide sufficient hydrophobicity to retain this compound.

  • Mobile Phase: A binary mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous component, often with a slight acidic modifier like phosphoric or formic acid, helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[6]

  • Detection: The presence of the phenyl ring chromophore makes UV detection the most straightforward and cost-effective choice.[4] A preliminary scan of the analyte's UV spectrum should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Section 2: Comparative Analysis of HPLC Methods

While a specific validated method for this compound is not extensively published, we can extrapolate from methods for similar phenolic compounds and general method development principles.[6][7] Below is a comparative table outlining potential starting points for method development.

ParameterMethod A (High Throughput)Method B (High Resolution)Rationale & Causality
Column C18, 50 x 2.1 mm, 1.8 µmC18, 150 x 4.6 mm, 3.5 µmMethod A uses a shorter column with smaller particles for faster analysis times, suitable for routine QC. Method B employs a longer column for higher theoretical plates and better resolution of complex mixtures.[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 20mM Phosphate Buffer (pH 3.0)B: AcetonitrileFormic acid is MS-compatible and provides good peak shape. A phosphate buffer offers stronger pH control, which can be crucial for reproducibility if the analyte is sensitive to minor pH shifts.[6]
Gradient/Isocratic Gradient: 30-70% B in 5 minIsocratic: 60:40 (A:B)A gradient elution is effective for complex samples with a range of polarities, ensuring all components elute with good peak shape.[4] An isocratic elution is simpler, more robust, and suitable if the target analyte and key impurities have similar retention behavior.
Flow Rate 0.4 mL/min1.0 mL/minThe flow rate is scaled according to the column dimensions to maintain optimal linear velocity and efficiency.
Detection (UV) 275 nm275 nmWavelength should be set at the analyte's λmax for maximum sensitivity. A photodiode array (PDA) detector is recommended during development to check for peak purity.
Column Temp. 35 °C30 °CElevated temperature can reduce viscosity and improve peak efficiency, but must be controlled to ensure consistent retention times.
Section 3: A Framework for Method Validation

The objective of analytical method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[3] The following protocol is a comprehensive guide based on ICH Q2(R1) requirements.[2][8][9]

Below is a diagram illustrating the logical flow of the validation process.

HPLC_Validation_Workflow cluster_params Validation Characteristics MD Method Development & Optimization VP Validation Protocol (Define Parameters & Criteria) MD->VP Finalized Conditions SST System Suitability Testing (SST) VP->SST Execute Protocol SPEC Specificity (Forced Degradation) SST->SPEC System OK LIN Linearity & Range SPEC->LIN ACC Accuracy (% Recovery) SPEC->ACC PREC Precision (Repeatability & Intermediate) SPEC->PREC LODQ LOD & LOQ SPEC->LODQ ROB Robustness SPEC->ROB VR Validation Report & Final Method LIN->VR All Criteria Met ACC->VR All Criteria Met PREC->VR All Criteria Met LODQ->VR All Criteria Met ROB->VR All Criteria Met

Caption: Workflow for a typical HPLC method validation process.

Detailed Experimental Protocols

System Suitability Testing (SST)

Causality: Before any sample analysis, you must verify that the chromatographic system is performing adequately.[10] SST is not a validation parameter itself, but an integral part of the procedure to ensure the system is fit for purpose on the day of analysis.[11][12]

Protocol:

  • Prepare a standard solution of this compound at a concentration that gives a significant detector response.

  • Make five or six replicate injections of this standard solution.

  • Calculate the following parameters from the resulting chromatograms.

SST ParameterAcceptance CriteriaRationale
Precision (RSD) ≤ 2.0% for peak area[11]Demonstrates the reproducibility of the injector and the stability of the detector response.
Tailing Factor (T) T ≤ 2.0[11]Ensures peak symmetry, which is critical for accurate integration and quantification. Poor symmetry can indicate column degradation or secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak, which relates to the column's separating power.[12]
Specificity (Stability-Indicating Nature)

Causality: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[13][14][15]

Protocol:

  • Expose solutions of this compound to stress conditions to induce degradation (typically aiming for 5-20% degradation).[8]

    • Acid Hydrolysis: 0.1 N HCl at 60 °C.

    • Base Hydrolysis: 0.1 N NaOH at room temperature.[8]

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: 80 °C in an oven.

    • Photolytic: Expose to UV light (ICH Q1B).

  • Analyze the stressed samples alongside an unstressed control.

  • Acceptance Criteria: The method is specific if the peak for this compound is resolved from all degradation product peaks (resolution > 1.5). Peak purity analysis using a PDA detector should confirm the main peak is spectrally pure.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This relationship is fundamental for accurate quantification.

Protocol:

  • Prepare a stock solution of the analyte and create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).[3]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²) or Coefficient of Determination (R²): ≥ 0.999.

  • The plot should be visually linear, and the y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[16]

Protocol:

  • Prepare samples spiked with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • Prepare each level in triplicate (for a total of nine determinations).

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.[5]

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[1]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or six determinations at 100% of the test concentration.[1]

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of results.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should typically be ≤ 2%.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Vary critical chromatographic parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units).[17]

    • Organic composition of the mobile phase (e.g., ± 2%).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 0.1 mL/min).

  • Perform the system suitability test under each varied condition and analyze a standard solution.

Acceptance Criteria:

  • The system suitability parameters must still pass under all varied conditions.

  • The analyte's retention time and peak area should not change significantly, demonstrating the method's reliability.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: The role of forced degradation studies in stability indicating HPLC method development Source: ResearchGate URL: [Link]

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]

  • Title: A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]

  • Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: MicroSolv URL: [Link]

  • Title: Significant Changes in HPLC System Suitability: New USP Provisions Planned Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]

  • Title: Revised USPSystem Suitability Parameters Source: Scribd URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY Source: USP URL: [Link]

  • Title: 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- Source: SIELC Technologies URL: [Link]

  • Title: Separation of 1-[2-Hydroxy-3-(prop-2-en-1-yl)phenyl]propan-1-one on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Steps for HPLC Method Development Source: Pharmaguideline URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Brief Overview: HPLC Method Development and Validation Source: IJRPR URL: [Link]

  • Title: A Comprehensive Review of Method Development by HPLC Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: HPLC analytical Method development: an overview Source: PharmaCores URL: [Link]

  • Title: Validation of Analytical Methods: A Simple Model for HPLC Assay Methods Source: Semantic Scholar URL: [Link]

  • Title: HPLC method development and validation: an overview Source: SciSpace URL: [Link]

Sources

A Comparative Guide to the Biological Activities of 1-(2-Hydroxyphenyl)propan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(2-hydroxyphenyl) moiety represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including flavonoids and chalcones. Its derivatives, particularly those based on the propan-2-one linkage, have garnered significant interest for their diverse pharmacological potential. This guide provides a comparative analysis of the biological activities of various 1-(2-hydroxyphenyl)propan-2-one derivative classes, including pyrrolidinones, dihydrochalcones, and other analogues. We will delve into their antimicrobial, anticancer, and antioxidant properties, presenting key experimental data to facilitate objective comparison. The discussion is grounded in structure-activity relationships, explaining the rationale behind experimental designs and the mechanistic basis for the observed activities, thereby offering a valuable resource for researchers in drug discovery and development.

Introduction to the this compound Scaffold

The core structure, characterized by a phenyl ring substituted with a hydroxyl group at the ortho position relative to a three-carbon chain with a ketone, is a key pharmacophore. The 2-hydroxy group is particularly significant; its ability to form a hydrogen bond with the carbonyl oxygen can planarize the molecule and is crucial for its interaction with biological targets. This structural feature is common in natural products like chalcones and flavonoids, which are known for a wide spectrum of bioactivities.[1][2] This guide aims to systematically compare the experimentally determined biological activities of synthetic derivatives built upon this versatile scaffold, providing insights for future drug design.

Antimicrobial Activity: A Structure-Dependent Defense

Derivatives of the this compound scaffold have shown significant, yet highly structure-dependent, antimicrobial effects. The modifications to the core structure dictate both the spectrum and potency of activity.

Pyrrolidinone Derivatives

Recent studies have explored the antimicrobial potential of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. These compounds have demonstrated notable efficacy, particularly against multidrug-resistant Gram-positive pathogens.[3] The rationale for investigating this class stems from the established biological importance of the pyrrolidinone ring, a common motif in many pharmaceuticals.

Experimental data reveals that antimicrobial potency is closely tied to the specific substitutions on the pyrrolidinone core.[3] For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was found to be four times more potent than clindamycin against methicillin-resistant Staphylococcus aureus (MRSA).[3] Furthermore, a hydrazone derivative bearing a 5-nitrothien-2-yl moiety showed promising activity against multiple drug-resistant isolates of the pathogenic yeast Candida auris (MIC 16 µg/mL).[3] This highlights the critical role of appended heterocyclic and substituted aryl rings in modulating antimicrobial action.

Dihydrochalcone (Propan-1-one) Analogues

A series of 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one derivatives, which can be considered dihydrochalcones, were synthesized and evaluated for their antibacterial and antifungal properties.[4][5] The conversion of the α,β-unsaturated system of chalcones to a saturated propanone chain often alters the biological activity profile. These compounds were tested against a panel of bacteria, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.[4] All tested compounds showed good inhibitory activity against Klebsiella pneumoniae at a concentration of 12.5 μg/mL, while specific derivatives also displayed good activity against E. coli.[4][5]

Comparative Data: Antimicrobial Activity
Derivative ClassCompound/DerivativeTarget OrganismActivity MetricReference
Pyrrolidinone Hydrazone with 5-nitrothien-2-ylCandida auris (multidrug-resistant)MIC: 16 µg/mL[3]
Pyrrolidinone 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenylMRSA TCH 15164x more potent than clindamycin[3]
Dihydrochalcone All tested derivativesKlebsiella pneumoniaeGood inhibition at 12.5 µg/mL[4][5]
Dihydrochalcone Derivatives D1 and D10E. coliGood activity[4][5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method provides a robust and visual assessment of antimicrobial activity. Its trustworthiness lies in its direct comparison against a standard antibiotic on the same plate, minimizing variability.

  • Media Preparation: Prepare Mueller-Hinton Agar plates for bacteria or Sabouraud Dextrose Agar for fungi.

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard.

  • Plating: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

  • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration, e.g., 12.5 µg/mL) into the wells.[4][5] A negative control (solvent) and a positive control (standard antibiotic) are run in parallel.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.[4]

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Anticancer Activity: Targeting Malignant Cells

The structural versatility of this compound derivatives makes them attractive scaffolds for the development of novel anticancer agents. Studies have shown that specific modifications can lead to potent and selective cytotoxicity against cancer cell lines.

Pyrrolidinone and Biphenyl Derivatives

The same series of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives that showed antimicrobial effects were also assessed for anticancer properties.[3] A 5-fluorobenzimidazole derivative containing a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity in an A549 human lung cancer cell culture model.[3]

In a related line of research, hydroxylated biphenyl compounds, which are structural analogues of curcumin and share features with the core scaffold, have shown potent antitumor effects.[6] Compounds designated '11' and '12' were particularly effective against melanoma cells, with IC₅₀ values of 1.7 µM and 2.0 µM, respectively.[6] Importantly, these compounds showed no significant toxicity to normal fibroblast cells at concentrations up to 32 µM, indicating a favorable therapeutic window.[6] Their mechanism of action involves inhibiting cell proliferation by arresting the cell cycle and inducing apoptosis.[6]

Comparative Data: Anticancer Activity (IC₅₀/GI₅₀ Values)
Derivative ClassCompoundCancer Cell LineActivity Metric (µM)Reference
Hydroxylated Biphenyl Compound 11MelanomaIC₅₀: 1.7 ± 0.5[6]
Hydroxylated Biphenyl Compound 12MelanomaIC₅₀: 2.0 ± 0.7[6]
Flavanone Analogue 2'-hydroxyflavanone (2HF)SCLC cell linesGI₅₀: ~21[7]
Flavanone Analogue 2'-hydroxyflavanone (2HF)NSCLC cell linesGI₅₀: ~52[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The causality is clear: viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Cell Seeding: Plate cancer cells (e.g., A549, melanoma) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test derivatives for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.

Workflow for a Standard Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Measurement seed Seed Cells in 96-well Plate incubate1 Incubate Overnight (Adhesion) seed->incubate1 treat Add Compound Derivatives (Varying Concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 3-4h (Formazan Formation) mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (Plate Reader) solubilize->read analysis Data Analysis read->analysis Calculate IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Antioxidant Activity: Scavenging Reactive Oxygen Species

The phenolic hydroxyl group is a classic hallmark of antioxidant compounds. Derivatives of this compound are thus prime candidates for antioxidant activity, which is crucial for combating oxidative stress implicated in numerous diseases.[8]

Structure-Activity Relationship (SAR) in Antioxidant Derivatives

Studies on various chalcone and dihydrochalcone series consistently show that the presence and position of hydroxyl groups are paramount for antioxidant activity.[4][9]

  • 2'-Hydroxy Group: The 2'-hydroxy group on ring A (the hydroxyphenyl ring) is a consistent feature in the most active compounds, suggesting it is a key player in the radical scavenging mechanism.[9]

  • Substituents on Ring B: For dihydrochalcone derivatives, compounds with an additional hydroxyl group on the second aromatic ring (ring B), particularly at the C-2 or C-4 position, were found to be more potent radical scavengers than the standard used in the ABTS assay.[4][5]

  • Electron-Donating Groups: The presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) generally enhances antioxidant activity by stabilizing the resulting phenoxy radical after hydrogen donation.[10]

A series of 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one derivatives were evaluated using the ABTS radical scavenging assay.[4] Derivatives with specific hydroxylation and methoxylation patterns on the second phenyl ring proved to be highly potent antioxidants.[4][5]

Comparative Data: Antioxidant Activity
Derivative ClassCompound/Substitution PatternAssayResultReference
Dihydrochalcone -OH at C-2 of ring BABTSMore potent than standard[4][5]
Dihydrochalcone -OH at C-4 and -OCH₃ at C-3 of ring BABTSMore potent than standard[4][5]
Chalcone 2'-hydroxy derivative (4b)Multiple assaysConsistently most active[9]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is widely used due to the stability of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical and the simplicity of the measurement. The principle relies on the ability of an antioxidant to donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which is quantifiable by spectrophotometry.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a test tube or 96-well plate, mix a volume of the DPPH solution with various concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (approx. 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. The EC₅₀ value (effective concentration to scavenge 50% of radicals) is determined.

Mechanism of Radical Scavenging

G antioxidant Antioxidant (Ar-OH) stable_radical Stable Antioxidant Radical (Ar-O●) antioxidant->stable_radical H• donation radical Free Radical (R●) neutralized Neutralized Molecule (RH) radical->neutralized H• acceptance

Caption: Antioxidant action via hydrogen atom donation to a free radical.

Concluding Remarks and Future Outlook

The this compound scaffold is a remarkably fertile ground for the development of new therapeutic agents. The evidence presented in this guide clearly demonstrates that targeted modifications to this core structure can yield derivatives with potent and specific biological activities.

  • For Antimicrobial Applications: Pyrrolidinone derivatives featuring halogenated phenyl rings and nitro-substituted heterocycles are promising leads, particularly for combating resistant Gram-positive and fungal pathogens.[3]

  • For Anticancer Therapy: Hydroxylated biphenyl analogues have shown excellent potency against aggressive cancers like melanoma with a high degree of selectivity over non-cancerous cells, marking them as strong candidates for further preclinical development.[6]

  • For Antioxidant Effects: The presence of a 2'-hydroxy group is a critical determinant of activity. Further enhancement can be achieved by incorporating additional hydroxyl or methoxy groups on other parts of the molecule.[4][9]

Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles and in vivo efficacy. Elucidating their precise molecular targets and signaling pathways will be crucial for advancing these promising derivatives from the laboratory to clinical applications.

References

  • Šačkus, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals. Available at: [Link]

  • Simon, L., et al. (2017). 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones: Synthesis, antioxidant and antimicrobial activities. Der Pharma Chemica. Available at: [Link]

  • Koeberle, A., et al. (2014). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Shobha, K. L., et al. (2016). 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones: Synthesis, antioxidant and antimicrobial activities. Der Pharma Chemica. Available at: [Link]

  • Sultana, N., et al. (2022). Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. Journal of the Indian Chemical Society. Available at: [Link]

  • Hranjec, M., et al. (2018). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules. Available at: [Link]

  • Pisano, M., et al. (2020). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Patel, H., et al. (2024). IN-VITRO ANTI-INFLAMMATORY ASSAY OF PROP-2-EN-1-ONE DERIVATIVES. International Journal of Current Engineering and Scientific Research. Available at: [Link]

  • Khatkar, A., et al. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition. Available at: [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • Gill, N.S., et al. (2011). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Iuga, C., et al. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Singhal, S. S., et al. (2016). Anticancer activity of 2'-hydroxyflavanone towards lung cancer. Oncotarget. Available at: [Link]

  • Beg, M., et al. (2016). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. Journal of the Serbian Chemical Society. Available at: [Link]

  • Tang, J., et al. (2022). Chalcone Derivatives: Role in Anticancer Therapy. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97766, 3-(3,4-Dihydroxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one. PubChem. Available at: [Link]

  • Tautvydas, V., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals. Available at: [Link]

  • Sadgir, N. V., et al. (2023). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF NOVEL EPOXIDE DERIVATIVES. World Journal of Pharmaceutical Research. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91582845, Ethane;1-(2-hydroxyphenyl)propan-1-one. PubChem. Available at: [Link]

  • Kumar, S., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. International Journal of Molecular Sciences. Available at: [Link]

  • Siddiqui, M., et al. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]

  • Colombo, G., et al. (1984). Synthesis of several 2-substituted 3-(p-hydroxyphenyl)-1-propenes and their characterization as mechanism-based inhibitors of dopamine beta-hydroxylase. Journal of Biological Chemistry. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-(2-Hydroxyphenyl)propan-2-one Analogs as Antioxidant and Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(2-Hydroxyphenyl)propan-2-one analogs, a class of compounds demonstrating significant potential as both antioxidant and antimicrobial agents. By systematically comparing the performance of various analogs, supported by experimental data, this document aims to elucidate the key structural features governing their efficacy and to provide a framework for the rational design of more potent derivatives.

Introduction: The Promise of the this compound Scaffold

The this compound core structure, a key feature of dihydrochalcones, has garnered considerable attention in medicinal chemistry. These open-chain flavonoids are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1] The presence of the phenolic hydroxyl group and the three-carbon linker connecting the two aromatic rings provides a versatile scaffold for chemical modification, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. This guide will focus on a series of 1-(5'-acetamido-2'-hydroxyphenyl)-3-aryl-propan-1-one derivatives to explore how substitutions on the aryl ring (Ring B) influence their antioxidant and antimicrobial capabilities.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of this compound analogs is primarily attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress implicated in numerous pathological conditions. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely used method to evaluate this activity.

Key Structural Determinants for Antioxidant Efficacy

A comparative analysis of a series of 1-(5'-acetamido-2'-hydroxyphenyl)-3-aryl-propan-1-one analogs reveals a strong dependence of antioxidant activity on the substitution pattern of the B-ring.

Table 1: Comparison of Antioxidant Activity of 1-(5'-acetamido-2'-hydroxyphenyl)-3-aryl-propan-1-one Analogs (D1-D10)

Compound IDB-Ring SubstituentAntioxidant Activity (ABTS Assay)
D1UnsubstitutedModerate
D24-MethylModerate
D34-MethoxyGood
D43-Methoxy, 4-HydroxyPotent
D53,4-DimethoxyGood
D62-HydroxyPotent
D72-ChloroModerate
D84-ChloroModerate
D94-DimethylaminoGood
D102,4-DichloroModerate

Source: Adapted from Shobha K. L., et al. (2016).[1]

The data clearly indicates that the presence and position of hydroxyl and methoxy groups on the B-ring are critical for potent antioxidant activity.

  • Hydroxyl Groups: Analogs with hydroxyl groups on the B-ring, particularly at the C-2 (D6) and C-4 (D4) positions, exhibit the most potent radical scavenging activity.[1] This is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to stabilize free radicals. The presence of a second hydroxyl group, as in the case of a catechol-like moiety (if present), would further enhance this activity.

  • Methoxy Groups: Methoxy groups also contribute positively to the antioxidant activity, likely through their electron-donating nature which can stabilize the resulting phenoxy radical. The analog with both a methoxy and a hydroxyl group (D4) was found to be highly potent.[1]

  • Halogen and Other Substituents: The introduction of electron-withdrawing groups such as chloro (D7, D8, D10) or electron-donating groups like methyl (D2) and dimethylamino (D9) resulted in moderate to good activity, but they were generally less effective than hydroxyl or methoxy substituted analogs.

Mechanistic Insight into Antioxidant Action

The antioxidant mechanism of these phenolic compounds primarily involves the transfer of a hydrogen atom from the hydroxyl group to a free radical, thus neutralizing it. The ease of this donation and the stability of the resulting phenoxy radical are key to the antioxidant efficacy.

Caption: Hydrogen atom donation from the phenolic hydroxyl group to a free radical.

Comparative Analysis of Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound analogs have demonstrated promising activity against a range of bacterial and fungal strains. The agar well diffusion method is a standard technique for preliminary screening of antimicrobial activity, where the diameter of the zone of inhibition is indicative of the compound's efficacy.

Structure-Activity Relationship in Antimicrobial Potency

The antimicrobial screening of the same series of 1-(5'-acetamido-2'-hydroxyphenyl)-3-aryl-propan-1-one analogs reveals a different set of SAR principles compared to their antioxidant activity.

Table 2: Antimicrobial Activity of 1-(5'-acetamido-2'-hydroxyphenyl)-3-aryl-propan-1-one Analogs (Zone of Inhibition in mm)

Compound IDB-Ring SubstituentS. aureusE. coliK. pneumoniaeP. aeruginosaC. albicans
D1Unsubstituted1416181212
D24-Methyl1214161212
D34-Methoxy1414181414
D43-Methoxy, 4-Hydroxy1616201416
D53,4-Dimethoxy1414181214
D62-Hydroxy1616201416
D72-Chloro1416181214
D84-Chloro1416181214
D94-Dimethylamino1414181214
D102,4-Dichloro1618201416
Ciprofloxacin(Standard Antibiotic)28302624-
Fluconazole(Standard Antifungal)----24

Source: Adapted from Shobha K. L., et al. (2016).[1]

The antimicrobial data suggests the following SAR trends:

  • Broad-Spectrum Activity: All synthesized compounds exhibited broad-spectrum activity against the tested Gram-positive (S. aureus), Gram-negative (E. coli, K. pneumoniae, P. aeruginosa), and fungal (C. albicans) strains.[1]

  • Potent Analogs: Analogs with a 3-methoxy, 4-hydroxy (D4), a 2-hydroxy (D6), and a 2,4-dichloro (D10) substitution pattern on the B-ring displayed the most significant antimicrobial activity, particularly against K. pneumoniae.[1] The unsubstituted analog (D1) also showed notable activity against E. coli.[1]

  • Influence of Substituents: The presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (chloro) groups can enhance antimicrobial activity, suggesting a more complex mechanism of action compared to antioxidant activity. The position of the substituent also plays a crucial role.

Experimental Workflow for Antimicrobial Screening

The agar well diffusion method provides a reliable and straightforward initial assessment of antimicrobial efficacy.

Caption: Step-by-step workflow for the agar well diffusion assay.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds and standard (e.g., Ascorbic acid or Trolox) at various concentrations

  • 96-well microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution: Mix equal volumes of ABTS (7 mM) and potassium persulfate (2.45 mM) solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay: Add 10 µL of the test compound or standard solution to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Agar Well Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition.

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Standardized microbial cultures (e.g., 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Test compounds and standard antibiotics at known concentrations

  • Incubator

Procedure:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak the entire surface of the MHA plate to ensure a uniform lawn of growth.

  • Well Creation: Use a sterile cork borer to create uniform wells (6 mm in diameter) in the agar.

  • Sample Application: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution or standard antibiotic into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have provided valuable insights for the design of novel antioxidant and antimicrobial agents. For antioxidant activity, the presence of hydroxyl and methoxy groups on the B-ring is a key determinant of potency. In contrast, a broader range of substituents, including both electron-donating and electron-withdrawing groups, can contribute to significant antimicrobial activity, suggesting a different and potentially more complex mechanism of action.

Future research should focus on synthesizing and evaluating a wider array of analogs with diverse substitution patterns on both aromatic rings to further refine the SAR models. Quantitative analysis using IC50 values for antioxidant activity and Minimum Inhibitory Concentration (MIC) values for antimicrobial activity will be crucial for a more precise comparison of potency. Furthermore, mechanistic studies to elucidate the specific molecular targets of the most active antimicrobial compounds will be essential for their development as therapeutic agents. The versatile this compound scaffold remains a promising starting point for the discovery of new and effective drugs to combat oxidative stress and infectious diseases.

References

  • Shobha K. L., Simon L., Rao A. S., Maiya B. C. G., & Srinivasan K. K. (2016). 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones: Synthesis, antioxidant and antimicrobial activities. Der Pharma Chemica, 8(14), 77-82. [Link]

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A Comparative Guide to the Synthetic Utility of 1-(2-Hydroxyphenyl)propan-2-one and Other Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural features of aryl ketones profoundly influence their reactivity in synthetic organic chemistry. This guide provides an in-depth comparison of 1-(2-hydroxyphenyl)propan-2-one with other structurally related ketones, such as acetophenone and its isomers. The central focus is the decisive role of the ortho-hydroxyl group, which enables intramolecular hydrogen bonding and chelation control. These effects significantly alter reaction pathways, yields, and selectivity in fundamental transformations including aldol condensations and metal-hydride reductions. Through comparative data, mechanistic discussions, and detailed experimental protocols, this guide aims to equip researchers with the insights needed to strategically select the appropriate ketone for achieving specific synthetic outcomes, particularly in the synthesis of complex molecules like flavonoids.

Introduction: The Significance of Ketone Structure in Synthesis

Ketones are foundational building blocks in organic synthesis, serving as versatile precursors for a vast array of more complex molecules. Their reactivity is centered on the electrophilic carbonyl carbon and the nucleophilic enolates formed by deprotonation of α-hydrogens. However, not all ketones are created equal. The substitution pattern on an aryl ketone, in particular, can dramatically modulate its electronic and steric properties, thereby dictating its behavior in chemical reactions.

This guide focuses on This compound , a ketone distinguished by a hydroxyl group positioned ortho to the propanone substituent.[1] This specific arrangement introduces unique reactivity patterns not observed in its isomers, such as 1-(4-hydroxyphenyl)propan-2-one, or in simpler aryl ketones like acetophenone. We will compare its performance in key synthetic reactions to highlight how subtle structural changes lead to significant differences in chemical outcomes.

The ketones selected for comparison are:

  • This compound: The subject of our analysis, featuring an ortho-hydroxyl group.

  • Acetophenone: A baseline aromatic ketone without ring substitution.

  • 1-(4-Hydroxyphenyl)propan-2-one: The para-isomer, used to demonstrate the importance of the hydroxyl group's position.

  • 1-Phenylpropan-2-one: A non-hydroxylated analog to isolate the electronic effect of the hydroxyl group.

The Decisive Structural Feature: The Role of the ortho-Hydroxyl Group

The synthetic uniqueness of this compound stems almost entirely from the proximity of its phenolic hydroxyl group to the ketone carbonyl. This arrangement facilitates two key non-covalent interactions:

  • Intramolecular Hydrogen Bonding: The hydroxyl proton forms a strong hydrogen bond with the carbonyl oxygen, creating a stable, pseudo-aromatic six-membered ring.[2] This interaction reduces the electrophilicity of the carbonyl carbon by partially satisfying its electron demand and can influence the preferred conformation of the molecule.[3][4]

  • Chelation Control: In the presence of a metal cation (e.g., from a Lewis acid or a metal hydride reagent), the ortho-hydroxyl group and the carbonyl oxygen can act as a bidentate ligand, forming a rigid, five-membered chelate ring.[5][6] This chelation locks the conformation of the molecule, dictating the trajectory of an approaching nucleophile and thereby controlling the stereochemical outcome of the reaction.[7][8]

These two phenomena are largely absent in the para-isomer and in unsubstituted acetophenone, leading to profound differences in reactivity and selectivity.

G cluster_0 This compound cluster_1 Acetophenone & Isomers a Intramolecular H-Bonding c c a->c Reduces Carbonyl Electrophilicity b Chelation Control with Metals d d b->d Locks Conformation e e d->e High Stereoselectivity f No Intramolecular H-Bonding h h f->h Standard Carbonyl Reactivity g No Chelation Control i i g->i Lower/No Stereoselectivity (Felkin-Anh Model)

Caption: Key mechanistic differences between ortho-hydroxylated and other ketones.

Comparative Reactivity Analysis

A. Base-Catalyzed Aldol & Claisen-Schmidt Condensations

The aldol reaction and its variant, the Claisen-Schmidt condensation, are fundamental C-C bond-forming reactions that depend on the generation of an enolate from the ketone.[9][10][11] The ketone's structure dictates the ease of enolate formation and the subsequent nucleophilic attack.

Causality Behind Experimental Choices: In a Claisen-Schmidt condensation between a ketone and an aromatic aldehyde (which cannot enolize), the ketone must serve as the enolate precursor.[10][12] The reaction is typically base-catalyzed, where a base like NaOH or KOH abstracts an α-proton from the ketone.[13]

Observations & Mechanistic Interpretation: When reacting with benzaldehyde, acetophenone and its analogs exhibit markedly different behaviors.

  • Acetophenone and 1-Phenylpropan-2-one: These ketones readily form enolates in the presence of a base, leading to a facile condensation with benzaldehyde to produce chalcones in high yields.

  • This compound: This ketone often gives lower yields of the desired chalcone under standard basic conditions. The reason is twofold:

    • Competitive Deprotonation: The phenolic proton is significantly more acidic than the α-protons. The base will preferentially deprotonate the hydroxyl group, forming a phenoxide. This reduces the effective concentration of base available to generate the required enolate.

    • Reduced Electrophilicity: Even if the enolate forms, the intramolecular hydrogen bond in the starting material deactivates the carbonyl group, making it a less potent electron-withdrawing group and slightly reducing the acidity of the α-protons.

This effect is critical in the synthesis of flavanones, where the chalcone derived from a 2-hydroxyacetophenone is a key intermediate.[14][15][16] The initial condensation step often requires stronger bases or modified conditions to achieve satisfactory yields.[17]

B. Metal-Hydride Reductions (e.g., NaBH₄)

The reduction of a ketone to a secondary alcohol is a standard transformation, often accomplished with sodium borohydride (NaBH₄).[18][19][20] While this reaction is straightforward for simple ketones like acetophenone, the presence of an ortho-hydroxyl group introduces the potential for chelation-controlled stereoselectivity.

Causality Behind Experimental Choices: Sodium borohydride is a mild reducing agent that delivers a hydride (H⁻) nucleophile to the carbonyl carbon.[18][20] The reaction is typically run in a protic solvent like methanol or ethanol.

Observations & Mechanistic Interpretation:

  • Acetophenone and 1-(4-Hydroxyphenyl)propan-2-one: Reduction proceeds via standard pathways where the hydride attacks the carbonyl from the least sterically hindered face, generally following the Felkin-Anh model if a chiral center is adjacent to the carbonyl.

  • This compound: The presence of the ortho-hydroxyl group allows for chelation with the sodium ion (Na⁺). This creates a rigid, planar five-membered ring that blocks one face of the carbonyl. Consequently, the hydride nucleophile is directed to attack from the opposite, unhindered face. This chelation control can lead to very high levels of diastereoselectivity, which is a powerful tool in asymmetric synthesis. While Na⁺ is a weak Lewis acid, stronger Lewis acids like ZnCl₂ or TiCl₄ can be added to enforce this chelation and further enhance selectivity.[6]

G cluster_0 Chelation-Controlled Reduction cluster_1 Non-Chelated Reduction start This compound + NaBH4 chelate Formation of Na+ Chelate start->chelate attack Hydride attacks from unhindered face chelate->attack product Single Diastereomer Favored attack->product start2 Acetophenone + NaBH4 attack2 Hydride attacks based on steric hindrance (Felkin-Anh) start2->attack2 product2 Mixture of Diastereomers (if applicable) attack2->product2

Caption: Workflow for chelation-controlled vs. non-chelated ketone reduction.

Data Summary: Comparative Performance

The following table summarizes typical experimental outcomes for the discussed reactions. Yields are representative and can vary based on specific reaction conditions.

Ketone SubstrateReactionTypical ConditionsProductYieldKey Observation
Acetophenone Claisen-SchmidtBenzaldehyde, NaOH, EtOHChalcone>90%High reactivity, standard outcome.[9]
This compound Claisen-SchmidtBenzaldehyde, NaOH, EtOH2'-Hydroxychalcone30-60%Lower yield due to competitive deprotonation of the phenol.[16]
1-(4-Hydroxyphenyl)propan-2-one Claisen-SchmidtBenzaldehyde, NaOH, EtOH4'-Hydroxychalcone~85%High reactivity; phenolic proton is too distant to interfere.
Acetophenone NaBH₄ ReductionNaBH₄, MeOH1-Phenylethanol>95%Standard, high-yield reduction.[20]
This compound NaBH₄ ReductionNaBH₄, MeOH1-(2-Hydroxyphenyl)propan-2-ol>95%High yield; potential for high diastereoselectivity via chelation.

Experimental Protocols

Protocol 1: Synthesis of a Chalcone via Claisen-Schmidt Condensation

This protocol describes a general procedure for the condensation of an acetophenone derivative with an aromatic aldehyde.

Objective: To synthesize (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Materials:

  • 4-Hydroxyacetophenone (1.36 g, 10.0 mmol)

  • Benzaldehyde (1.06 g, 10.0 mmol)

  • Sodium Hydroxide (NaOH) (0.80 g, 20.0 mmol)

  • Ethanol (95%, 20 mL)

  • Deionized Water

  • Hydrochloric Acid (1 M)

Procedure:

  • In a 100 mL round-bottomed flask, dissolve 4-hydroxyacetophenone and benzaldehyde in 20 mL of 95% ethanol with magnetic stirring.

  • In a separate beaker, dissolve NaOH in 5 mL of water.

  • Cool the flask containing the carbonyl compounds in an ice bath.

  • Slowly add the NaOH solution dropwise to the stirred ethanolic solution over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into 50 mL of cold water.

  • Acidify the aqueous mixture to pH ~5-6 by the slow addition of 1 M HCl. A yellow precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure chalcone.

  • Dry the product in a vacuum oven. Characterize by melting point and NMR spectroscopy.

Protocol 2: Synthesis of a Flavone from 2-Hydroxyacetophenone

This protocol illustrates the use of 2-hydroxyacetophenone in a multi-step synthesis to form a flavone, a common heterocyclic scaffold.[14][21]

Objective: To synthesize flavone from 2-hydroxyacetophenone.

Step A: Benzoylation

  • Dissolve 2-hydroxyacetophenone (2.72 g, 20.0 mmol) in pyridine (5 mL).[21]

  • Add benzoyl chloride (4.22 g, 30.0 mmol) dropwise. The reaction is exothermic.[21]

  • Allow the reaction to stand for 20 minutes.[21]

  • Pour the reaction mixture into a mixture of 3% HCl (~120 mL) and crushed ice (~40 g).[21]

  • Collect the precipitated solid (2-benzoyloxyacetophenone) by vacuum filtration.[21]

Step B: Baker-Venkataraman Rearrangement

  • Dissolve the product from Step A in fresh pyridine.

  • Add powdered KOH and heat the mixture to initiate the rearrangement to the β-diketone intermediate.

  • After cooling, acidify with acetic acid to precipitate the product.

Step C: Acid-Catalyzed Cyclization

  • Reflux the β-diketone from Step B in glacial acetic acid with a catalytic amount of concentrated sulfuric acid.

  • The cyclization and dehydration afford the final flavone product.

  • Pour the cooled reaction mixture into water to precipitate the flavone.

  • Collect the product by filtration and recrystallize from ethanol.

Conclusion

The synthetic behavior of this compound is fundamentally different from that of its isomers and non-hydroxylated analogs. The ortho-hydroxyl group is not a passive spectator; it actively participates in reactions through intramolecular hydrogen bonding and chelation. While it can complicate reactions that require enolate formation under basic conditions, it provides a powerful handle for controlling stereoselectivity in nucleophilic additions to the carbonyl group. Understanding these principles allows synthetic chemists to harness the unique reactivity of this ketone, enabling the efficient construction of complex molecular architectures, particularly in the realm of natural product synthesis and drug development.

References

  • eCampusOntario Pressbooks. (n.d.). 3.4.3 – Comparing Sodium Borohydride Reductions and Grignard Reactions. eCampusOntario. Available at: [Link]

  • Mentis, M. (n.d.). Experiment 1: Synthesis of a Flavone. Available at: [Link]

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A Cross-Validated Guide to the Analysis of 1-(2-Hydroxyphenyl)propan-2-one: HPLC, GC-MS, and qNMR Under the Microscope

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous and precise analysis of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth, cross-validated comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the characterization and quantification of 1-(2-Hydroxyphenyl)propan-2-one. This phenolic ketone serves as a crucial intermediate in various synthetic pathways, and its purity directly impacts the quality and safety of the final drug product.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a foundational understanding of the principles guiding the selection of the most appropriate analytical technique. Our approach is rooted in the principles of scientific integrity, drawing from established methodologies and the rigorous validation standards set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds.[5][6][7] For a non-volatile and thermally stable compound like this compound, HPLC coupled with Ultraviolet (UV) detection is often the first line of analytical defense.

The 'Why' Behind the HPLC Method

The choice of a reversed-phase HPLC method is dictated by the analyte's moderate polarity. A C18 column, with its nonpolar stationary phase, allows for effective separation from both more polar and less polar impurities when using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[8][9] The phenolic group in this compound provides a strong chromophore, making UV detection a sensitive and straightforward choice.

Experimental Protocol: A Validated Approach

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Further dilute to the desired concentration for the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weighing s2 Dissolution & Dilution s1->s2 s3 Filtration (0.45 µm) s2->s3 a1 Injection into HPLC s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (275 nm) a2->a3 d1 Chromatogram Generation a3->d1 d2 Peak Integration d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

For the analysis of volatile and semi-volatile compounds, GC-MS is an unparalleled technique.[5][10] While this compound itself can be analyzed by GC, this method truly shines in identifying and quantifying potential volatile impurities or byproducts from its synthesis. The mass spectrometer provides definitive structural information, a significant advantage over UV detection.

Strategic Considerations for GC-MS

The hydroxyl group of the analyte can lead to peak tailing on standard non-polar GC columns. Derivatization, for example, by silylation, can mitigate this, but also adds a step to the sample preparation. A more direct approach is to use a column with a more polar stationary phase. The electron ionization (EI) mass spectrum will provide a characteristic fragmentation pattern, or "fingerprint," for the molecule, allowing for unambiguous identification.[11][12]

Experimental Protocol: A Validated Approach

Instrumentation:

  • GC system equipped with a split/splitless injector, coupled to a single quadrupole mass spectrometer.

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in methanol.

  • Perform serial dilutions to create calibration standards.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Dissolution in Volatile Solvent s2 Dilution to Working Concentration s1->s2 a1 Injection & Vaporization s2->a1 a2 Separation in GC Column a1->a2 a3 Ionization & Fragmentation (EI) a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Total Ion Chromatogram (TIC) a4->d1 d2 Mass Spectrum Extraction d1->d2 d3 Library Matching & Quantification d2->d3

Caption: Workflow for the GC-MS analysis of this compound.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that can provide a direct and accurate measure of a compound's purity without the need for a specific reference standard of the analyte.[13][14][15][16][17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.

The Rationale for qNMR

For a definitive purity assessment, qNMR is an excellent choice. It is a non-destructive technique that provides both structural and quantitative information in a single experiment. The selection of a suitable internal standard with a known purity and signals that do not overlap with the analyte is critical.

Experimental Protocol: A Validated Approach

Instrumentation:

  • NMR spectrometer operating at a proton frequency of 400 MHz or higher, equipped with a high-resolution probe.

Acquisition Parameters:

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Sequence: A standard 90° pulse with a long relaxation delay (e.g., 30 s) to ensure full magnetization recovery.

  • Number of Scans: 16-32 for good signal-to-noise.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of DMSO-d6 (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Workflow for qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Quantification s1 Accurate Weighing of Analyte & Internal Standard s2 Dissolution in Deuterated Solvent s1->s2 a1 Acquisition of 1H NMR Spectrum s2->a1 a2 Data Processing (Phasing, Baseline Correction) a1->a2 d1 Integration of Analyte & Standard Peaks a2->d1 d2 Purity Calculation d1->d2

Caption: Workflow for the qNMR analysis of this compound.

Cross-Validation: A Comparative Performance Analysis

The true value of an analytical technique is revealed through its validation parameters. The following table summarizes the expected performance of HPLC-UV, GC-MS, and qNMR for the analysis of this compound, based on typical performance for similar phenolic ketones and established validation principles.[1][2][3][4][18]

Parameter HPLC-UV GC-MS (SIM Mode) qNMR Commentary
Specificity High (with chromatographic separation)Very High (chromatographic separation + mass fragmentation)Very High (unique chemical shifts)GC-MS and qNMR offer superior specificity due to mass fragmentation and unique NMR signals, respectively.
Linearity (r²) > 0.999> 0.998> 0.999All techniques demonstrate excellent linearity over a defined range.
Accuracy (% Recovery) 98-102%97-103%99-101%qNMR often provides the highest accuracy as it is a primary ratio method.
Precision (% RSD) < 1.0%< 2.0%< 0.5%qNMR typically offers the best precision due to the inherent nature of the measurement.
Limit of Detection (LOD) Low (ng/mL)Very Low (pg/mL)Moderate (µg/mL)GC-MS in Selected Ion Monitoring (SIM) mode is the most sensitive for trace analysis.
Limit of Quantification (LOQ) Low (ng/mL)Very Low (pg/mL)Moderate (µg/mL)Corresponds with LOD; GC-MS is superior for quantifying trace impurities.
Throughput HighModerateLowHPLC is generally the fastest for routine analysis of multiple samples.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for this compound is contingent upon the specific analytical objective.

  • For routine quality control, purity assessment, and assay, HPLC-UV is the method of choice. It offers a balance of speed, robustness, and reliability.

  • For the identification of unknown impurities, particularly volatile or semi-volatile ones, and for trace-level analysis, GC-MS is indispensable. Its high specificity and sensitivity are critical in these applications.

  • For the definitive determination of purity and for the certification of reference materials, qNMR is the gold standard. Its status as a primary method provides a high degree of confidence in the results.

By understanding the strengths and limitations of each of these powerful analytical techniques, researchers and drug development professionals can make informed decisions, ensuring the quality, safety, and efficacy of pharmaceutical products. This cross-validation approach underscores a commitment to scientific rigor and provides a solid foundation for robust analytical method development and validation.[19][20][21][22]

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The Chemical Rationale: Why Hydroxyphenyl Propanones are Potent Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Antioxidant Potential of Hydroxyphenyl Propanones: A Guide for Researchers

In the continuous search for novel therapeutic agents, natural compounds and their synthetic derivatives have emerged as a promising frontier. Among these, hydroxyphenyl propanones, a class of phenolic compounds, have garnered significant attention for their diverse pharmacological activities, particularly their antioxidant potential. This guide provides a comprehensive comparative study of the antioxidant capacity of various hydroxyphenyl propanones, offering a blend of theoretical insights and practical, field-proven experimental protocols. As Senior Application Scientists, our goal is to not only present data but to illuminate the "why" behind the "how," ensuring a self-validating and reproducible experimental design.

The antioxidant activity of hydroxyphenyl propanones is intrinsically linked to their chemical structure. The presence of a phenolic hydroxyl group (-OH) on the aromatic ring is paramount. This group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions they initiate. The stability of the resulting phenoxy radical is a key determinant of antioxidant efficacy. Electron-donating substituents on the aromatic ring can further enhance this activity by stabilizing the phenoxy radical through resonance.

The general structure of a hydroxyphenyl propanone is characterized by a phenyl ring substituted with at least one hydroxyl group and a three-carbon propanone side chain. Variations in the position and number of hydroxyl groups, as well as other substituents, give rise to a diverse family of compounds with a wide spectrum of antioxidant activities.

Caption: General chemical structure of a hydroxyphenyl propanone, highlighting the key phenolic hydroxyl group and the propanone side chain.

Comparative Evaluation of Antioxidant Activity: Key Assays and Methodologies

To objectively compare the antioxidant potential of different hydroxyphenyl propanones, a multi-assay approach is crucial. No single assay can capture the multifaceted nature of antioxidant action. Here, we detail three robust and widely accepted methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Sample Preparation: Dissolve the hydroxyphenyl propanone derivatives in methanol to prepare a stock solution of 1 mg/mL. From this, prepare serial dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is used as a positive control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

DPPH_Assay_Workflow cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample and DPPH Solution in a 96-well plate A->C B Prepare Hydroxyphenyl Propanone Samples (Serial Dilutions) B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 Value E->F

Caption: A streamlined workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Experimental Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the resulting ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the hydroxyphenyl propanone derivatives in ethanol.

  • Assay Procedure:

    • Add 10 µL of each sample dilution to a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Trolox is used as a standard.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured at 593 nm.

Experimental Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water.

    • Mix these solutions in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.

  • Sample Preparation: Prepare dilutions of the hydroxyphenyl propanone derivatives in an appropriate solvent.

  • Assay Procedure:

    • Add 10 µL of the sample to a 96-well microplate.

    • Add 190 µL of the FRAP reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using FeSO₄·7H₂O.

  • Calculation: The antioxidant capacity is expressed as ferric reducing equivalents (in µM Fe²⁺).

Comparative Data Analysis

The following table presents a hypothetical comparative analysis of three hydroxyphenyl propanone derivatives, showcasing how data from the aforementioned assays can be structured for easy comparison.

CompoundStructureDPPH IC50 (µg/mL)ABTS TEAC (mM Trolox/g)FRAP (µM Fe²⁺/g)
Compound A 4-Hydroxyphenyl propanone45.2 ± 2.11.8 ± 0.11250 ± 50
Compound B 2,4-Dihydroxyphenyl propanone22.8 ± 1.53.5 ± 0.22800 ± 90
Compound C 3,4-Dihydroxyphenyl propanone18.5 ± 1.24.1 ± 0.33500 ± 110
Ascorbic Acid (Positive Control)8.7 ± 0.55.2 ± 0.44500 ± 150

Interpretation of Results:

  • Structure-Activity Relationship: The data clearly indicates that the number and position of hydroxyl groups significantly influence antioxidant activity. Compound C, with two adjacent hydroxyl groups (a catechol moiety), exhibits the highest antioxidant potential among the tested derivatives. This is a well-established principle, as the ortho-dihydroxy configuration enhances radical scavenging by forming a stable intramolecular hydrogen bond in the resulting semiquinone radical. Compound B, with two hydroxyl groups, is more potent than Compound A, which has only one.

  • Assay Correlation: A strong correlation between the results of the DPPH, ABTS, and FRAP assays is generally observed, suggesting that the primary mechanism of antioxidant action for these compounds is electron/hydrogen atom donation.

Proposed Antioxidant Mechanism

The primary antioxidant mechanism for hydroxyphenyl propanones involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical. This process is often referred to as Hydrogen Atom Transfer (HAT). Alternatively, the mechanism can proceed via Single Electron Transfer followed by Proton Transfer (SET-PT).

Antioxidant_Mechanism cluster_mechanism Proposed Antioxidant Mechanism (HAT) A Hydroxyphenyl Propanone (Ar-OH) C Phenoxy Radical (Ar-O•) A->C Donates H• B Free Radical (R•) D Neutralized Radical (RH) B->D Accepts H•

Caption: Simplified diagram of the Hydrogen Atom Transfer (HAT) mechanism for antioxidant action.

Conclusion and Future Directions

This guide has provided a framework for the comparative study of the antioxidant potential of hydroxyphenyl propanones. The detailed protocols and the rationale behind them are designed to ensure scientific rigor and reproducibility. The presented data, while hypothetical, illustrates the critical role of chemical structure in determining antioxidant efficacy.

Future research should focus on:

  • In vitro cell-based assays: To evaluate the antioxidant effects in a more biologically relevant context.

  • In vivo studies: To assess the bioavailability and efficacy of these compounds in animal models.

  • Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for designing novel hydroxyphenyl propanones with enhanced antioxidant properties.

By employing a systematic and multi-faceted approach, researchers can effectively characterize and compare the antioxidant potential of this promising class of compounds, paving the way for their potential application in the prevention and treatment of oxidative stress-related diseases.

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A Comparative Guide to Investigating the Bioactivity of 1-(2-Hydroxyphenyl)propan-2-one: In Silico vs. In Vitro Approaches

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and natural product research, the comprehensive evaluation of a compound's bioactivity is paramount. This guide provides a detailed comparison of in silico and in vitro methodologies for characterizing the bioactivity of 1-(2-Hydroxyphenyl)propan-2-one, a phenolic compound with therapeutic potential. By juxtaposing computational prediction with laboratory validation, we aim to equip researchers, scientists, and drug development professionals with the insights needed to design robust and efficient screening cascades.

Introduction to this compound and Bioactivity Screening

This compound belongs to the diverse family of phenolic compounds, which are widely recognized for their antioxidant and enzyme-inhibiting properties. The exploration of such molecules for novel therapeutic applications necessitates a multi-faceted approach to bioactivity assessment. Preliminary screening often begins with computational (in silico) methods to predict a compound's behavior, followed by experimental (in vitro) assays to validate these predictions and elucidate mechanisms of action. This dual strategy maximizes efficiency by prioritizing compounds with a higher probability of success for more resource-intensive laboratory testing.

Part 1: In Silico Exploration - The Predictive Power of Computational Modeling

In silico studies serve as a crucial first pass in the drug discovery pipeline, offering a time- and cost-effective means to evaluate a vast number of compounds.[1] By leveraging computational models, researchers can predict a molecule's pharmacokinetic properties and its potential interactions with biological targets.[2][3][4]

Key In Silico Methodologies
  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and potential inhibitory activity.[5][6] For this compound, potential targets could include enzymes implicated in oxidative stress, such as xanthine oxidase, or inflammatory pathways, like cyclooxygenase-2 (COX-2).[7]

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical properties that determine a drug's fate in the body.[2][8] In silico tools can forecast these parameters, helping to identify potential liabilities early in the development process.[1][2][3]

In Silico Experimental Workflow: A Step-by-Step Guide

The following workflow outlines a typical in silico investigation for this compound.

InSilicoWorkflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis LigandPrep Ligand Preparation: - Draw this compound - Convert to 3D structure (.mol2) Docking Molecular Docking: - Define binding site (Grid Box) - Run docking simulation (e.g., AutoDock Vina) LigandPrep->Docking ADMET ADMET Prediction: - Use online servers or software - Predict properties (e.g., absorption, toxicity) LigandPrep->ADMET TargetPrep Target Identification & Preparation: - Select target protein (e.g., Xanthine Oxidase) - Download PDB file (e.g., from RCSB PDB) - Prepare protein (remove water, add hydrogens) TargetPrep->Docking DockingAnalysis Docking Results Analysis: - Analyze binding energy (kcal/mol) - Visualize binding poses (e.g., PyMOL) Docking->DockingAnalysis ADMETAnalysis ADMET Data Interpretation: - Evaluate drug-likeness - Identify potential liabilities ADMET->ADMETAnalysis

Caption: In Silico workflow for predicting bioactivity.

Detailed Protocol: Molecular Docking of this compound with Xanthine Oxidase
  • Ligand Preparation:

    • Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D format and save it as a .mol2 file.

  • Target Preparation:

    • Download the crystal structure of the target protein, for instance, bovine xanthine oxidase, from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools.[5]

  • Docking Simulation:

    • Define the binding site on the target protein by creating a grid box that encompasses the active site residues.

    • Run the molecular docking simulation using a program such as AutoDock Vina.[5]

  • Results Analysis:

    • Analyze the output to determine the binding affinity, typically expressed in kcal/mol. Lower binding energies indicate a more stable interaction.[5]

    • Visualize the predicted binding poses to understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Part 2: In Vitro Validation - The Gold Standard of Experimental Evidence

While in silico studies provide valuable predictions, in vitro assays are essential for confirming bioactivity and elucidating the underlying mechanisms. These experiments are conducted in a controlled laboratory setting, using isolated cells or enzymes.

Key In Vitro Methodologies
  • Antioxidant Activity Assays: These assays measure the ability of a compound to neutralize free radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[9][10][11][12]

  • Enzyme Inhibition Assays: These experiments directly measure the effect of a compound on the activity of a specific enzyme. For example, a xanthine oxidase inhibition assay can determine if this compound can block the production of uric acid.[13][14][15]

  • Cell Viability Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to assess the cytotoxicity of a compound on cell lines.[16][17][18][19] This is crucial for determining a compound's therapeutic window.

In Vitro Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for the in vitro validation of bioactivity.

InVitroWorkflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis CompoundPrep Compound Preparation: - Dissolve this compound - Prepare serial dilutions AntioxidantAssay Antioxidant Assays: - DPPH/ABTS assays CompoundPrep->AntioxidantAssay EnzymeAssay Enzyme Inhibition Assay: - E.g., Xanthine Oxidase CompoundPrep->EnzymeAssay CellAssay Cell Viability Assay: - E.g., MTT assay CompoundPrep->CellAssay ReagentPrep Reagent & Cell Culture Preparation: - Prepare assay buffers and reagents - Culture and maintain cell lines ReagentPrep->AntioxidantAssay ReagentPrep->EnzymeAssay ReagentPrep->CellAssay DataAcquisition Data Acquisition: - Measure absorbance/fluorescence AntioxidantAssay->DataAcquisition EnzymeAssay->DataAcquisition CellAssay->DataAcquisition IC50 IC50/EC50 Calculation: - Determine compound potency DataAcquisition->IC50 StatisticalAnalysis Statistical Analysis: - Assess significance IC50->StatisticalAnalysis

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-(2-Hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of various synthetic methodologies for producing 1-(2-hydroxyphenyl)propan-2-one, a valuable ketone intermediate in the development of pharmaceuticals and other fine chemicals. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and procedural insights to select the most efficient and appropriate synthesis strategy for their specific needs. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their respective efficiencies.

Introduction to this compound

This compound is an aromatic ketone characterized by a hydroxyl group positioned ortho to a propan-2-one substituent on a benzene ring. This structural motif is a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The strategic placement of the hydroxyl and ketone functionalities allows for a range of subsequent chemical transformations, making the efficient and selective synthesis of this molecule a topic of significant interest.

This guide will focus on three primary synthetic strategies: the Fries Rearrangement, Direct Friedel-Crafts Acylation, and a multi-step approach involving the Baker-Venkataraman Rearrangement. Each method will be evaluated based on yield, regioselectivity, reaction conditions, and the nature of the required starting materials and catalysts.

Method 1: The Fries Rearrangement

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[1][2] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, with a preference for the ortho and para positions.[1]

Mechanistic Overview

The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the ester and facilitates the formation of an acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich aromatic ring. The regioselectivity (ortho vs. para) is highly dependent on reaction conditions such as temperature and solvent polarity.[1] Higher temperatures generally favor the formation of the ortho-isomer, which is often attributed to the thermodynamic stability of the resulting chelate complex with the Lewis acid.[1]

Fries_Rearrangement start Phenyl Propionate intermediate1 Acylium Ion Intermediate start->intermediate1 + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) ortho_product This compound (Ortho) intermediate1->ortho_product High Temp Non-polar Solvent para_product 1-(4-Hydroxyphenyl)propan-2-one (Para) intermediate1->para_product Low Temp Polar Solvent

Caption: Fries Rearrangement for this compound.

Experimental Protocol: Fries Rearrangement of Phenyl Propionate

This protocol is a representative procedure adapted from established methods for the Fries rearrangement.[3][4]

Materials:

  • Phenyl propionate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 5 M

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add phenyl propionate (1 equivalent).

  • Add nitrobenzene as the solvent.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.2 equivalents) in portions while maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 160-170 °C and maintain this temperature for 3-4 hours.

  • Cool the reaction mixture to room temperature and then pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude product will be a mixture of ortho and para isomers.

  • Separate the isomers via steam distillation or column chromatography. The ortho-isomer is more volatile due to intramolecular hydrogen bonding.[5]

Method 2: Direct Friedel-Crafts Acylation of Phenol

Direct Friedel-Crafts acylation of phenols can be challenging due to the competing O-acylation, which forms a phenolic ester. However, under specific conditions with an excess of a strong Lewis acid, C-acylation can be favored, leading directly to the desired hydroxyaryl ketone.[5]

Mechanistic Overview

Similar to the Fries rearrangement, the reaction proceeds through the formation of an acylium ion from a propionylating agent (e.g., propionyl chloride or propionic anhydride) and a Lewis acid. The phenol's hydroxyl group, being a strong activating group, directs the electrophilic attack to the ortho and para positions. The excess Lewis acid is crucial as it coordinates with the phenolic oxygen, deactivating it towards O-acylation and favoring C-acylation.[5]

Friedel_Crafts start Phenol intermediate Acylium Ion start->intermediate + Acylating Agent + Excess AlCl₃ acyl_agent Propionyl Chloride/ Propionic Anhydride lewis_acid Excess AlCl₃ ortho_product This compound (Ortho) intermediate->ortho_product Ortho-attack para_product 1-(4-Hydroxyphenyl)propan-2-one (Para) intermediate->para_product Para-attack

Caption: Direct Friedel-Crafts Acylation of Phenol.

Experimental Protocol: Direct ortho-Acylation of Phenol

This protocol is based on general procedures for the regioselective ortho-acylation of phenols.[6]

Materials:

  • Phenol

  • Propionic anhydride

  • Anhydrous zinc chloride (ZnCl₂) supported on alumina (Al₂O₃)

  • Microwave reactor

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Prepare the ZnCl₂/Al₂O₃ catalyst by impregnating alumina with an aqueous solution of zinc chloride, followed by drying and calcination.

  • In a microwave-safe vessel, mix phenol (1 equivalent), propionic anhydride (1.5 equivalents), and the prepared ZnCl₂/Al₂O₃ catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 120-140 °C) for a short duration (e.g., 10-30 minutes).

  • After cooling, add ethyl acetate to the reaction mixture and filter to remove the catalyst.

  • Wash the filtrate with saturated sodium bicarbonate solution, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the ortho-isomer.

Method 3: Baker-Venkataraman Rearrangement Route

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular reaction of an ortho-acyloxyacetophenone to form a 1,3-diketone.[7][8] This diketone can then be selectively deacylated to yield the desired ketone. This is a two-step process to arrive at the final product.

Mechanistic Overview

The reaction begins with the formation of an enolate from the starting ortho-acyloxyacetophenone in the presence of a base. This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclic intermediate. This intermediate subsequently rearranges to form the more stable 1,3-diketone.[9] The resulting diketone, 1-(2-hydroxyphenyl)-1,3-butanedione in this case, can then be selectively cleaved to afford this compound.

Baker_Venkataraman_Route cluster_0 Step 1: Baker-Venkataraman Rearrangement cluster_1 Step 2: Deacylation start 2-Acetylphenyl Propionate diketone 1-(2-hydroxyphenyl)-1,3-butanedione start->diketone + Base base Base (e.g., KOH) final_product This compound diketone->final_product Selective Cleavage

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Hydroxyphenyl)propan-2-one (CAS No. 13100-05-5), moving beyond simple instructions to explain the critical reasoning behind each procedural choice. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.

Core Principle: Hazard Assessment and Waste Classification

This compound, a solid organic compound, must be treated as hazardous waste .[1] This classification is not merely procedural but is based on a scientific assessment of its chemical structure and the potential risks associated with analogous compounds.

  • Structural Alerts : The molecule contains both a phenol group and a ketone functional group. Phenolic compounds can exhibit a range of biological activities and potential irritant properties.[2][3] Ketones can be flammable and are listed in various hazardous waste regulations.[4]

  • Potential Hazards : While comprehensive toxicological data for this specific compound is limited[5][6], safety data for structurally similar chemicals indicate risks such as skin, eye, and respiratory irritation.[7][8][9] Furthermore, risk assessments on related substances have shown moderate to high toxicity to aquatic organisms.

  • Regulatory Framework : Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10][11] Given the potential for environmental toxicity and irritant effects, classifying this compound as hazardous waste is a necessary and responsible precaution. Under no circumstances should this chemical be disposed of down the drain or in standard solid waste streams. [1][7]

Key Data Summary
PropertyInformationSource(s)
Chemical Name This compound
CAS Number 13100-05-5
Physical Form Solid
Known/Potential Hazards Causes skin, eye, and respiratory irritation. Potential for aquatic toxicity.[7][8]
Waste Classification Hazardous Waste[1][10][11]

Pre-Disposal Safety & Handling Protocols

Before beginning any disposal-related activities, ensuring personal and environmental safety is paramount. The following protocols are mandatory.

Personal Protective Equipment (PPE)

Always wear appropriate PPE to prevent exposure. This creates a necessary barrier between you and the chemical agent.

  • Protective Gloves : Nitrile or other chemically resistant gloves are required.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.[1][8]

  • Lab Coat : A standard lab coat protects against incidental skin contact.

Ventilation and Handling

To prevent the inhalation of fine particulates, all handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]

Chemical Segregation and Incompatibility

Proper segregation prevents dangerous reactions within a waste container. Store waste containing this compound separately from the following incompatible materials:

  • Strong Oxidizing Agents : (e.g., nitrates, perchlorates, peroxides). Mixing can cause vigorous, exothermic reactions that may lead to fire or explosion.

  • Strong Acids : (e.g., sulfuric acid, hydrochloric acid).

  • Strong Bases : (e.g., sodium hydroxide, potassium hydroxide).

  • Water-Reactive Materials : Keep separate to avoid unintended reactions.[12]

Step-by-Step Disposal Procedure

This protocol outlines the lifecycle of chemical waste within the laboratory, from generation to final hand-off for disposal. Adherence to this process ensures safety and regulatory compliance.

Step 1: Waste Collection at the Source

All materials contaminated with this compound must be collected as hazardous waste. This includes:

  • Unused or expired product.

  • Residue in original containers.

  • Contaminated consumables (e.g., weighing paper, gloves, pipette tips).

  • Spill cleanup materials.

Collect these materials in a designated, compatible hazardous waste container.[1]

Step 2: Container Selection and Labeling

The integrity and clear identification of the waste container are critical for safe handling by all personnel.

  • Container Choice : Use a container made of a non-reactive material (high-density polyethylene is often a good choice) with a secure, screw-top lid.[12] Ensure the container is in good condition, free from cracks or leaks.[13]

  • Labeling : The moment the first drop of waste enters the container, it must be labeled.[10] The label must be fully completed and legible, including:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound ".

    • List of all components and their approximate percentages if it's a mixed waste.

    • The date accumulation started.

    • The specific hazards associated with the waste (e.g., "Irritant," "Environmental Hazard").

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location within your laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[11][12]

  • The SAA must be clearly marked with a sign.[10]

  • Store the waste container in this area, away from heat sources or high-traffic paths.

  • Crucially, the waste container must be kept securely closed at all times, except when you are actively adding waste. [1][11] This minimizes the release of vapors and prevents spills.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and storage of waste; final disposal must be handled by professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][13]

  • Do not exceed the accumulation limits for your SAA (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[11][13]

  • Follow all institutional procedures for waste hand-off. The ultimate disposal method, likely to be high-temperature incineration in a facility equipped with afterburners and scrubbers, will be managed by a licensed waste disposal company.[7]

G cluster_0 In-Lab Waste Management cluster_1 Disposal Handoff cluster_2 Emergency Protocol A Waste Generated (Unused chemical, contaminated materials) B Select Compatible Container with Secure Lid A->B C Affix & Complete Hazardous Waste Label B->C D Place in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Closed (Open only to add waste) D->E F Is Container Full or Ready for Disposal? E->F F->E No G Contact Institutional EHS for Pickup Request F->G Yes H EHS Collects Waste for Consolidation & Disposal G->H I Transport to Licensed Waste Disposal Facility H->I Spill Accidental Spill Occurs Spill_Action Sweep Solid Material Carefully (Avoid Creating Dust) Place in Labeled Waste Container Spill->Spill_Action

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures: Spill Management

In the event of an accidental spill, act promptly and safely.

  • Alert Personnel : Inform others in the immediate area.

  • Ensure PPE : Don the appropriate PPE if not already wearing it.

  • Containment : For a solid spill, carefully sweep or shovel the material to avoid creating dust.[7][8] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Collection : Place all spilled material and contaminated cleaning supplies into a new, properly labeled hazardous waste container.[8]

  • Decontamination : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment.

References

  • 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE - Safety Data Sheet - ChemicalBook. (2025-02-01). ChemicalBook.
  • This compound | 13100-05-5 - Sigma-Aldrich. Sigma-Aldrich.
  • Risk assessment summary, new substances notific
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • 1-Hydroxy-1-phenyl-2-propanone - Safety Data Sheet. (2023-05-30). Apollo Scientific.
  • 1-(2-HYDROXYPHENYL)
  • Synergistic and antagonistic interactions of phenolic compounds found in navel oranges. (2010-08-01).
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Analysis of Phenolic Compounds for the Determination of Grafts (in) Compatibility Using In Vitro Callus Cultures of Sato-Zakura Cherries. (2021-12-20).
  • SAFETY DATA SHEET - 3-(4-Hydroxyphenyl)propionic acid. (2015-02-06). Fisher Scientific.
  • The phenolic content and its involvement in the graft incompatibility process of various pear rootstocks (Pyrus communis L.). (2026-01-06).
  • Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. (2022-12-17).
  • Hazardous Waste Guide. UTIA Safety Office.
  • Proper Disposal of 1-(2-hydroxyphenyl)
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma.
  • 3-(2-Hydroxyphenyl)

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Navigating the Safe Handling of 1-(2-Hydroxyphenyl)propan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous and safe handling of chemical reagents is a foundational pillar of scientific integrity and laboratory safety. This guide provides a comprehensive overview of the essential safety protocols, personal protective equipment (PPE), and disposal procedures for 1-(2-Hydroxyphenyl)propan-2-one (CAS No. 13100-05-5). As a Senior Application Scientist, my aim is to instill a deep understanding of not just the procedural steps, but the scientific rationale that underpins them, ensuring a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Molecule

Before any handling of this compound, a thorough understanding of its potential hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, an analysis of its chemical structure—a substituted phenol and a ketone—allows for an initial assessment of its likely hazardous properties. Phenolic compounds can be irritants and may be harmful if absorbed through the skin or ingested. Ketones can be flammable and may cause irritation to the eyes and respiratory system.

It is imperative that all users obtain and thoroughly review the specific Safety Data Sheet (SDS) from their chemical supplier before commencing any work with this compound. The SDS is the authoritative source for detailed hazard information, including toxicity, flammability, and reactivity data.

Potential Hazards (Based on Functional Groups):

  • Skin and Eye Irritation: Phenolic compounds are known to cause irritation upon contact with skin and eyes.

  • Respiratory Tract Irritation: Vapors or dust of the compound may irritate the respiratory system.

  • Flammability: While the flammability of this specific compound is not documented here, ketones should generally be treated as potentially flammable.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations. This guidance should be adapted based on the specific procedures and the risk assessment detailed in the compound's SDS.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Standard laboratory coat.Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
Solution Preparation and Handling Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.Nitrile or neoprene gloves.Chemical-resistant lab coat or apron over a standard lab coat.Work should be performed in a certified chemical fume hood.
Transfer and Reaction Monitoring Chemical splash goggles and face shield.Nitrile or neoprene gloves.Chemical-resistant lab coat.All operations should be conducted within a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or coveralls.A NIOSH-approved respirator with appropriate cartridges may be required depending on the spill size and location.

Causality Behind PPE Choices:

  • Eye and Face Protection: The primary risk to the eyes is from splashes of solutions or contact with the solid powder. Chemical splash goggles provide a seal around the eyes, offering superior protection compared to safety glasses. A face shield provides an additional layer of protection for the entire face.

  • Hand Protection: Nitrile and neoprene gloves offer good resistance to a broad range of chemicals, including phenols and ketones. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard lab coat protects against minor spills and contamination. For procedures with a higher risk of splashes, a chemical-resistant apron or lab coat is essential to prevent skin contact.

  • Respiratory Protection: Handling the solid may generate dust that can be inhaled. Working in a well-ventilated area or a fume hood is crucial to minimize this risk. For solution handling, a fume hood is mandatory to control exposure to potentially harmful vapors.

Safe Handling and Operational Plan: A Step-by-Step Approach

A systematic approach to handling this compound is critical for ensuring laboratory safety. The following workflow diagram illustrates the key stages of a typical laboratory procedure involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handling_weigh Weigh Solid in Ventilated Area prep_hood->handling_weigh handling_dissolve Dissolve in Fume Hood handling_weigh->handling_dissolve handling_transfer Transfer Solution handling_dissolve->handling_transfer cleanup_decon Decontaminate Glassware handling_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Experimental Protocol: Solution Preparation

  • Preparation: Before starting, ensure you have read and understood the SDS for this compound and the solvent being used. Don the appropriate PPE as outlined in the table above. Confirm that the chemical fume hood is functioning correctly.

  • Weighing: If handling the solid, carefully weigh the required amount in a fume hood or a ventilated weighing enclosure to avoid inhalation of dust.

  • Dissolution: In a certified chemical fume hood, add the weighed solid to the appropriate solvent in a suitable flask. Stir the mixture until the solid is fully dissolved.

  • Storage: If the solution is not for immediate use, store it in a clearly labeled, sealed container in a designated and well-ventilated storage area, away from incompatible materials.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and further contamination.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Small Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the affected area.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation and Disposal Workflow:

cluster_waste_gen Waste Generation cluster_waste_collect Waste Collection cluster_waste_dispose Final Disposal waste_solid Unused Solid collect_solid Labeled Solid Waste Container waste_solid->collect_solid waste_liquid Contaminated Solutions collect_liquid Labeled Liquid Waste Container waste_liquid->collect_liquid waste_ppe Used PPE collect_ppe Labeled Contaminated Debris Container waste_ppe->collect_ppe dispose_ehs Arrange Pickup with EHS collect_solid->dispose_ehs collect_liquid->dispose_ehs collect_ppe->dispose_ehs

Caption: A systematic approach to the segregation and disposal of waste generated from handling this compound.

Disposal Protocol:

  • Waste Collection: All waste materials, including unused product, contaminated solutions, and disposable PPE, must be collected in designated, properly labeled hazardous waste containers.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's EHS department.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines and, most importantly, by consulting the specific Safety Data Sheet for this compound, you can ensure a safe and compliant laboratory environment, fostering a culture of safety and scientific excellence.

References

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Retrosynthesis Analysis

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Reactant of Route 1
1-(2-Hydroxyphenyl)propan-2-one
Reactant of Route 2
1-(2-Hydroxyphenyl)propan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.